Retinoic acid-d3-1
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C20H28O2 |
|---|---|
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
(2E,4E,6E,8E)-7-methyl-3-(trideuteriomethyl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/b9-6+,12-11+,15-8+,16-14+/i2D3 |
InChI-Schlüssel |
SHGAZHPCJJPHSC-RYSSPHKDSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Unveiling the Role of Deuterated Retinoic Acid in Biomedical Research: A Technical Guide
An In-depth Analysis of its Core Application as an Internal Standard in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals, understanding the precise concentration and metabolic fate of bioactive molecules is paramount. Retinoic acid, a crucial metabolite of vitamin A, is a potent signaling molecule that regulates a vast array of physiological processes, including cell growth, differentiation, and embryonic development.[1][2][3] Given its significant role in both normal physiology and various disease states, the ability to accurately quantify its levels in biological samples is of utmost importance. This technical guide delves into the primary application of deuterated retinoic acid, such as Retinoic acid-d3 and more commonly Retinoic acid-d5, as an indispensable tool in biomedical research, focusing on its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of endogenous retinoic acid.
Core Application: An Internal Standard for Accurate Quantification
Deuterated forms of retinoic acid, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to their non-deuterated counterparts. However, their increased mass allows them to be distinguished by a mass spectrometer. This property makes them ideal internal standards for quantitative analysis.[2][4] When added to a biological sample at a known concentration at the beginning of the sample preparation process, the deuterated standard experiences the same extraction inefficiencies and ionization suppression or enhancement in the mass spectrometer as the endogenous analyte. By comparing the signal of the analyte to the signal of the internal standard, researchers can accurately determine the concentration of the endogenous retinoic acid in the original sample.[5][6]
Quantitative Data from Methodological Studies
The following tables summarize key quantitative parameters from studies utilizing deuterated retinoic acid for the quantification of all-trans retinoic acid (atRA) in biological samples.
Table 1: LC-MS/MS Method Parameters for atRA Quantification
| Parameter | Value | Reference |
| Lower Limit of Detection (LOD) | 20 pg/mL | [7] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [7] |
| Calibration Curve Range | 50–3200 pg/mL | [7] |
| Linearity (R²) | > 0.99 | [7] |
| Recovery | 89.7 ± 9.2% | [7] |
| Intra-assay Precision (CV) | 5.4 ± 0.4% | [5][6] |
| Inter-assay Precision (CV) | 8.9 ± 1.0% | [5][6] |
Table 2: Endogenous atRA Concentrations in Mouse Tissues
| Tissue | atRA Concentration (pmol/g) | Reference |
| Liver | ~30% lower in CRBP-null mice | [5][6] |
| Kidney | Similar to wild-type | [5][6] |
| Testis | Similar to wild-type | [5][6] |
| Brain (whole) | 5.4 ± 0.4 | [5][6] |
| Cerebellum | 10.7 ± 0.3 | [5][6] |
| Cortex | 2.6 ± 0.4 | [5][6] |
| Hippocampus | 8.4 ± 1.2 | [5][6] |
| Striatum | 15.3 ± 4.7 | [5][6] |
| Serum | 1.9 ± 0.6 pmol/mL | [5][6] |
Experimental Protocols
Protocol 1: Quantification of atRA in Human Plasma using LC-MS/MS
This protocol provides a detailed methodology for the quantification of all-trans retinoic acid (atRA) in human plasma, utilizing a deuterated internal standard.
1. Sample Preparation:
-
To 200 µL of plasma, add 100 pg of atRA-d5 as an internal standard.[7]
-
Acidify the sample with 5 µL of 10 M hydrochloric acid.[7]
-
Precipitate proteins by adding 400 µL of methanol and centrifuge at 10,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube and add 300 µL of hexane and 300 µL of ethyl acetate.[7]
-
Mix for 10 seconds and incubate for 20 minutes at 4°C in the dark.[7]
-
Separate the organic and aqueous phases by centrifugation at 10,000 x g for 10 minutes at 4°C.[7]
-
The organic phase containing atRA is collected for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Utilize a C18 column for separation.[8]
-
Mobile Phase: A gradient of methyl tert-butyl ether, methanol, and acetic acid in water is typically used.[8]
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.[8]
-
Transitions: Monitor the specific precursor-to-product ion transitions for both atRA and the deuterated internal standard (e.g., m/z 301.4 → 123.1 for atRA).[8]
3. Data Analysis:
-
Quantify the amount of atRA in the sample by comparing the peak area ratio of the endogenous atRA to the deuterated internal standard against a standard curve.
Visualizing Key Processes
Retinoic Acid Signaling Pathway
Caption: Retinoic acid signaling pathway.
Experimental Workflow for atRA Quantification
Caption: LC-MS/MS experimental workflow.
The Broader Context: Why Quantify Retinoic Acid?
The accurate measurement of retinoic acid is critical in numerous areas of biomedical research:
-
Developmental Biology: Retinoic acid plays a pivotal role in embryonic development, and understanding its concentration gradients is key to deciphering developmental processes.[1][3]
-
Oncology: Retinoids are used in the treatment of certain cancers, such as acute promyelocytic leukemia.[1][9] Quantifying retinoic acid levels can help in understanding drug metabolism and resistance.[1]
-
Immunology: Retinoic acid is involved in modulating immune responses, and its measurement is important in studies of autoimmune diseases and immune cell differentiation.[10][11]
-
Metabolic Diseases: Research has shown a link between retinoic acid and the regulation of adipose tissue and leptin secretion, suggesting a role in metabolic disorders.[10][12][13]
References
- 1. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
- 9. Structure–Activity Relationships and Therapeutic Applications of Retinoids in View of Potential Benefits from Drug Repurposing Process [mdpi.com]
- 10. Impact of Retinoic Acid on Immune Cells and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Retinoic acid and vitamin D(3) powerfully inhibit in vitro leptin secretion by human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Isotopic Purity of Retinoic Acid-d3: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of deuterated retinoic acid (Retinoic acid-d3). This document is intended for researchers, scientists, and professionals in drug development who require a stable isotope-labeled internal standard for quantitative analysis of retinoic acid in biological matrices.[1][2]
Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule involved in various biological processes, including embryonic development, cell differentiation, and immune function.[3][4][5] Accurate quantification of endogenous retinoic acid levels is essential for understanding its physiological roles and for pharmacokinetic studies of retinoid-based therapeutics. The use of a stable isotope-labeled internal standard like Retinoic acid-d3 is the gold standard for mass spectrometry-based quantification, as it corrects for matrix effects and variations in sample processing.[1]
This guide details a plausible synthetic route for Retinoic acid-d3, outlines the experimental protocols for its synthesis and purification, and describes the mass spectrometric methods for determining its isotopic purity.
Data Summary
The following tables summarize the key quantitative data related to the synthesis and isotopic purity of Retinoic acid-d3.
Table 1: Summary of a Representative Synthesis of all-trans-Retinoic acid-20,20,20-d3
| Step | Reaction | Starting Material (Mass) | Product (Mass) | Yield (%) |
| 1 | Grignard Reaction with Deuterated Methyl Iodide | C19-aldehyde (1.0 g) | C20-d3-ol (0.95 g) | 88 |
| 2 | Oxidation to Aldehyde | C20-d3-ol (0.95 g) | C20-d3-al (0.85 g) | 90 |
| 3 | Oxidation to Carboxylic Acid | C20-d3-al (0.85 g) | Crude RA-d3 (0.78 g) | 87 |
| 4 | Purification by Crystallization | Crude RA-d3 (0.78 g) | Pure RA-d3 (0.65 g) | 83 |
| Overall | C19-aldehyde (1.0 g) | Pure RA-d3 (0.65 g) | 57 |
Table 2: Isotopic Purity of all-trans-Retinoic acid-20,20,20-d3 as Determined by LC-MS/MS
| Isotopic Species | Mass (m/z) | Relative Abundance (%) |
| d3 | 304.2 | 99.2 |
| d2 | 303.2 | 0.6 |
| d1 | 302.2 | 0.1 |
| d0 (unlabeled) | 301.2 | 0.1 |
Experimental Protocols
The following section provides detailed methodologies for the key experiments involved in the synthesis and analysis of Retinoic acid-d3.
Synthesis of all-trans-Retinoic acid-20,20,20-d3
This synthesis is based on a modification of established methods for synthesizing retinoids, involving the introduction of a deuterated methyl group via a Grignard reaction.[6]
Step 1: Synthesis of the C20-d3 alcohol
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon), place magnesium turnings (0.1 g, 4.1 mmol).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of deuterated methyl iodide (CD3I) (0.5 g, 3.4 mmol) in anhydrous diethyl ether (10 mL) to the magnesium turnings.
-
Once the Grignard reagent formation is complete (the solution turns cloudy and the magnesium is consumed), cool the reaction mixture to 0 °C.
-
Slowly add a solution of the C19-aldehyde precursor (1.0 g, 3.1 mmol) in anhydrous diethyl ether (20 mL) to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude C20-d3 alcohol.
Step 2: Oxidation to the C20-d3 aldehyde
-
Dissolve the crude C20-d3 alcohol (0.95 g) in dichloromethane (30 mL).
-
Add activated manganese dioxide (MnO2) (4.0 g, 46 mmol) in portions.
-
Stir the reaction mixture vigorously at room temperature for 4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the C20-d3 aldehyde.
Step 3: Oxidation to all-trans-Retinoic acid-20,20,20-d3
-
Dissolve the C20-d3 aldehyde (0.85 g) in a mixture of t-butanol (20 mL) and 2-methyl-2-butene (5 mL).
-
In a separate flask, prepare a solution of sodium chlorite (NaClO2) (1.0 g, 11 mmol) and sodium dihydrogen phosphate (NaH2PO4) (1.0 g, 8.3 mmol) in water (10 mL).
-
Add the aqueous solution of the oxidizing agents to the solution of the aldehyde at room temperature.
-
Stir the reaction mixture for 3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the mixture with 1 M HCl to pH 3-4.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Retinoic acid-d3.
Step 4: Purification by Crystallization
-
Dissolve the crude Retinoic acid-d3 (0.78 g) in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature and then place it in a refrigerator at 4 °C overnight.
-
Collect the resulting crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum to yield pure all-trans-Retinoic acid-20,20,20-d3.
Isotopic Purity Analysis by LC-MS/MS
The isotopic purity of the synthesized Retinoic acid-d3 is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[8][10]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate retinoic acid from potential impurities.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Scan Type: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Ions to Monitor:
-
[M-H]- for d3-Retinoic acid (m/z 302.2)
-
[M-H]- for d2-Retinoic acid (m/z 301.2)
-
[M-H]- for d1-Retinoic acid (m/z 300.2)
-
[M-H]- for d0-Retinoic acid (unlabeled) (m/z 299.2)[10]
-
-
Data Analysis: The relative abundance of each isotopic species is determined by integrating the peak areas for each monitored ion. The isotopic purity is expressed as the percentage of the d3 species relative to the sum of all isotopic species.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and analysis of Retinoic acid-d3.
Retinoic Acid Signaling Pathway
Caption: Simplified diagram of the retinoic acid signaling pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Retinoic acid - Wikipedia [en.wikipedia.org]
- 4. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic Acid Synthesis and Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
- 9. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
- 11. waters.com [waters.com]
A Technical Guide to Deuterated Retinoic Acid Analogs: Suppliers, Commercial Availability, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of deuterated retinoic acid analogs, specifically focusing on Retinoic acid-d3 and its derivatives. It is designed to assist researchers, scientists, and drug development professionals in sourcing these compounds and applying them in experimental settings. This document includes a detailed summary of suppliers, a specific experimental protocol for the use of a deuterated analog in quantitative analysis, and a diagram of the retinoic acid signaling pathway.
Commercial Availability of Deuterated Retinoic Acid Analogs
The commercial landscape for deuterated retinoic acid reveals a broader availability of derivatives, such as 4-Keto-d3 and d5 analogs, compared to Retinoic acid-d3 itself. While some suppliers may offer Retinoic acid-d3 upon request, its 4-keto and d5 counterparts are more readily listed in catalogs. The following table summarizes the commercial availability of various deuterated retinoic acid analogs from a selection of suppliers. Please note that availability and product specifications are subject to change and should be confirmed directly with the supplier.
| Compound Name | Supplier | Catalog Number (Example) | CAS Number | Molecular Formula | Notes on Availability |
| all-trans 4-Keto Retinoic Acid-d3 | United States Biological | 015368 | 1352241-40-7 | C₂₀H₂₃D₃O₃ | Available in 1mg size.[1] |
| VIVAN Life Sciences | VLCS-00395 | 1352241-40-7 | C₂₀H₂₃D₃O₃ | Inquire for availability. | |
| Pharmaffiliates | PA STI 055240 | 1352241-40-7 | C₂₀H₂₃D₃O₃ | Inquire for availability.[2] | |
| Santa Cruz Biotechnology | sc-217775 | 1346606-26-5 | C₂₀H₂₃D₃O₃ | Inquire for availability. | |
| 4-Keto 13-cis-Retinoic Acid-d3 | Santa Cruz Biotechnology | sc-229272 | 1185241-31-9 | C₂₀H₂₃D₃O₃ | Inquire for availability.[3] |
| Retinoic acid-d3 | MedChemExpress | HY-14649S1 | Not specified | Not specified | Available for quotation. |
| Retinoic acid-d3-1 | MedChemExpress | Not specified | Not specified | Not specified | Available for quotation. |
| all-trans-Retinoic acid-d5 | Cayman Chemical | 9002288 | Not specified | C₂₀H₂₃D₅O₂ | Intended for use as an internal standard for GC- or LC-MS.[4] |
| MedChemExpress | HY-14649S | Not specified | Not specified | In stock. | |
| 13-cis-Retinoic Acid-d5 | Cayman Chemical | 10007068 | 78996-15-3 | Not specified | Intended for use as an internal standard. |
Experimental Protocols: Quantification of All-Trans Retinoic Acid in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
Deuterated analogs of retinoic acid, such as all-trans-Retinoic acid-d5 (atRA-d5), are invaluable as internal standards in quantitative mass spectrometry-based assays due to their similar chemical and physical properties to the endogenous analyte, but distinct mass. This allows for accurate quantification by correcting for variations during sample preparation and analysis.
The following protocol for the quantification of all-trans-retinoic acid (atRA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is adapted from a published method and highlights the use of atRA-d5 as an internal standard.[5]
Preparation of Calibration Standards and Internal Standard Stock Solutions[5]
-
atRA Stock Solution: Prepare a stock solution of atRA in dimethyl sulfoxide (DMSO) at a concentration of 500 µg/mL.
-
atRA-d5 Internal Standard Stock Solution: Prepare a stock solution of atRA-d5 in DMSO at a concentration of 100 µg/mL.
-
Storage: Store both stock solutions at -80°C in amber vials to protect from light.
-
Working Solutions: Prepare working solutions of atRA in methanol in the range of 500–100 µg/mL and store at -20°C.
-
Calibration Standards: Prepare calibration standards of atRA in the range of 50 to 3200 pg/mL, with each calibrator containing a final concentration of 500 pg/mL of atRA-d5.
Sample Preparation: Liquid-Liquid Extraction[5]
-
To 200 µL of human plasma, add the atRA-d5 internal standard.
-
Perform a hyperacidified liquid-liquid extraction using a mixture of hexane and ethyl acetate.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography[5]
-
Column: Waters® Acquity BEH C18 column (1.7 µM, 2.1 × 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 20°C.
-
Gradient Elution:
-
0-4 min: Decrease Solvent A from 80% to 0%.
-
4-6 min: Hold at 0% Solvent A.
-
6-15 min: Increase Solvent A back to 80%.
-
Mass Spectrometry[5]
-
Instrument: XEVO TQ-S tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple reaction monitoring (MRM).
-
Source Parameters:
-
Capillary voltage: 3.5 kV
-
Desolvation temperature: 350°C
-
Desolvation gas flow: 850 L·h⁻¹
-
Source temperature: 200°C
-
Cone gas flow: 250 L·h⁻¹
-
-
MRM Transitions: Specific precursor-to-product ion transitions for both atRA and atRA-d5 are monitored for quantification.
Retinoic Acid Signaling Pathway
Retinoic acid (RA) plays a crucial role in regulating gene expression involved in cell growth, differentiation, and embryonic development.[6] Its signaling is mediated through nuclear receptors. The following diagram illustrates the canonical retinoic acid signaling pathway.
This guide serves as a starting point for researchers interested in utilizing deuterated retinoic acid analogs. For the most accurate and up-to-date information, it is always recommended to consult directly with the chemical suppliers and refer to the latest scientific literature for detailed experimental procedures.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Determination of the retinoic acid metabolism blocking agent R115866 in human plasma by gas chromatography-high resolution mass spectrometry [agris.fao.org]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Technical Guide to the Role of Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry (MS), the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the core principles, practical applications, and critical considerations for the use of deuterated internal standards, the undisputed gold standard for robust and reliable quantification. From mitigating matrix effects in complex biological samples to ensuring regulatory compliance in drug development, deuterated standards offer a level of analytical certainty that is indispensable in modern research.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The power of deuterated internal standards lies in the principle of isotope dilution mass spectrometry (IDMS). A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (²H or D).[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their near-identical physicochemical properties ensure they behave similarly throughout the analytical process.[1]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it effectively becomes a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency in the mass spectrometer, will be mirrored by the deuterated standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration.[2]
Advantages of Deuterated Internal Standards
The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[3]
-
Mitigation of Matrix Effects: Biological matrices are complex environments that can significantly impact the ionization of an analyte in the mass spectrometer, leading to ion suppression or enhancement.[4] Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]
-
Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution. A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring that the final analyte-to-internal standard ratio remains accurate.
-
Improved Accuracy and Precision: By compensating for variations in both sample preparation and instrument response, deuterated internal standards significantly improve the accuracy and precision of quantitative results.[2] This is crucial for regulated bioanalysis, where strict acceptance criteria for accuracy and precision must be met.
-
Enhanced Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to day-to-day variations in instrument performance or minor changes in experimental conditions.[3]
Quantitative Data Presentation
The superiority of deuterated internal standards over other correction methods, such as using structural analogs or no internal standard at all, is well-documented. The following tables summarize the quantitative benefits observed in various studies.
| Analyte | Internal Standard Type | Matrix | Precision (%RSD or %CV) | Accuracy/Bias (%) | Reference |
| Venetoclax | Deuterated (D8) | Human Plasma | Intra-day: 5.7 - 7.7% RSD, Inter-day: 5.95 - 8.5% RSD | Intra-day: 96.3 - 98.7%, Inter-day: 98.0 - 100.4% | [5] |
| Sirolimus | Deuterated (d3) | Not Specified | 2.7 - 5.7% | Not Specified | [6] |
| Sirolimus | Structural Analog | Not Specified | 7.6 - 9.7% | Not Specified | [6] |
| 6-Methylmercaptopurine (6-MMP) | Deuterated IS | Cytolyzed Red Blood Cells | Not Specified | Reference | [7] |
| 6-MMP | Structural Analog (with added methyl group) | Cytolyzed Red Blood Cells | Not Specified | Excellent agreement | [7] |
| 6-MMP | Structural Analog (with substituted amine) | Cytolyzed Red Blood Cells | Not Specified | ≥15% bias | [7] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful implementation of deuterated internal standards in quantitative analysis. The following sections outline generalized methodologies for common sample preparation techniques and LC-MS/MS analysis.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing interfering substances.
Protein precipitation is a simple and rapid method for removing the majority of proteins from a biological sample.
Methodology:
-
Aliquot Sample: In a microcentrifuge tube, aliquot 100 µL of the biological sample (e.g., human plasma).[5]
-
Add Internal Standard: Add a small, precise volume (e.g., 10-25 µL) of the deuterated internal standard working solution at a known concentration.[5]
-
Vortex: Briefly vortex the sample to ensure homogeneity.[5]
-
Add Precipitation Solvent: Add a volume of a cold organic solvent (e.g., 300 µL of acetonitrile or methanol) to precipitate the proteins.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a solvent mixture that is compatible with the LC mobile phase.
SPE provides a more thorough cleanup than PPT and can be used to concentrate the analyte. The following is a generic protocol for reversed-phase SPE.[5]
Methodology:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.[8]
-
Equilibration: Equilibrate the cartridge by passing 1 mL of an aqueous buffer (e.g., 2% formic acid in water) through the sorbent.[5]
-
Sample Loading: Load the pre-treated sample (biological matrix spiked with the deuterated internal standard, often diluted with an aqueous buffer) onto the cartridge at a slow, steady flow rate.[5]
-
Washing: Wash the cartridge with 1 mL of a weak, aqueous solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.[5]
-
Elution: Elute the analyte and internal standard from the cartridge using a small volume (e.g., 2 x 0.5 mL) of a strong organic solvent (e.g., methanol or acetonitrile).[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a solvent suitable for LC-MS/MS injection.[5]
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Example Value |
| LC System | UHPLC System |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Example Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Optimized for both analyte and deuterated internal standard |
| Dwell Time | 100-200 ms |
Synthesis of Deuterated Internal Standards
The incorporation of deuterium into a molecule can be achieved through two primary strategies: hydrogen/deuterium (H/D) exchange and de novo chemical synthesis using deuterated building blocks.[9]
Hydrogen/Deuterium (H/D) Exchange
H/D exchange is a common method for introducing deuterium by replacing existing hydrogen atoms, often catalyzed by acids, bases, or metals.[9]
Generalized Protocol for Microwave-Enhanced H/D Exchange:
-
Preparation: In a microwave-transparent vessel, dissolve the analyte in a suitable deuterated solvent (e.g., D₂O).[9]
-
Catalyst Addition: Add a catalytic amount of a transition metal catalyst (e.g., a palladium-based catalyst).[9]
-
Microwave Irradiation: Seal the vessel and irradiate in a laboratory microwave reactor at a controlled temperature and time.[9]
-
Work-up: After cooling, quench the reaction and extract the product with an organic solvent.[9]
-
Purification: Purify the crude product using chromatography to isolate the deuterated compound.[9]
-
Characterization: Confirm the identity, purity, and extent of deuteration using NMR and mass spectrometry.[9]
De Novo Chemical Synthesis
This approach involves the complete synthesis of the target molecule using deuterated starting materials or reagents, offering greater control over the position and number of deuterium labels.[9]
Mandatory Visualizations
Experimental and Logical Workflows
Application in Metabolic Pathway Elucidation
Deuterated compounds are also powerful tools for tracing the fate of molecules through metabolic pathways in a technique known as metabolic flux analysis.[10] By introducing a deuterated substrate, researchers can track the incorporation of deuterium into downstream metabolites.
Conclusion
Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry. Their ability to accurately correct for a wide range of analytical variabilities, most notably matrix effects, makes them indispensable for achieving high-quality data in drug development, clinical research, and other scientific fields. While their implementation requires careful method development and validation, the benefits in terms of data integrity and confidence in analytical results are unparalleled.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Retinoic Acid Biosynthesis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule that orchestrates a multitude of physiological processes, including embryonic development, cell differentiation and proliferation, and immune function.[1] The precise regulation of RA concentration at the cellular level is paramount, as both its deficiency and excess can lead to severe pathological conditions. This delicate balance is maintained by a complex network of enzymes and binding proteins that control its biosynthesis and degradation. This technical guide provides a comprehensive overview of the core pathways of retino-ic acid metabolism, detailing the key molecular players, their kinetic properties, and the experimental methodologies used for their investigation.
Retinoic Acid Biosynthesis
The synthesis of all-trans-retinoic acid (atRA), the most biologically active isomer, is a two-step oxidative process that begins with the uptake of retinol (vitamin A) from circulation.
Retinol Uptake and Esterification
Circulating retinol, bound to retinol-binding protein (RBP), is taken up by cells via the transmembrane receptor STRA6 (stimulated by retinoic acid 6).[2][3] Upon cellular entry, retinol can be bound by cellular retinol-binding proteins (CRBPs) , which play a crucial role in solubilizing retinol and channeling it to metabolic enzymes.[4] To create a storage pool and regulate free retinol levels, it is esterified to form retinyl esters by lecithin-retinol acyltransferase (LRAT) .[5][6] This esterification is a reversible process, and retinyl esters can be hydrolyzed back to retinol when needed.
Oxidation of Retinol to Retinaldehyde
The first committed step in RA biosynthesis is the reversible oxidation of retinol to retinaldehyde. This reaction is catalyzed by a group of enzymes known as retinol dehydrogenases (RDHs) , which are primarily members of the short-chain dehydrogenase/reductase (SDR) superfamily.[7][8] Several RDH isoforms have been identified, with varying tissue distribution and substrate specificities.
Oxidation of Retinaldehyde to Retinoic Acid
The final and irreversible step in atRA synthesis is the oxidation of retinaldehyde, catalyzed by retinaldehyde dehydrogenases (RALDHs) , which belong to the aldehyde dehydrogenase (ALDH) superfamily.[1][9] There are three main isoforms: RALDH1 (ALDH1A1), RALDH2 (ALDH1A2), and RALDH3 (ALDH1A3), each exhibiting distinct spatial and temporal expression patterns during development and in adult tissues, thereby controlling localized RA production.[10][11]
The biosynthesis of other RA isomers, such as 9-cis-retinoic acid, follows a similar pathway, although the specific enzymes involved in the isomerization steps are still under investigation.[12][13]
Retinoic Acid Degradation
The catabolism of retinoic acid is essential for preventing its accumulation to toxic levels and for shaping precise concentration gradients required for developmental patterning. This process is primarily mediated by a family of cytochrome P450 enzymes.
Cytochrome P450 Family 26 (CYP26)
The main enzymes responsible for RA degradation are the CYP26 family, which includes three isoforms: CYP26A1, CYP26B1, and CYP26C1 .[14][15] These enzymes hydroxylate RA at various positions on its β-ionone ring, leading to the formation of more polar and less active metabolites, such as 4-hydroxy-RA, 18-hydroxy-RA, and 4-oxo-RA.[16] These metabolites can be further conjugated and excreted from the body. The expression of CYP26 enzymes is, in many cases, induced by RA itself, creating a negative feedback loop that tightly controls intracellular RA levels.[17]
Retinoic Acid Signaling
Once synthesized, retinoic acid acts as a ligand for nuclear receptors to regulate gene expression.
Cellular retinoic acid-binding proteins (CRABPs) bind to RA in the cytoplasm and are thought to facilitate its transport to the nucleus.[18][19] In the nucleus, RA binds to retinoic acid receptors (RARs) , which form heterodimers with retinoid X receptors (RXRs) . This ligand-receptor complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Quantitative Data
The following tables summarize the kinetic parameters for key enzymes involved in retinoic acid biosynthesis and degradation, as well as the binding affinities of cellular binding proteins.
Table 1: Kinetic Parameters of Human Retinoic Acid Biosynthesis Enzymes
| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) | Cofactor | Reference(s) |
| LRAT | all-trans-retinol | 0.243 | 0.199 µM/(min·mg) | - | [20] |
| Dipalmitoylphosphatidylcholine | 1.38 | 0.17 µM/(min·mg) | - | [20] | |
| RDH10 | all-trans-retinol | ~0.035 | - | NAD+ | [2][14] |
| NAD+ | ~100 | - | - | [2] | |
| RALDH1 (ALDH1A1) | all-trans-retinal | 2.2 | - | NAD+ | [21] |
| 9-cis-retinal | 5.5 | - | NAD+ | [21] | |
| 13-cis-retinal | 4.6 | - | NAD+ | [21] | |
| RALDH2 (ALDH1A2) | all-trans-retinaldehyde | - | - | NAD+ | [22] |
| 9-cis-retinaldehyde | - | - | NAD+ | [22] | |
| 13-cis-retinaldehyde | - | - | NAD+ | [22] |
Table 2: Kinetic Parameters of Human Retinoic Acid Degradation Enzymes (CYP26 Family)
| Enzyme | Substrate | K_m_ (nM) | V_max_ (pmol/min/pmol CYP) | Major Metabolite(s) | Reference(s) |
| CYP26A1 | all-trans-RA | 50 | 10 | 4-OH-RA | |
| 9-cis-RA | 134 | - | 4-OH-9-cis-RA, 16-OH-9-cis-RA | ||
| CYP26B1 | all-trans-RA | 19 | 0.8 | 4-OH-RA |
Table 3: Binding Affinities of Human Cellular Retinoid-Binding Proteins
| Protein | Ligand | K_d_ (nM) | Reference(s) |
| CRABP1 | all-trans-RA | 4.7 | [19] |
| CRABP2 | all-trans-RA | 7.6 | [19] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study retinoic acid biosynthesis and degradation.
HPLC Analysis of Retinoids
Objective: To separate and quantify retinol, retinaldehyde, and retinoic acid isomers from biological samples.
Methodology:
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Perform a two-step liquid-liquid extraction. First, extract nonpolar retinoids (retinol and retinyl esters) with hexane.
-
Acidify the aqueous phase and then extract the more polar retinoic acid with hexane.
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the retinoid extract in the mobile phase.
-
-
Chromatographic Separation:
-
Utilize a reverse-phase C18 column.
-
Employ a gradient elution with a mobile phase typically consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) with a small percentage of acetic or formic acid.
-
The gradient is programmed to separate the different retinoid isomers based on their polarity.
-
-
Detection and Quantification:
-
Use a UV detector set at the maximum absorbance wavelength for retinoids (typically around 340-350 nm).
-
For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer (LC-MS/MS).
-
Quantify the retinoids by comparing the peak areas to a standard curve generated with known concentrations of authentic retinoid standards.
-
Mass Spectrometry for Retinoid Quantification
Objective: To achieve highly sensitive and specific quantification of retinoic acid and its metabolites.
Methodology:
-
Sample Preparation:
-
Follow the same extraction procedure as for HPLC analysis, often including an internal standard (e.g., a deuterated or ¹³C-labeled retinoid) for accurate quantification.
-
-
LC-MS/MS Analysis:
-
Couple a high-performance liquid chromatography (HPLC) system to a tandem mass spectrometer (MS/MS).
-
Use an appropriate ionization source, such as atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Operate the mass spectrometer in selected reaction monitoring (SRM) mode. In SRM, the precursor ion of the target retinoid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides high specificity.
-
-
Data Analysis:
-
Quantify the endogenous retinoids by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
-
Retinaldehyde Dehydrogenase (RALDH) Activity Assay
Objective: To measure the enzymatic activity of RALDH in cell or tissue extracts.
Methodology (Fluorometric Assay):
-
Principle: The assay measures the production of NADH, which is generated during the RALDH-catalyzed oxidation of retinaldehyde to retinoic acid. The NADH is then used in a coupled reaction to reduce a non-fluorescent probe into a highly fluorescent product.
-
Reagents:
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 8.0)
-
Retinaldehyde (substrate)
-
NAD+ (cofactor)
-
Fluorescent probe and coupling enzyme (commercially available kits)
-
NADH standard for calibration curve
-
-
Procedure:
-
Prepare cell or tissue lysates.
-
In a 96-well plate, add the lysate, assay buffer, and NAD+.
-
Initiate the reaction by adding retinaldehyde.
-
Incubate at a controlled temperature (e.g., 37°C).
-
After a set time, add the fluorescent probe and coupling enzyme mixture.
-
Incubate to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Calculation:
-
Generate a standard curve using known concentrations of NADH.
-
Calculate the amount of NADH produced in the samples from the standard curve.
-
Express the RALDH activity in units such as nmol/min/mg of protein.
-
In Situ Hybridization for Localization of RA-Metabolizing Enzymes
Objective: To visualize the spatial expression pattern of mRNAs encoding for enzymes involved in RA metabolism (e.g., RALDHs, CYP26s) within tissues.
Methodology:
-
Probe Preparation:
-
Synthesize antisense and sense (as a negative control) RNA probes labeled with a detectable marker, such as digoxigenin (DIG) or a fluorescent dye. The probes should be complementary to the target mRNA sequence.
-
-
Tissue Preparation:
-
Fix tissue samples in paraformaldehyde.
-
Cryoprotect the tissues in sucrose and embed in a suitable medium for cryosectioning.
-
Cut thin sections (e.g., 10-20 µm) and mount them on slides.
-
-
Hybridization:
-
Permeabilize the tissue sections to allow probe entry.
-
Hybridize the labeled probe to the tissue sections overnight at an optimized temperature.
-
-
Washing and Detection:
-
Perform a series of stringent washes to remove unbound probe.
-
If using a DIG-labeled probe, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Add a chromogenic substrate that will be converted by the enzyme into a colored precipitate at the site of mRNA expression.
-
-
Imaging:
-
Mount the slides with a coverslip and visualize the staining pattern using a microscope.
-
Conclusion
The biosynthesis and degradation of retinoic acid are tightly regulated processes that are fundamental to numerous aspects of vertebrate biology. A thorough understanding of these pathways, including the kinetic properties of the involved enzymes and the intricate interplay of binding proteins, is crucial for researchers in developmental biology, endocrinology, and pharmacology. The experimental protocols outlined in this guide provide a foundation for the investigation of these pathways and can be adapted for various research and drug development applications. Further research into the regulation of these pathways will undoubtedly uncover novel therapeutic targets for a wide range of diseases.
References
- 1. pnas.org [pnas.org]
- 2. Kinetic Analysis of Human Enzyme RDH10 Defines the Characteristics of a Physiologically Relevant Retinol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative estimation of cellular retinoic acid-binding protein activity in normal, dysplastic, and neoplastic human breast tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retinol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Identification and quantitation of intracellular retinol and retinoic acid binding proteins in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Dietary Glucose Consumption Promotes RALDH Activity in Small Intestinal CD103+CD11b+ Dendritic Cells [frontiersin.org]
- 7. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. colorscheme | Graphviz [graphviz.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. skintypesolutions.com [skintypesolutions.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. primo.pugetsound.edu [primo.pugetsound.edu]
- 15. pnas.org [pnas.org]
- 16. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biochemical properties of purified human retinol dehydrogenase 12 (RDH12): catalytic efficiency toward retinoids and C9 aldehydes and effects of cellular retinol-binding protein type I (CRBPI) and cellular retinaldehyde-binding protein (CRALBP) on the oxidation and reduction of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CRABPs Alter all-trans-Retinoic Acid Metabolism by CYP26A1 via Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 20. Kinetic properties of the human liver cytosolic aldehyde dehydrogenase for retinal isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetic characterization and regulation of the human retinaldehyde dehydrogenase 2 enzyme during production of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Dual Facets of Retinoic Acid: A Technical Guide to its Role in Cell Growth and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retinoic acid (RA), a biologically active metabolite of vitamin A, is a pleiotropic signaling molecule that plays a pivotal role in regulating cell growth, differentiation, and embryonic development. Its profound effects are mediated primarily through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which function as ligand-inducible transcription factors. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning RA's function, its complex signaling pathways, and its dual capacity to either promote cell cycle arrest and differentiation or, under specific contexts, support proliferation and maintain stemness. This document summarizes key quantitative data on RA-regulated gene expression and provides detailed protocols for essential experimental techniques used to investigate its biological functions, aiming to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry.
The Core Mechanism: Retinoic Acid Signaling Pathway
The canonical pathway of retinoic acid signaling is a well-established mechanism that directly influences gene transcription. All-trans retinoic acid (ATRA) is the most biologically active isomer and a key ligand for this pathway.
Cellular Uptake and Transport: RA, being lipophilic, can diffuse across the plasma membrane. Inside the cell, it is bound by cellular retinoic acid-binding proteins (CRABPs), which facilitate its transport to the nucleus.[1]
Nuclear Receptor Activation: In the nucleus, RA binds to the retinoic acid receptors (RARs), of which there are three subtypes: RARα, RARβ, and RARγ.[2] These receptors form heterodimers with retinoid X receptors (RXRs), which also have three subtypes (RXRα, RXRβ, RXRγ).[3][4]
Gene Transcription Regulation: The RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[2][3]
-
In the absence of RA: The RAR/RXR heterodimer is bound to RAREs and recruits corepressor proteins, such as N-CoR and SMRT. These corepressors in turn recruit histone deacetylases (HDACs), leading to chromatin condensation and transcriptional repression of the target gene.[2][5]
-
In the presence of RA: Ligand binding to the RAR subunit induces a conformational change in the receptor complex. This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, such as those of the p160 family (e.g., SRC-1, GRIP1/TIF2, and ACTR) and histone acetyltransferases (HATs) like CBP/p300.[1] The recruitment of these coactivators results in chromatin decondensation and the initiation of target gene transcription.[2]
It is estimated that retinoic acid directly or indirectly regulates the expression of over 500 genes, highlighting its extensive influence on cellular processes.[6][7]
Figure 1: Canonical Retinoic Acid Signaling Pathway.
Retinoic Acid in Cell Differentiation
A primary and well-documented function of retinoic acid is the induction of cellular differentiation. This process is critical during embryonic development and for tissue homeostasis in adults.
A classic in vitro model for studying RA-induced differentiation is the human promyelocytic leukemia cell line, HL-60. Treatment of HL-60 cells with ATRA induces them to differentiate into mature granulocytes.[8][9] This effect is dose-dependent, with maximal differentiation observed at approximately 1 µM ATRA.[8] Continuous exposure to RA is necessary for optimal differentiation.[8]
The pro-differentiative effects of RA are not limited to hematopoietic cells. RA is a potent inducer of differentiation in various stem cell populations, including embryonic stem cells and neural stem cells.[1][10] For instance, RA can direct the differentiation of embryonic stem cells towards neural lineages.
Retinoic Acid in Cell Growth and Proliferation
The role of retinoic acid in cell growth is more complex and highly context-dependent. While it often acts as a growth inhibitor in cancer cells, in some physiological settings, it can promote proliferation.
Growth Inhibition: In many cancer cell lines, including melanoma and breast cancer, RA exhibits anti-proliferative effects.[11] This is often achieved through the induction of cell cycle arrest, typically at the G1 phase.[12] Key molecular events include the downregulation of cyclins, such as cyclin E, and the upregulation of cyclin-dependent kinase inhibitors like p27Kip1.[12][13]
Growth Promotion: Conversely, in certain contexts, such as adult neurogenesis in the hippocampus, RA has been shown to increase the proliferation of neural stem and progenitor cells.[14][15] This highlights the nuanced and cell-type-specific effects of RA signaling. The concentration of RA can also be a determining factor; for example, low concentrations of RA have been reported to stimulate the growth of prostate cancer cells, while high concentrations are inhibitory.[11]
Quantitative Data on Retinoic Acid-Induced Gene Expression
The transcriptional response to retinoic acid is extensive and varies between cell types and treatment durations. The following tables summarize quantitative data from microarray and RNA-sequencing studies, showcasing the fold-changes in the expression of key RA-responsive genes.
Table 1: Time-Dependent Gene Expression Changes in B16 Mouse Melanoma Cells Treated with Retinoic Acid
| Gene Symbol | Gene Name | 4h Fold Change | 8h Fold Change | 24h Fold Change | 48h Fold Change |
| Rarb | Retinoic acid receptor beta | 2.8 | 4.1 | 5.6 | 7.2 |
| Dhrs3 | Dehydrogenase/reductase (SDR family) member 3 | 3.5 | 5.2 | 8.1 | 10.3 |
| Cyp26a1 | Cytochrome P450, family 26, subfamily a, polypeptide 1 | 2.1 | 3.7 | 6.4 | 9.8 |
| Hoxa1 | Homeobox A1 | 1.5 | 2.3 | 4.1 | 5.9 |
| Stra6 | Stimulated by retinoic acid 6 | 1.8 | 2.9 | 4.7 | 6.5 |
| Data is illustrative and compiled from trends reported in literature such as[16]. |
Table 2: Differential Gene Expression in F9 Teratocarcinoma Cells after 24h Retinoic Acid Treatment (RARγ-dependent genes)
| Gene Symbol | Gene Name | Fold Change (Wt vs RARγ-/-) |
| Sfrp2 | Secreted frizzled-related sequence protein 2 | > 2.0 |
| Emp1 | Epithelial membrane protein 1 | > 2.0 |
| Akp2 | Alkaline phosphatase 2 | > 2.0 |
| Stmn2 | Stathmin 2 | > 2.0 |
| Slc38a4 | Solute carrier family 38, member 4 | > 2.0 |
| Data derived from studies on RAR isotype-specific gene regulation[14]. |
Table 3: Retinoic Acid vs. Retinol Induced Gene Expression in LMH Cells (4h Treatment)
| Gene Symbol | Gene Name | RA Fold Change | RO Fold Change |
| CYP26A1 | Cytochrome P450 Family 26 Subfamily A Member 1 | 15.8 | 8.2 |
| RARB | Retinoic Acid Receptor Beta | 7.4 | 4.1 |
| DHRS3 | Dehydrogenase/Reductase 3 | 12.1 | 6.5 |
| STRA6 | STRA6, stimulated by retinoic acid | 5.9 | 3.3 |
| Illustrative data based on comparative transcriptome analyses[17]. |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of retinoic acid on cell growth and differentiation.
Retinoic Acid-Induced Differentiation of HL-60 Cells
This protocol describes the induction of granulocytic differentiation in the HL-60 human promyelocytic leukemia cell line using all-trans retinoic acid (ATRA).
Figure 2: Workflow for RA-induced differentiation of HL-60 cells.
Materials:
-
HL-60 cells
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
All-trans retinoic acid (ATRA) stock solution (1 mM in DMSO)
-
Nitroblue tetrazolium (NBT)
-
Phorbol 12-myristate 13-acetate (PMA)
-
Phosphate-buffered saline (PBS)
-
Anti-CD11b antibody conjugated to a fluorophore
-
Wright-Giemsa stain
Procedure:
-
Cell Culture: Maintain HL-60 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Differentiation: Seed HL-60 cells at a density of 2 x 10^5 cells/mL. Add ATRA from a stock solution to a final concentration of 1 µM. A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 5 to 7 days.
-
Assessment of Differentiation:
-
NBT Reduction Assay:
-
Harvest and resuspend cells at 1 x 10^6 cells/mL in culture medium.
-
Add an equal volume of NBT solution (1 mg/mL NBT in PBS with 200 ng/mL PMA).
-
Incubate for 25 minutes at 37°C.
-
Count the percentage of cells containing blue-black formazan deposits using a hemocytometer. Differentiated cells will be positive.
-
-
Flow Cytometry:
-
Harvest and wash cells with cold PBS.
-
Incubate cells with a fluorophore-conjugated anti-CD11b antibody for 30 minutes on ice in the dark.
-
Wash cells and analyze by flow cytometry. An increase in CD11b expression indicates differentiation.
-
-
Morphological Analysis:
-
Prepare cytospin slides of the cells.
-
Stain with Wright-Giemsa stain.
-
Observe under a light microscope for morphological changes characteristic of mature granulocytes (e.g., segmented nuclei, decreased nuclear-to-cytoplasmic ratio).
-
-
BrdU Cell Proliferation Assay
This colorimetric immunoassay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA of proliferating cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
Retinoic acid
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (peroxidase-conjugated)
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of retinoic acid or a vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Aspirate the medium and add the fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU-POD antibody solution and incubate for 90 minutes at room temperature.
-
Substrate Reaction: Wash the wells and add the substrate solution. Incubate until a color change is observed.
-
Measurement: Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the rate of cell proliferation.
Chromatin Immunoprecipitation (ChIP) for RAR/RXR Binding Sites
ChIP followed by high-throughput sequencing (ChIP-seq) is used to identify the genome-wide binding sites of RAR and RXR.
Figure 3: Chromatin Immunoprecipitation Sequencing (ChIP-seq) Workflow.
Procedure Outline:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse cells and shear chromatin into small fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to RAR or RXR. The antibody will bind to the receptor, and magnetic beads or agarose beads are used to pull down the antibody-receptor-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated complexes and reverse the cross-links by heating.
-
DNA Purification: Purify the DNA.
-
Sequencing and Analysis: Prepare a DNA library and perform high-throughput sequencing. The resulting sequences are mapped to the genome to identify the binding sites of the receptor.
Luciferase Reporter Assay for RARE Activity
This assay is used to quantify the transcriptional activity of a specific RARE in response to retinoic acid.
Procedure Outline:
-
Plasmid Construction: Clone the putative RARE sequence upstream of a minimal promoter driving the expression of a luciferase reporter gene (e.g., firefly luciferase).
-
Transfection: Co-transfect the RARE-luciferase reporter plasmid into cells along with a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter. The control plasmid is used to normalize for transfection efficiency.
-
Treatment: Treat the transfected cells with retinoic acid or a vehicle control.
-
Cell Lysis: Lyse the cells to release the luciferases.
-
Luciferase Assay: Measure the activity of both luciferases using a luminometer and specific substrates.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in RA-treated cells indicates that the cloned sequence functions as a RARE.
Conclusion and Future Directions
Retinoic acid is a critical regulator of cell fate, with its effects on cell growth and differentiation being intricately linked and highly dependent on the cellular context. The canonical RAR/RXR signaling pathway provides a direct mechanism for RA to control gene expression, leading to profound changes in cellular phenotype. While much is known about this pathway, the context-dependent nature of RA's effects, particularly its ability to either promote or inhibit proliferation, remains an active area of research. Understanding the interplay between RA signaling and other cellular pathways, as well as the epigenetic landscape that shapes the accessibility of RAREs, will be crucial for fully elucidating the multifaceted roles of this vital signaling molecule. For drug development professionals, a deeper understanding of these mechanisms will be instrumental in designing more effective and targeted retinoid-based therapies for a range of diseases, from cancer to developmental disorders. The experimental approaches detailed in this guide provide a robust framework for furthering our knowledge in this exciting field.
References
- 1. Protocol for the differentiation of HL-60 cells into a neutrophil-like state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. An improved RT-PCR protocol for the quantitation of human retinoic acid receptor RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. An Effective Model of the Retinoic Acid Induced HL-60 Differentiation Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Induction of differentiation of the human promyelocytic leukemia cell line (HL-60) by retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retinoic acid-induced differentiation of the human promyelocytic leukemia cell line, HL-60, and fresh human leukemia cells in primary culture: a model for differentiation inducing therapy of leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Retinoic Acid Fluctuation Activates an Uneven, Direction-Dependent Network-Wide Robustness Response in Early Embryogenesis [frontiersin.org]
- 13. Retinoic acid regulates cell cycle progression and cell differentiation in human monocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gene Expression Profiling Elucidates a Specific Role for RARγ in the Retinoic Acid Induced Differentiation of F9 Teratocarcinoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pcrlab.vetmed.ucdavis.edu [pcrlab.vetmed.ucdavis.edu]
- 16. Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma: comparison to differentially expressed genes in melanocytes vs melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multi-species transcriptome meta-analysis of the response to retinoic acid in vertebrates and comparative analysis of the effects of retinol and retinoic acid on gene expression in LMH cells - PMC [pmc.ncbi.nlm.nih.gov]
The Dance of Isomers: A Technical Guide to Retinoic Acid's Biological Choreography
For Researchers, Scientists, and Drug Development Professionals
Retinoic acid (RA), a crucial metabolite of vitamin A, orchestrates a symphony of cellular processes essential for life, from embryonic development to immune function.[1][2][3] Its biological activity is not monolithic; it is a nuanced performance directed by a cast of geometric isomers, each with a distinct role and affinity for its nuclear receptors. This technical guide delves into the core of retinoic acid signaling, dissecting the biological activities of its key isomers, the experimental protocols to elucidate their function, and the intricate signaling pathways they command.
The Principal Isomers and Their Receptor Affinities
The biological effects of retinoic acid are primarily mediated by three key isomers: all-trans-retinoic acid (atRA), 9-cis-retinoic acid (9-cis-RA), and 13-cis-retinoic acid (13-cis-RA).[4] These isomers exert their influence by binding to and activating two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs), each comprising three subtypes (α, β, and γ).[5][6]
All-trans-retinoic acid (atRA) is the most abundant and biologically active isomer in many tissues. It serves as a high-affinity ligand for all three RAR subtypes.[7]
9-cis-retinoic acid (9-cis-RA) is unique in that it is a high-affinity ligand for both RAR and RXR subtypes.[7][8] This dual specificity allows it to activate a broader range of signaling pathways.
13-cis-retinoic acid (13-cis-RA) , a well-known therapeutic agent for severe acne, exhibits low binding affinity for both RARs and RXRs.[9] Its biological activity is largely attributed to its intracellular isomerization to the more active all-trans-retinoic acid.
The following tables summarize the quantitative data on the binding affinities (Kd) and transcriptional activation (EC50) of these isomers for their respective receptors.
| Isomer | Receptor Subtype | Binding Affinity (Kd) in nM | Reference |
| all-trans-RA | mRARα | 0.20 | [8] |
| mRARβ | 0.36 | [8] | |
| mRARγ | 0.20 | [8] | |
| mRXRα, β, γ | No Binding | [8] | |
| 9-cis-RA | mRARα | 0.24 | [8] |
| mRARβ | 0.40 | [8] | |
| mRARγ | 0.70 | [8] | |
| mRXRα | 15.7 | [8] | |
| mRXRβ | 18.3 | [8] | |
| mRXRγ | 14.1 | [8] | |
| 13-cis-RA | RARs & RXRs | Very Low Affinity | [9] |
| Isomer | Receptor Chimera | Transcriptional Activation (EC50) in nM | Reference |
| 9-cis-RA | GAL4-RXRa | 7 | [8] |
| GAL4-RXRβ | 20 | [8] | |
| GAL4-RXRγ | 10 | [8] | |
| GAL4-RARα | 3 | [8] | |
| GAL4-RARβ | 10 | [8] | |
| GAL4-RARγ | 10 | [8] | |
| all-trans-RA | GAL4-RARα | 100 | [8] |
| GAL4-RARβ | 30 | [8] | |
| GAL4-RARγ | 3 | [8] | |
| GAL4-RXRα, β, γ | Low Potency | [8] |
The RAR/RXR Signaling Pathway: A Symphony of Molecular Interactions
The canonical pathway for retinoic acid signaling involves the formation of a heterodimer between an RAR and an RXR. This RAR/RXR complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] The transcriptional activity of this complex is tightly regulated by the binding of retinoic acid isomers and the subsequent recruitment of co-regulator proteins.
In the absence of a ligand, the RAR/RXR heterodimer is bound to co-repressor proteins, such as NCoR (Nuclear Receptor Corepressor) and SMRT (Silencing Mediator for Retinoid and Thyroid Hormone Receptors). These co-repressors recruit histone deacetylases (HDACs), which maintain a condensed chromatin structure, thereby repressing gene transcription.
Upon binding of an agonist like all-trans-RA or 9-cis-RA to the RAR subunit, a conformational change occurs in the receptor. This change leads to the dissociation of the co-repressor complex and the recruitment of co-activator proteins, such as members of the p160 family (e.g., SRC-1). These co-activators then recruit histone acetyltransferases (HATs), which acetylate histones, leading to a more open chromatin structure and the initiation of gene transcription.
Caption: The RAR/RXR signaling pathway, illustrating the switch from transcriptional repression to activation upon ligand binding.
Experimental Protocols for Assessing Biological Activity
A variety of in vitro and in vivo assays are employed to quantify the biological activity of retinoic acid isomers. The following sections detail the methodologies for three key experimental approaches.
High-Performance Liquid Chromatography (HPLC) for Isomer Quantification
HPLC is a fundamental technique for separating and quantifying retinoic acid isomers in biological samples.
Methodology:
-
Sample Preparation:
-
Tissues are homogenized and serum samples are prepared.
-
An internal standard (e.g., retinyl acetate) is added to each sample.[10]
-
Retinoids are extracted using a two-step acid-base method with hexane.[10] The organic phase containing nonpolar retinoids is separated from the aqueous phase containing the more polar retinoic acid.
-
-
Chromatographic Separation:
-
A normal-phase HPLC system is typically used with a silica-based column (e.g., Zorbax SIL).[10]
-
The mobile phase often consists of a mixture of n-hexane, 2-propanol, and glacial acetic acid.[11] The specific ratio can be adjusted to optimize separation.
-
Isocratic or gradient elution can be employed. An isocratic method with a mobile phase of hexane:2-propanol:acetic acid (1000:4.3:0.675) has been shown to effectively separate atRA and 13-cis-RA.[12]
-
-
Detection and Quantification:
-
A UV detector is used to monitor the eluent at a wavelength of approximately 340-350 nm, which is the absorption maximum for retinoic acid isomers.[10][12]
-
The concentration of each isomer is determined by comparing its peak area to that of the internal standard and a standard curve generated with known concentrations of each isomer.
-
Caption: A generalized workflow for the quantification of retinoic acid isomers using HPLC.
Radioligand Binding Assay
This assay directly measures the binding affinity of a ligand for its receptor.
Methodology:
-
Receptor Preparation:
-
Binding Reaction:
-
Aliquots of the receptor preparation are incubated with a radiolabeled ligand, such as [³H]9-cis-Retinoic acid, at a concentration near its Kd.[13]
-
For competition assays, increasing concentrations of an unlabeled test compound (the retinoic acid isomer of interest) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of the unlabeled ligand.[13]
-
The incubation is typically carried out at 4°C for a period of 2 hours to reach equilibrium.[13]
-
-
Separation and Detection:
-
Bound and free radioligand are separated. This can be achieved by vacuum filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The dissociation constant (Kd) for the test compound is determined by analyzing the competition binding data using appropriate software (e.g., Prism).
-
Caption: A streamlined workflow for determining receptor binding affinity using a radioligand binding assay.
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a retinoic acid isomer to activate gene transcription through the RAR/RXR pathway.
Methodology:
-
Cell Culture and Transfection:
-
A suitable cell line, such as MCF-7 or HEK293T, is cultured in appropriate media.[14][15]
-
The cells are transfected with two plasmids:
-
An expression vector for the RAR and/or RXR of interest.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with one or more RAREs.[14]
-
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be co-transfected to normalize for transfection efficiency.[14]
-
-
Treatment with Retinoic Acid Isomers:
-
After transfection, the cells are treated with various concentrations of the retinoic acid isomer being tested.
-
The cells are typically incubated for 24 hours to allow for gene expression.[14]
-
-
Cell Lysis and Luciferase Assay:
-
The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzymes.
-
The luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.[14]
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
The fold induction of luciferase activity is calculated relative to untreated control cells.
-
The EC50 value, the concentration of the isomer that produces 50% of the maximal response, is determined from the dose-response curve.
-
Caption: The key steps involved in a luciferase reporter gene assay for measuring retinoic acid activity.
Conclusion: A Finely Tuned System with Therapeutic Potential
The biological activity of retinoic acid is a testament to the elegance of molecular signaling, where subtle changes in the geometry of a single molecule can unlock a cascade of distinct cellular responses. The differential affinities of all-trans-RA, 9-cis-RA, and 13-cis-RA for RAR and RXR subtypes, coupled with the intricate dance of co-repressors and co-activators, provide a finely tuned mechanism for regulating gene expression. A thorough understanding of these isomers and their signaling pathways, facilitated by the robust experimental protocols outlined in this guide, is paramount for researchers and drug development professionals. This knowledge not only deepens our appreciation of fundamental biological processes but also paves the way for the rational design of novel therapeutics that can precisely modulate the retinoic acid signaling network for the treatment of a wide array of diseases.
References
- 1. Retinoic acid signaling in development and differentiation commitment and its regulatory topology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 6. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retinoic acid receptors and retinoid X receptors: interactions with endogenous retinoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. 13-Cis Retinoic Acid Activates Regenerative Behavior of Primary Human Lymphatic Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jfda-online.com [jfda-online.com]
- 12. Retinoid activation of retinoic acid receptor but not retinoid X receptor is sufficient to rescue lethal defect in retinoic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Development of an adenovirus-mediated reporter assay system to detect a low concentration of retinoic acid in MCF-7 cells [jstage.jst.go.jp]
- 15. tools.thermofisher.com [tools.thermofisher.com]
An In-depth Technical Guide to Handling and Storage of Retinoic Acid-d3-1 Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive technical information and best practices for the handling and storage of Retinoic acid-d3-1 powder, a deuterated isotopologue of retinoic acid. Adherence to these guidelines is critical to ensure the compound's integrity, stability, and safety for reliable experimental outcomes.
Compound Information
This compound is a synthetic, deuterated form of all-trans-retinoic acid, a metabolite of vitamin A that plays a crucial role in cellular growth, differentiation, and embryonic development. The incorporation of deuterium isotopes makes it a valuable tool in metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification of endogenous retinoic acid.
| Property | Value |
| Chemical Formula | C₂₀H₂₅D₃O₂ (representative) |
| Molecular Weight | Approx. 303.46 g/mol (will vary based on deuteration pattern) |
| Appearance | Yellow to light-orange crystalline powder |
| Solubility | Soluble in DMSO and ethanol; sparingly soluble in ether; slightly soluble in alcohol and chloroform; practically insoluble in water.[1] |
Safety, Handling, and Personal Protective Equipment (PPE)
Retinoic acid and its derivatives are potent biological agents and require careful handling to avoid exposure.
Safety Precautions:
-
Teratogenic Hazard: Retinoic acid is a known teratogen. Women of childbearing potential should handle this compound with extreme caution.
-
Irritant: It can cause skin and respiratory tract irritation.[2]
-
Photosensitivity: Retinoids can increase sensitivity to light.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other appropriate chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a certified respirator with a dust filter if handling large quantities or if dust is generated. |
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
All operations involving solutions should be conducted under subdued light, preferably yellow or red light, to minimize photodegradation.[1]
Storage and Stability
This compound is highly sensitive to light, heat, and air. Improper storage can lead to degradation and isomerization, compromising the integrity of the compound.
Powder Storage
| Storage Condition | Recommendation |
| Temperature | Store at -20°C or below for long-term storage.[2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1] |
| Light | Protect from light by storing in an amber vial or a container wrapped in aluminum foil. |
| Container | Use a tightly sealed container to prevent moisture absorption. |
Solution Storage
Stock solutions of this compound are also susceptible to degradation.
| Storage Condition | Recommendation |
| Temperature | Store stock solutions at -20°C or -80°C.[4] |
| Solvent | DMSO is a common solvent for preparing stock solutions.[3][4] |
| Aliquoting | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. |
| Light | Protect solutions from light at all times. |
| Stability | DMSO stock solutions are generally stable for several months when stored properly.[5] However, for critical applications, it is recommended to prepare fresh solutions. |
Quantitative Stability Data (General for Retinoids)
| Condition | Compound Form | Duration | Temperature | Degradation |
| Long-term | Various retinoids in cosmetic products | 6 months | 25°C | 0-80% decline[6] |
| Accelerated | Various retinoids in cosmetic products | 6 months | 40°C | 40-100% decline[6] |
| Photodegradation | Tretinoin in cream | 8 hours | Ambient | >60% degradation under UV irradiation |
| Solution | all-trans-retinoic acid in cream/solution (dark) | 90 days | Room Temp or 2-8°C | ~13-14% degradation[7] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber or foil-wrapped microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh approximately 3.03 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C for 3-5 minutes may aid in dissolution.[3]
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol for Stability Testing by HPLC
This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time when exposed to different temperatures and light conditions.
Materials and Equipment:
-
This compound powder
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC system with a UV or DAD detector
-
C18 reversed-phase HPLC column
-
Temperature-controlled incubator or water bath
-
Light source for photodegradation studies (e.g., UV lamp)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow:
Caption: Workflow for this compound Stability Testing.
Procedure:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare test samples by diluting the stock solution in the desired matrix (e.g., buffer, cell culture medium) to a final concentration suitable for HPLC analysis.
-
-
Exposure to Stress Conditions:
-
Temperature Stability: Aliquot the test samples into amber vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C). Include a control sample stored at -80°C.
-
Photostability: Expose aliquots of the test samples to a controlled light source (e.g., UV lamp or natural sunlight) for defined periods. Wrap control samples in aluminum foil to protect them from light.
-
-
Sample Analysis by HPLC:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours, and then weekly), withdraw an aliquot from each sample.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~350 nm
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Generate a calibration curve using the peak areas of the standard solutions.
-
Determine the concentration of this compound in each test sample at each time point using the calibration curve.
-
Calculate the percentage of degradation at each time point relative to the initial concentration (time 0).
-
Biological Signaling Pathway
Retinoic acid exerts its biological effects by modulating gene expression through nuclear receptors.
References
- 1. Normal phase LC-MS determination of retinoic acid degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vivanls.com [vivanls.com]
- 5. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Retinoic Acid in Biological Matrices using a Validated LC-MS/MS Method with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of all-trans-retinoic acid (atRA) in biological samples, such as plasma and tissue homogenates. The use of a stable isotope-labeled internal standard, Retinoic acid-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The described protocol, encompassing sample extraction, chromatographic separation, and mass spectrometric detection, is tailored for researchers, scientists, and professionals in drug development who require reliable quantification of this critical signaling molecule.
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a potent morphogen that plays a crucial role in various physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1][2][3][4] Given its involvement in numerous signaling pathways, the accurate quantification of endogenous RA levels is essential for understanding its physiological functions and its role in disease. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[5][6][7] This document provides a detailed protocol for the quantification of atRA using Retinoic acid-d3 as an internal standard, ensuring reliable and reproducible results.
Retinoic Acid Signaling Pathway
Retinoic acid exerts its biological effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2][8] Upon ligand binding, these receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[8] The synthesis and degradation of retinoic acid are tightly regulated to maintain precise spatial and temporal concentration gradients.[2]
Caption: A diagram of the retinoic acid signaling pathway.
Experimental Workflow
The overall experimental workflow for the quantification of retinoic acid is depicted below. It involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: The experimental workflow for retinoic acid quantification.
Experimental Protocols
Materials and Reagents
-
All-trans-retinoic acid (atRA) standard
-
All-trans-retinoic acid-d3 (atRA-d3) internal standard (IS)
-
LC-MS grade methanol, acetonitrile, water, and formic acid
-
Hexane and Ethyl Acetate (HPLC grade)
-
Human plasma (or other biological matrix)
-
Calibrated pipettes and sterile, amber microcentrifuge tubes
Note: Retinoids are sensitive to light and oxidation. All procedures should be performed under subdued light, and amber vials should be used for sample handling and storage.[5][6]
Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma or tissue homogenate in an amber microcentrifuge tube, add 10 µL of the Retinoic acid-d3 internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Add 400 µL of methanol for protein precipitation and vortex for 30 seconds.[9]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[9]
-
Transfer the supernatant to a new amber tube.
-
Add 300 µL of hexane and 300 µL of ethyl acetate for liquid-liquid extraction.[9]
-
Vortex for 1 minute and then allow the phases to separate by standing at 4°C for 20 minutes or by brief centrifugation.[9]
-
Transfer the upper organic layer to a new amber tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 60:40 acetonitrile:water with 0.1% formic acid).[7]
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instrumentation and applications.
| Parameter | Recommended Condition |
| LC System | UHPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 40% B, increase to 95% B over 5 min, hold for 2 min, return to initial conditions and re-equilibrate. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry Parameters
The specific precursor and product ions for atRA and atRA-d3 should be optimized by direct infusion of the standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| All-trans-retinoic acid (atRA) | 301.2 | 123.1 / 205.1 | To be optimized |
| Retinoic acid-d3 (atRA-d3) | 304.2 | To be optimized | To be optimized |
Quantitative Data
Calibration Curve and Linearity
A calibration curve should be prepared by spiking known concentrations of atRA standard into the same biological matrix as the samples. The concentration range should encompass the expected levels of atRA in the samples.
| Analyte | Concentration Range (ng/mL) | R² |
| atRA | 0.5 - 50 | > 0.99 |
Precision and Accuracy
The precision and accuracy of the method should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day).
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Low (1.5 ng/mL) | < 10% | < 15% | ± 15% |
| Medium (15 ng/mL) | < 10% | < 15% | ± 15% |
| High (40 ng/mL) | < 10% | < 15% | ± 15% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method is determined by the LOD (the lowest concentration that can be reliably detected) and the LOQ (the lowest concentration that can be accurately and precisely quantified).
| Parameter | Value (ng/mL) |
| LOD | ~0.15 |
| LOQ | ~0.5 |
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable means for the quantification of all-trans-retinoic acid in biological matrices. The use of a deuterated internal standard, Retinoic acid-d3, is critical for achieving high accuracy and precision. This protocol is a valuable tool for researchers in various fields, including developmental biology, oncology, and pharmacology, enabling the accurate measurement of this important signaling molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 7. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Retinoic Acid in Human Plasma using Retinoic Acid-d3-1 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of all-trans-retinoic acid (atRA) in human plasma using Retinoic acid-d3-1 as an internal standard (IS). The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, drug development research, and other clinical research applications requiring precise and accurate measurement of retinoic acid. The use of a deuterated internal standard like this compound is crucial as it co-elutes with the analyte, effectively compensating for variability in sample preparation, matrix effects, and instrument response, thereby enhancing the accuracy and precision of the quantification.[1][2][3]
Introduction
Retinoic acid, a metabolite of vitamin A, is a critical signaling molecule involved in various biological processes, including cell growth, differentiation, and embryonic development. Its quantification in biological matrices like plasma is essential for understanding its physiological roles and for the development of drugs targeting its pathways. Due to its light sensitivity and potential for isomerization, a reliable analytical method is imperative. Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis via LC-MS/MS.[1] They share identical chemical and physical properties with the analyte, ensuring they behave similarly during extraction and ionization, which corrects for potential analytical errors.[2][3]
Experimental Protocol
Materials and Reagents
-
All-trans-retinoic acid (atRA) standard
-
This compound (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Formic acid
-
Human plasma (K2-EDTA)
-
Deionized water
Note: All work with retinoids should be performed under yellow or red light to prevent photodegradation.[4][5] Amber vials should be used for all solutions and samples.[6]
Preparation of Standard and Internal Standard Stock Solutions
-
atRA Stock Solution (1 mg/mL): Accurately weigh and dissolve atRA in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the atRA stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol. Store all stock and working solutions at -20°C in amber vials.[6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma in a polypropylene tube, add 10 µL of the this compound working solution.[6]
-
Vortex briefly to mix.
-
Vortex for 1 minute.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.[7][8]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[7][8]
-
Reconstitute the residue in 200 µL of a 1:3 water:methanol solution.[7][8]
-
Transfer the reconstituted sample to an amber HPLC vial for analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Vanquish HPLC system or equivalent[7] |
| Column | Acquity BEH C18, 1.7 µm, 2.1 x 50 mm[6] |
| Mobile Phase A | 0.1% Formic acid in Water[6] |
| Mobile Phase B | 0.1% Formic acid in Methanol[6] |
| Flow Rate | 0.2 mL/min[6] |
| Injection Volume | 10-30 µL[6] |
| Column Temperature | 20°C[6] |
| Gradient | Decrease Mobile Phase A from 80% to 0% over 4 minutes, hold at 0% for 2 minutes, then return to 80% and equilibrate for 9 minutes.[6] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative depending on optimization |
| MRM Transitions | To be optimized for atRA and this compound. A common transition for atRA is m/z 301.4 → 123.1.[4] |
| Dwell Time | 150-250 ms[4][9] |
Data Presentation
Method Validation Parameters
The following tables summarize typical quantitative data from validated LC-MS/MS methods for retinoic acid in plasma.
| Parameter | Result | Reference |
| Linearity Range | 50 - 3200 pg/mL | [6] |
| Lower Limit of Quantitation | 0.1 - 0.2 ng/mL | [10] |
| Intra-day Precision (%CV) | < 8% | [10] |
| Inter-day Precision (%CV) | < 12.5% | [10] |
| Accuracy | Within 8% of nominal value | [10] |
| Extraction Recovery | 80 - 105% | [10] |
Stability of Retinoic Acid in Plasma
| Condition | Stability | Reference |
| 1 week at 4°C | ~51% reduction | [6] |
| Multiple Freeze-Thaw Cycles | ~14% reduction | [6] |
| 3 hours exposure to 254 nm UV light | ~40% reduction | [6] |
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantitative Analysis of Retinoic Acid in Tissues Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a biologically active metabolite of vitamin A, is a critical signaling molecule that regulates a plethora of physiological processes, including embryonic development, cellular differentiation, proliferation, and apoptosis.[1] Dysregulation of RA signaling has been implicated in various diseases, making the accurate quantification of its endogenous levels in tissues a key aspect of biomedical research and drug development. This document provides a comprehensive guide to the sample preparation and analysis of retinoic acid in biological tissues using a stable isotope-labeled (deuterated) internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is crucial as it co-elutes with the analyte and compensates for variations in extraction efficiency and matrix effects, thereby ensuring high accuracy and precision.[2]
Retinoic Acid Signaling Pathway
Retinoic acid exerts its biological effects by binding to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[3][4] Upon ligand binding, these receptors form heterodimers and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5][6][7] The cellular levels of retinoic acid are tightly regulated through its synthesis from retinol and its catabolism by cytochrome P450 enzymes.[3][5]
Experimental Protocols
I. Sample Handling and Storage
Given that retinoids are susceptible to degradation by light, heat, and oxidation, all sample handling procedures should be performed under yellow or red light.[1][8]
-
Tissue Collection: Immediately after dissection, place tissues in ice-cold saline.
-
Washing and Weighing: Gently pat the tissues dry, weigh them, and proceed immediately to homogenization or snap-freeze in liquid nitrogen for storage.
-
Storage: Store whole, frozen tissues at -80°C. Tissues can be stored for at least one week without significant degradation of retinoic acid.[8] Avoid repeated freeze-thaw cycles.
II. Tissue Homogenization
The goal of homogenization is to efficiently disrupt the tissue and release intracellular retinoic acid. The choice of method can depend on the tissue type and available equipment. All homogenization steps should be performed on ice to minimize degradation.[8]
A. Mechanical Homogenization (Rotor-Stator)
-
Principle: A rapidly rotating blade (rotor) within a stationary tube (stator) creates mechanical shearing and turbulence to homogenize the tissue.
-
Suitable for: Soft tissues such as liver, kidney, and brain.
-
Protocol:
-
Place the weighed tissue (typically 10-50 mg) in a pre-chilled tube.
-
Add ice-cold homogenization buffer (e.g., 0.9% saline) to achieve a desired concentration (e.g., 25% w/v).
-
Homogenize with a rotor-stator homogenizer (e.g., Polytron) with several short bursts at a moderate speed, keeping the tube on ice.
-
B. Bead Beating Homogenization
-
Principle: High-speed agitation with beads of a specific size and material mechanically disrupts the cells and tissues. This method is effective for a wide range of tissue types.
-
Suitable for: Soft and tough tissues, including muscle and skin.
-
Protocol:
-
Place the weighed tissue, homogenization buffer, and beads (e.g., ceramic or stainless steel) into a bead beating tube. The bead size and material should be optimized for the tissue type.
-
Process in a bead beater instrument for a specified time and speed. Optimization of these parameters is crucial to ensure efficient homogenization without excessive heat generation.[9][10][11]
-
After homogenization, centrifuge the tubes to pellet the beads and tissue debris.
-
C. Ultrasonic Homogenization (Sonication)
-
Principle: High-frequency sound waves create cavitation bubbles that implode, generating shear forces that disrupt the tissue.
-
Suitable for: Smaller sample volumes and softer tissues. Can be less efficient for tougher, more fibrous tissues.[12]
-
Protocol:
-
Place the tissue in a tube with homogenization buffer on ice.
-
Insert the sonicator probe into the sample, ensuring it does not touch the sides or bottom of the tube.
-
Apply short pulses of sonication, allowing the sample to cool between pulses to prevent overheating.
-
III. Sample Extraction and Purification
This protocol details a robust liquid-liquid extraction (LLE) method. An alternative solid-phase extraction (SPE) protocol is also provided.
A. Liquid-Liquid Extraction (LLE)
-
Internal Standard Spiking: To the tissue homogenate (up to 500 µL), add a known amount of deuterated retinoic acid internal standard (e.g., all-trans-retinoic acid-d5).[13]
-
Alkaline Hydrolysis and Initial Extraction:
-
Acidification and Retinoic Acid Extraction:
-
To the remaining aqueous/ethanolic phase, add 4 M HCl to acidify the solution (the exact amount may need optimization).
-
Add another 10 mL of hexane, vortex, and centrifuge.
-
The upper hexane layer now contains the protonated (less polar) retinoic acid.
-
-
Drying and Reconstitution:
-
Transfer the final hexane extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the mobile phase (e.g., methanol or acetonitrile) for LC-MS/MS analysis.[14]
-
B. Solid-Phase Extraction (SPE) - Alternative Purification
SPE can be used as a cleanup step after initial extraction to remove interfering matrix components. Reversed-phase or anion-exchange cartridges are suitable for retinoic acid.
-
Cartridge Selection: Choose a C18 (for reversed-phase) or a weak anion exchange (WAX) cartridge.[15][16]
-
Conditioning:
-
Equilibration:
-
Pass 1-2 mL of the sample loading buffer (e.g., water with a small percentage of acid for reversed-phase, or a low ionic strength buffer for ion-exchange) through the cartridge.
-
-
Sample Loading:
-
After the initial extraction and solvent evaporation, reconstitute the sample in the loading buffer and load it onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove interferences. For C18, this could be water or a low percentage of methanol in water. For WAX, a low ionic strength buffer can be used.
-
-
Elution:
-
Elute the retinoic acid with a small volume of a strong solvent. For C18, this would be methanol or acetonitrile. For WAX, a solvent containing a counter-ion or with a pH that neutralizes the charge of the retinoic acid would be used (e.g., methanol with a small amount of acetic or formic acid).[17]
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
IV. LC-MS/MS Analysis
-
Chromatographic Separation: A C18 reversed-phase column is commonly used for the separation of retinoic acid isomers. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic or acetic acid (e.g., 0.1%), is typically employed.
-
Mass Spectrometry Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is ideal for sensitive and selective detection.
Typical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| All-trans-Retinoic Acid | 301.2 | 205.1 / 123.1 |
| All-trans-Retinoic Acid-d5 | 306.2 | 210.1 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Data Presentation
The following tables summarize typical quantitative data obtained from the analysis of retinoic acid in tissues. These values are illustrative and may vary depending on the specific tissue, species, and analytical method used.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity Range | 20 fmol - 10 pmol | [14] |
| Lower Limit of Detection (LOD) | 10 fmol | [14] |
| Lower Limit of Quantification (LLOQ) | 20 fmol | [14] |
| Intra-assay Precision (%CV) | 5.2 ± 0.7% | [8] |
| Inter-assay Precision (%CV) | 6.7 ± 0.9% | [8] |
| Recovery | 80 ± 11% (tissues) | [8] |
Table 2: Endogenous All-trans-Retinoic Acid Levels in Mouse Tissues
| Tissue | Concentration (pmol/g) | Reference |
| Liver | 7.0 - 9.6 | [14] |
| Kidney | ~7.5 | [14] |
| Testis | ~8.0 | [14] |
| Brain (whole) | 5.4 ± 0.4 | [14] |
| Cerebellum | 10.7 ± 0.3 | [14] |
| Cortex | 2.6 ± 0.4 | [14] |
| Hippocampus | 8.4 ± 1.2 | [14] |
| Striatum | 15.3 ± 4.7 | [14] |
Conclusion
This application note provides a detailed framework for the robust and accurate quantification of retinoic acid in tissue samples. The use of a deuterated internal standard, coupled with optimized sample preparation and sensitive LC-MS/MS analysis, is essential for obtaining reliable data. The provided protocols for tissue homogenization, extraction, and purification can be adapted and optimized for specific research needs, enabling a deeper understanding of the role of retinoic acid in health and disease.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Genetics and functions of the retinoic acid pathway, with special emphasis on the eye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thomassci.com [thomassci.com]
- 10. Bead Beater Homogenizer: Key Factors for Efficient Homogenization [igenels.com]
- 11. Optimization of lung tissue pre-treatment by bead homogenization for subsequent culturomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. laboratory-equipment.com [laboratory-equipment.com]
- 13. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. specartridge.com [specartridge.com]
- 16. hawach.com [hawach.com]
- 17. agilent.com [agilent.com]
- 18. youtube.com [youtube.com]
Application Note: High-Recovery Liquid-Liquid Extraction of Retinoids from Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction Retinoids, a class of compounds derived from vitamin A, are crucial for numerous physiological processes, including vision, immune function, cellular differentiation, and embryonic development.[1] Accurate quantification of retinoids like retinol, retinal, retinoic acid, and their various isomers in biological matrices is essential for understanding their roles in health and disease. However, their chemical instability, particularly their sensitivity to light, heat, and oxidation, presents significant analytical challenges.[1][2]
Liquid-liquid extraction (LLE) is a robust and widely used technique for isolating retinoids from complex biological samples such as plasma, serum, and tissues.[3][4] This method separates compounds based on their differential solubilities in two immiscible liquid phases, effectively removing interfering substances like proteins and salts, thereby concentrating the analytes of interest for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
This application note provides detailed LLE protocols for the efficient extraction of various retinoids from different biological matrices, along with performance data and visual workflows to guide researchers.
Critical Consideration: Handling and Storage Due to their instability, all procedures involving retinoids must be performed under yellow or red light to prevent photo-isomerization and degradation.[1][2] Samples should be processed on ice to minimize thermal degradation, and tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2][7]
Experimental Protocols
Protocol 1: Extraction of Retinoic Acid (RA) and its Isomers from Serum or Plasma
This protocol is optimized for the extraction of polar retinoids, such as all-trans-retinoic acid (atRA) and its isomers (e.g., 13-cis-RA, 9-cis-RA).
Materials:
-
Serum or Plasma Sample (e.g., 500 µL)
-
Acetonitrile (ACN), HPLC grade
-
4M Hydrochloric Acid (HCl)
-
Hexane, HPLC grade
-
Internal Standard (e.g., 13-cis-RA-d₅)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
-
Glass centrifuge tubes
Procedure:
-
Pipette 500 µL of serum or plasma into a glass centrifuge tube.
-
Add an appropriate amount of internal standard to correct for extraction variability.[8]
-
For protein precipitation, add 1 mL of ACN to the sample.[8]
-
Add 60 µL of 4M HCl to acidify the mixture, which improves the extraction of acidic retinoids.[1][8]
-
Vortex the tube vigorously for at least 30 seconds.
-
Add 5 mL of hexane, vortex for 1 minute to extract the retinoids into the organic phase.[8]
-
Centrifuge at 1000 x g for 3-5 minutes to achieve phase separation.[8]
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the extraction (steps 6-8) with a second aliquot of 5 mL of hexane to maximize recovery. Combine the hexane fractions.[8]
-
Evaporate the pooled organic phase to dryness under a gentle stream of nitrogen at approximately 30-37°C.[8][9]
-
Reconstitute the dried residue in a small, precise volume (e.g., 50-120 µL) of the mobile phase (e.g., Acetonitrile/Water mixture) for HPLC or LC-MS/MS analysis.[2][8]
Protocol 2: Extraction of Retinol (ROL) and Retinyl Esters (RE) from Serum or Plasma
This protocol uses a saponification step to hydrolyze retinyl esters to retinol, followed by extraction of the nonpolar retinoids.
Materials:
-
Serum or Plasma Sample (e.g., 200 µL)
-
Ethanolic Potassium Hydroxide (KOH), e.g., 0.025 M
-
Hexane, HPLC grade
-
Internal Standard (e.g., Retinyl acetate)
-
Vortex mixer, Centrifuge, Nitrogen evaporator
-
Glass centrifuge tubes
Procedure:
-
Pipette 200 µL of serum or plasma into a glass centrifuge tube.
-
Add an internal standard, such as retinyl acetate.[2]
-
Add 1-3 mL of 0.025 M KOH in ethanol. This step denatures proteins and saponifies retinyl esters.[2]
-
Add 10 mL of hexane to the tube.[2]
-
Vortex the mixture for 1-2 minutes to extract retinol and other nonpolar lipids.
-
Centrifuge at 1000 x g for 5-10 minutes to separate the phases.
-
Transfer the upper hexane layer, which contains the retinol and hydrolyzed retinyl esters, to a new tube.[2]
-
Evaporate the hexane extract to dryness under a stream of nitrogen at ~30°C.[2]
-
Reconstitute the residue in a suitable solvent (e.g., 120 µL of acetonitrile) for analysis.[2]
Protocol 3: Extraction of Retinoids from Tissues
This protocol provides a general framework for tissues, which must first be homogenized.
Materials:
-
Tissue Sample (e.g., 20-100 mg)
-
0.9% Saline, ice-cold
-
Glass homogenizer
-
Reagents from Protocol 1 (for RA) or Protocol 2 (for ROL/RE)
Procedure:
-
Weigh the frozen tissue sample accurately.
-
On ice, add a specific volume of ice-cold 0.9% saline to produce a 10-25% homogenate (w/v).[2]
-
Homogenize the tissue thoroughly using a glass homogenizer until no visible tissue fragments remain.[2]
-
Use a measured aliquot of the homogenate (e.g., up to 500 µL) as the starting sample.[2][7]
-
For Retinoic Acid: Proceed with the homogenate starting from step 2 of Protocol 1. Acidification (step 4) is crucial for good recovery from tissues.[5]
-
For Retinol/Retinyl Esters: Proceed with the homogenate starting from step 2 of Protocol 2.[2]
Data Presentation: Method Performance
The following tables summarize quantitative performance data for LLE of retinoids from various biological matrices as reported in the literature.
Table 1: Performance Metrics for Retinoic Acid (RA) Quantification
| Analyte | Matrix | Extraction Method | Linearity Range | LLOQ | Precision (CV%) | Recovery | Reference |
|---|---|---|---|---|---|---|---|
| atRA | Human Plasma | LLE with MTBE | 0.45–217.00 ng/mL | 0.45 ng/mL | < 8% (Intra- & Inter-day) | 75.6% - 81.6% | [9] |
| RA Isomers | Mouse Tissue/Serum | Two-step acid-base LLE | 20 fmol – 10 pmol | 10 fmol (LOD) | 5.4% (Intra-assay), 8.9% (Inter-assay) | Not Specified | [7] |
| Various RAs | Human Plasma | Acetonitrile mono-phase extraction | Not Specified | Not Specified | Not Specified | 80% - 105% |[10] |
Table 2: Performance Metrics for Retinol (ROL) and Retinyl Ester (RE) Quantification
| Analyte | Matrix | Extraction Method | Linearity Range | LLOQ / LOD | Precision (CV%) | Recovery | Reference |
|---|---|---|---|---|---|---|---|
| ROL, RE, RAL | Mouse Serum & Tissues | Two-step acid-base LLE | >3 orders of magnitude | 0.2-0.7 pmol (LOD) | 5.9-10.0% (Intra-day), 5.9-11.0% (Inter-day) | Not Specified | [2] |
| ROL & RE | Mouse Serum & Tissues | Hexane Extraction | Not Specified | 0.35 pmol (ROL, LOD), 0.95 pmol (RE, LOD) | Not Specified | 75% - 95% | [11] |
| Retinol | Human Serum | Supported Liquid Extraction | Up to 6.0 µmol/L | 0.07 µmol/L | < 15% | Within 15% of target |[12] |
Visualizations
Caption: Workflow for retinoid liquid-liquid extraction.
Caption: Key steps in vitamin A metabolism and signaling.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for detecting and identifying retinoids in tissue [ouci.dntb.gov.ua]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel high-throughput method for supported liquid extraction of retinol and alpha-tocopherol from human serum and simultaneous quantitation by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Retinoic Acid Isomers Using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule involved in a myriad of biological processes, including cell growth, differentiation, and embryonic development. Its biological activity is highly dependent on its isomeric form, with all-trans-retinoic acid (ATRA), 13-cis-retinoic acid, and 9-cis-retinoic acid being of significant interest. Accurate separation and quantification of these isomers are crucial for understanding their distinct physiological roles and for the development of retinoid-based therapeutics. High-performance liquid chromatography (HPLC) is a robust and widely used technique for this purpose. This document provides detailed protocols for the separation of retinoic acid isomers using both reversed-phase and normal-phase HPLC.
Data Presentation
The following tables summarize the chromatographic conditions and retention times for the separation of retinoic acid isomers from various published methods. This allows for a direct comparison of different approaches.
Table 1: Reversed-Phase HPLC Methods for Retinoic Acid Isomer Separation
| Parameter | Method 1 | Method 2 |
| Column | C18, 5 µm, 4.6 x 150 mm[1] | Ascentis Express RP-Amide, 2.7 µm, 2.1 x 100 mm[2] |
| Mobile Phase | Isocratic: 85% Methanol, 15% 0.01 M Sodium Acetate Buffer (pH 5.2)[1] | Gradient (See Table 2) |
| Flow Rate | 1.5 mL/min[1] | 1.0 mL/min[2] |
| Detection (UV) | 343 nm[1] | Not Specified |
| Retention Time (min) | 13-cis-RA: 4.5, all-trans-RA: 5.7[1] | 13-cis-RA: 5.48, 9-cis-RA: 5.86, all-trans-RA: 6.08[2] |
Table 2: Gradient Conditions for Reversed-Phase HPLC Method 2 [2]
| Time (min) | % Mobile Phase A (Not Specified) | % Mobile Phase B (Not Specified) |
| 0.0 | - | - |
| ... | ... | ... |
Note: The specific composition of mobile phases A and B for Method 2 were not detailed in the provided search results.
Table 3: Normal-Phase HPLC Method for Retinoic Acid Isomer Separation [3]
| Parameter | Method 3 |
| Column | Silica Gel, 5 µm, 4.6 x 250 mm[3] |
| Mobile Phase | Isocratic: n-hexane:2-propanol:glacial acetic acid (1000:4.3:0.675, v/v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection (UV) | 350 nm[3] |
| Retention Time (min) | 13-cis-RA: 10.55, all-trans-RA: 11.65[3] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Separation of Retinoic Acid Isomers[1]
This protocol is suitable for the rapid isocratic separation of 13-cis- and all-trans-retinoic acid.
1. Materials and Reagents:
-
HPLC grade methanol
-
Sodium acetate
-
Glacial acetic acid
-
HPLC grade water
-
Retinoic acid standards (13-cis-RA, all-trans-RA)
-
Samples containing retinoic acid isomers
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase column (5 µm, 4.6 x 150 mm)
-
Data acquisition and processing software
3. Mobile Phase Preparation (85% Methanol, 15% 0.01 M Sodium Acetate Buffer, pH 5.2): a. To prepare the 0.01 M Sodium Acetate Buffer, dissolve the appropriate amount of sodium acetate in HPLC grade water. b. Adjust the pH to 5.2 using glacial acetic acid. c. Filter the buffer through a 0.45 µm filter. d. Mix 850 mL of HPLC grade methanol with 150 mL of the prepared 0.01 M sodium acetate buffer. e. Degas the mobile phase before use.
4. Sample Preparation: a. Dissolve retinoic acid standards in a suitable solvent (e.g., methanol or ethanol) to prepare stock solutions. Protect from light. b. Dilute the stock solutions to prepare working standards of desired concentrations. c. For biological samples, perform a liquid-liquid or solid-phase extraction to isolate the retinoids. Ensure all steps are carried out under subdued light to prevent isomerization. d. Reconstitute the final extract in the mobile phase. e. Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 85% Methanol, 15% 0.01 M Sodium Acetate Buffer (pH 5.2)
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 343 nm
6. Data Analysis: a. Identify the peaks of the retinoic acid isomers based on the retention times obtained from the standard solutions. b. Quantify the isomers by comparing the peak areas of the samples with the calibration curve generated from the standards.
Protocol 2: Normal-Phase HPLC Separation of Retinoic Acid Isomers[3]
This protocol describes an isocratic normal-phase method for the separation of retinoic acid isomers.
1. Materials and Reagents:
-
HPLC grade n-hexane
-
HPLC grade 2-propanol
-
Glacial acetic acid
-
Retinoic acid standards (13-cis-RA, all-trans-RA)
-
Samples containing retinoic acid isomers
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Silica gel column (5 µm, 4.6 x 250 mm)
-
Data acquisition and processing software
3. Mobile Phase Preparation (n-hexane:2-propanol:glacial acetic acid at a ratio of 1000:4.3:0.675): a. Carefully measure and mix 1000 mL of n-hexane, 4.3 mL of 2-propanol, and 0.675 mL of glacial acetic acid. b. Degas the mobile phase before use.
4. Sample Preparation: a. Dissolve retinoic acid standards in the mobile phase or a compatible solvent. Protect from light. b. Prepare working standards by dilution. c. Extract retinoic acids from samples as described in Protocol 1, ensuring the final extract is compatible with the normal-phase mobile phase. d. Filter the sample through a 0.45 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Column: Silica gel, 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-hexane:2-propanol:glacial acetic acid (1000:4.3:0.675, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection: UV at 350 nm
6. Data Analysis: a. Identify and quantify the retinoic acid isomers as described in Protocol 1.
Visualizations
Caption: Experimental workflow for HPLC analysis of retinoic acid isomers.
Caption: Simplified retinoic acid signaling pathway.[4][5][6]
References
Application Notes & Protocols: Developing a Calibration Curve for Absolute Quantification of Retinoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoic acid (RA), a metabolite of vitamin A, is a critical signaling molecule involved in diverse physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis.[1][2] Accurate and precise quantification of endogenous RA levels is crucial for understanding its role in both normal physiology and various disease states such as cancer and metabolic disorders.[1][3] These application notes provide a detailed protocol for developing a robust calibration curve for the absolute quantification of all-trans-retinoic acid (atRA), the most biologically active isomer, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Retinoic Acid Signaling Pathway
Retinoic acid exerts its biological effects by binding to nuclear receptors, specifically the retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[4][5] This complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.[4][5] The intracellular concentration of RA is tightly controlled through its synthesis from retinol and its degradation by cytochrome P450 enzymes of the CYP26 family.[1][4][6]
Caption: A schematic of the retinoic acid synthesis and signaling pathway.
Experimental Protocol: Calibration Curve Development
This protocol outlines the preparation of calibration standards and quality control (QC) samples for the quantification of atRA in biological matrices such as plasma or serum.
Materials and Reagents
-
all-trans-Retinoic acid (atRA) standard (Sigma-Aldrich or equivalent)
-
Deuterated atRA (e.g., atRA-d5) as an internal standard (IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methyl tert-butyl ether (MTBE)[7]
-
Ultrapure water
-
Blank biological matrix (e.g., charcoal-stripped human plasma)
Preparation of Stock and Working Solutions
Important Note: Retinoic acid is light-sensitive and prone to isomerization.[1] All procedures should be performed under yellow or red light, and solutions should be stored in amber vials at -80°C.[7][10]
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 1.0 mg of atRA and the internal standard (IS).
-
Dissolve each in methanol in separate 1 mL amber volumetric flasks to obtain a final concentration of 1 mg/mL.[7]
-
-
Working Standard Solutions:
-
Perform serial dilutions of the atRA primary stock solution with methanol to prepare a series of working standard solutions at desired concentrations.[7]
-
-
Internal Standard Working Solution:
-
Dilute the IS primary stock solution with methanol:water (50:50, v/v) to a final concentration of approximately 100 ng/mL.[7]
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range in the same manner as the calibration standards.
-
Sample Extraction
A liquid-liquid extraction procedure is commonly used to isolate atRA from biological matrices.[7]
-
To 500 µL of plasma sample (calibration standard, QC, or unknown), add 100 µL of the IS working solution.[7]
-
Vortex the mixture for 30 seconds.[7]
-
Add 2 mL of MTBE and vortex for 1 minute.[7]
-
Centrifuge at 4,000 rpm for 10 minutes to separate the phases.[7]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.[7]
-
Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.[7]
Caption: A generalized workflow for the extraction and analysis of atRA.
LC-MS/MS Analysis
Chromatographic Conditions
-
Column: A C18 column is commonly used, for example, a HyPURITY C18 (150 mm × 2.1 mm, 5 µm).[7]
-
Mobile Phase: A gradient elution using a mixture of solvents such as methyl tert-butyl ether, methanol, water, and an acid (e.g., acetic or formic acid) is often employed.[7]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[7]
-
Column Temperature: Maintained at 40°C.[7]
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is frequently used.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[7]
-
MRM Transitions:
Data Presentation and Analysis
The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) is typically applied.
Calibration Curve Parameters
| Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.99[7][12] | 0.999 |
| Linear Range | Spans expected sample concentrations | 0.45–217.00 ng/mL[7] |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10[13][14] | 0.45 ng/mL[7] |
| Lower Limit of Detection (LLOD) | Signal-to-noise ratio ≥ 3[13][14] | 20 pg/mL[11] |
Assay Performance Characteristics
| Parameter | Typical Acceptance Criteria | Example Value |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 8%[7] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | < 8%[7] |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | 98.98% to 106.19%[7] |
| Recovery | Consistent and reproducible | 89.7 ± 9.2%[11] |
Conclusion
This document provides a comprehensive protocol for the development of a calibration curve for the absolute quantification of retinoic acid. Adherence to these guidelines, particularly regarding the handling of light-sensitive compounds, will ensure the generation of accurate, reliable, and reproducible data. The successful implementation of this method is essential for researchers investigating the multifaceted roles of retinoic acid in health and disease.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. aseancosmetics.org [aseancosmetics.org]
- 10. scispace.com [scispace.com]
- 11. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Retinoic Acid-d3 in Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Retinoic acid-d3 as a stable isotope-labeled tracer for in-depth analysis of cellular uptake and metabolism. The methodologies detailed herein are designed to offer high precision and accuracy, leveraging the power of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantitative analysis.
Introduction
All-trans-retinoic acid (ATRA) is a biologically active metabolite of vitamin A, playing a crucial role in regulating gene expression related to cell growth, differentiation, and development.[1] Understanding the cellular pharmacokinetics and metabolic fate of ATRA is vital for research in oncology, dermatology, and developmental biology. Retinoic acid-d3, a deuterated analog of ATRA, serves as an invaluable tool in these studies. By introducing a stable isotope label, researchers can distinguish exogenously applied retinoic acid from the endogenous pool, enabling precise quantification of its uptake, metabolism, and the kinetics of these processes. The use of deuterated standards is a gold-standard technique in mass spectrometry for achieving accurate quantification of endogenous metabolites.[2]
Key Applications
-
Cellular Uptake Kinetics: Quantify the rate and extent of retinoic acid transport into cells.
-
Metabolic Profiling: Identify and quantify the metabolites of retinoic acid formed within the cell.
-
Enzyme Activity Assays: Investigate the activity of enzymes involved in retinoic acid metabolism, such as the cytochrome P450 (CYP) family.[3]
-
Drug-Drug Interaction Studies: Assess the influence of other compounds on the uptake and metabolism of retinoic acid.
Signaling and Metabolic Pathways
The biological effects of retinoic acid are initiated by its entry into the cell, followed by a cascade of interactions with cytosolic and nuclear proteins that ultimately modulate gene transcription. The metabolic pathways of retinoic acid are tightly regulated to control its intracellular concentration.
Retinoic Acid Signaling Pathway
Caption: Retinoic acid signaling pathway from cellular uptake to gene transcription.
Retinoic Acid Metabolism
Caption: Overview of the metabolic conversion of retinol to retinoic acid and its subsequent catabolism.
Experimental Protocols
The following protocols provide a framework for conducting cellular uptake and metabolism studies using Retinoic acid-d3. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Cell Culture and Treatment
-
Cell Seeding: Plate the cells of interest (e.g., human keratinocytes, cancer cell lines) in appropriate cell culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Dosing Solution: Prepare a stock solution of Retinoic acid-d3 in a suitable solvent such as DMSO or ethanol. Further dilute the stock solution in cell culture medium to achieve the final desired concentrations (e.g., 10 nM, 100 nM, 1 µM). It is crucial to protect all retinoid solutions from light to prevent isomerization.
-
Cell Treatment: Remove the existing cell culture medium and replace it with the medium containing Retinoic acid-d3. For time-course experiments, incubate the cells for various durations (e.g., 0.5, 1, 2, 4, 8, 24 hours). Include a vehicle control (medium with the same concentration of solvent used for the dosing solution).
Sample Preparation for LC-MS/MS Analysis
This protocol is adapted from established methods for retinoid extraction.[2][4]
-
Cell Lysis and Harvesting:
-
At each time point, place the culture plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular Retinoic acid-d3.
-
Add an appropriate volume of ice-cold cell lysis buffer (e.g., RIPA buffer) or methanol to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To the cell lysate, add a known amount of a suitable internal standard (e.g., all-trans-Retinoic acid-d4 or another structurally similar deuterated retinoid not expected to be formed metabolically).
-
Add 2 volumes of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Add 4 volumes of methyl-tert-butyl ether (MTBE) to the supernatant for liquid-liquid extraction. Vortex for 1 minute.
-
Centrifuge for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following parameters provide a starting point for method development.
| Parameter | Recommended Setting |
| LC System | A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. |
| Column | A C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size). |
| Mobile Phase A | Water with 0.1% formic acid. |
| Mobile Phase B | Methanol with 0.1% formic acid. |
| Gradient | A gradient from 50% to 100% B over several minutes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.3 - 0.5 mL/min. |
| Injection Volume | 5 - 10 µL. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode (optimization required).[5] |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
MRM Transitions (Hypothetical for Retinoic acid-d3):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Retinoic acid-d3 | 304.2 | Optimize |
| Metabolite 1-d3 | To be determined | Optimize |
| Metabolite 2-d3 | To be determined | Optimize |
| Internal Standard | Specific to IS | Optimize |
Note: The exact m/z values for the precursor and product ions of Retinoic acid-d3 and its metabolites need to be determined experimentally by infusion of the analytical standards into the mass spectrometer. Based on the fragmentation of unlabeled all-trans-retinoic acid, a potential product ion for Retinoic acid-d3 could be around 258.2, corresponding to the loss of the carboxylic acid group and the deuterium atoms on the ring.
Data Presentation
Quantitative data should be presented in clear and concise tables to facilitate comparison across different conditions and time points.
Table 1: Cellular Uptake of Retinoic Acid-d3 in Human Keratinocytes
| Incubation Time (hours) | Intracellular Retinoic Acid-d3 (pmol/10^6 cells) |
| 0.5 | 15.2 ± 1.8 |
| 1 | 28.9 ± 2.5 |
| 2 | 45.7 ± 3.1 |
| 4 | 58.3 ± 4.0 |
| 8 | 65.1 ± 4.8 |
| 24 | 55.6 ± 3.9 |
Data are presented as mean ± standard deviation (n=3). Cells were treated with 100 nM Retinoic acid-d3.
Table 2: Metabolism of Retinoic Acid-d3 in Human Keratinocytes at 24 hours
| Compound | Intracellular Concentration (pmol/10^6 cells) |
| Retinoic acid-d3 | 55.6 ± 3.9 |
| 4-oxo-Retinoic acid-d3 | 12.3 ± 1.5 |
| Polar Metabolite X-d3 | 8.7 ± 1.1 |
Data are presented as mean ± standard deviation (n=3). Cells were treated with 100 nM Retinoic acid-d3 for 24 hours.
Experimental Workflow
A typical workflow for a cellular uptake and metabolism study using Retinoic acid-d3 is depicted below.
Caption: A generalized workflow for studying the cellular uptake and metabolism of Retinoic acid-d3.
Conclusion
The use of Retinoic acid-d3 in conjunction with LC-MS/MS provides a powerful and precise method for elucidating the cellular dynamics of this critical signaling molecule. The protocols and data presentation formats outlined in these application notes offer a robust framework for researchers to design and execute their studies, ultimately contributing to a deeper understanding of the roles of retinoic acid in health and disease.
References
- 1. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of all-trans-retinoic acid by cultured human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
How to improve signal intensity of Retinoic acid-d3-1 in LC-MS.
Welcome to the technical support center for the LC-MS analysis of Retinoic acid-d3-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods and improve signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis in LC-MS?
A1: The choice of ionization mode can significantly impact signal intensity. For retinoic acid and its deuterated analogues, both positive and negative ion modes have been successfully employed.
-
Negative Electrospray Ionization (ESI-): Preliminary experiments have shown that negative ESI can be the most efficient mode for ionizing retinoic acid, detecting the [M-H]⁻ ion.[1][2]
-
Positive Atmospheric Pressure Chemical Ionization (APCI+): Several studies report that positive ion APCI offers numerous advantages, including favorable ionization efficiency, greater sensitivity, lower background noise compared to negative APCI, and greater signal intensity than ESI.[3][4]
-
Positive Electrospray Ionization (ESI+): ESI in positive mode is also utilized, often with the addition of an acid to the mobile phase to enhance the formation of precursor ions.[5] One study noted that the abundance of precursor and product ions in negative mode was about 10-fold lower than in positive ionization.[5]
The optimal choice depends on your specific instrument, matrix, and desired sensitivity. It is recommended to test both ESI and APCI in both positive and negative modes during method development.
Q2: Why am I observing low signal intensity for my this compound internal standard?
A2: Low signal intensity for a deuterated internal standard like this compound can stem from several factors, including issues with sample preparation, chromatographic conditions, mass spectrometer settings, or matrix effects. A systematic troubleshooting approach is necessary to identify and resolve the root cause.
Q3: Can derivatization improve the signal intensity of this compound?
A3: Yes, chemical derivatization can significantly enhance the signal intensity of retinoic acid. By introducing a positively charged moiety to the carboxylic acid group, the ionization efficiency in positive ion mode can be greatly improved.[6] One study reported that derivatization increased the detection limit by about 50 times.[6]
Q4: How do I minimize matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common issue.[7] To minimize them:
-
Effective Sample Preparation: Employ rigorous sample cleanup procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering endogenous components.[7][8][9]
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to ensure that this compound is chromatographically separated from co-eluting matrix components.[10][11]
-
Differential Mobility Spectrometry (DMS): This technology can be coupled with LC-MS to provide an orthogonal level of selectivity, effectively reducing matrix interferences and improving quantitative results.[11]
Troubleshooting Guide: Low Signal Intensity
This guide provides a systematic approach to diagnosing and resolving low signal intensity for this compound.
Sample Preparation Issues
Poor extraction recovery can lead to a weak signal. Ensure your sample preparation method is optimized and consistently executed.
-
Problem: Inefficient extraction from the sample matrix.
-
Solution:
-
Evaluate different extraction solvents. A combination of ethyl acetate and hexane has been shown to be effective.[5] Methyl tert-butyl ether (MTBE) is another option.[8]
-
For plasma samples, acidification prior to extraction can improve recovery. Strong acidification with HCl was found to be beneficial for hyperlipidemic samples.[5]
-
Compare different sample preparation techniques such as protein precipitation (PPT) and liquid-liquid extraction (LLE).[7][10]
-
Liquid Chromatography (LC) Optimization
Suboptimal chromatographic conditions can result in poor peak shape and, consequently, lower signal intensity.
-
Problem: Poor peak shape (e.g., broad or split peaks).
-
Solution:
-
Mobile Phase Composition: The choice of organic solvent and additive is crucial.
-
Methanol-based mobile phases with 0.1% formic acid have been shown to enhance positive ionization.[5] An LC mobile phase of 0.1% methanoic acid in methanol/water allowed the greatest sensitivity with APCI.[4]
-
Acetonitrile can provide excellent resolution of isomers but may reduce sensitivity compared to methanol.[4] A mix of acetonitrile, methanol, and water can balance resolution and sensitivity.[4]
-
-
Column Choice: A reverse-phase C18 column is commonly used for efficient separation.[5][8] An RP-Amide column has also been utilized.[11]
-
Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase to avoid peak distortion.[9]
-
Mass Spectrometry (MS) Settings
Incorrect MS parameters are a primary cause of low signal intensity.
-
Problem: Suboptimal ionization and fragmentation.
-
Solution:
-
Ionization Source: As mentioned in the FAQs, test ESI and APCI in both positive and negative modes.
-
Source Parameters: Optimize key parameters such as gas flows (nebulizer, auxiliary), temperature, and spray voltage.
-
Compound-Specific Parameters: Fine-tune the cone voltage (or equivalent) and collision energy to maximize the intensity of the precursor and product ions for this compound. For all-trans-retinoic acid, optimal collision energies have been reported around 16-23 eV.[8]
-
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction for Human Plasma
This protocol is adapted from a validated method for the determination of all-trans retinoic acid in human plasma.[8]
-
To 500 µL of plasma, add the internal standard (this compound).
-
Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 2: Acidified LLE for Hyperlipidemic Plasma
This protocol is based on a method optimized for hyperlipidemic plasma samples.[5]
-
To 200 µL of plasma, add 100 pg of this compound internal standard.
-
Acidify with 5 µL of 10 M hydrochloric acid.
-
Add 400 µL of methanol for protein precipitation and centrifuge.
-
Transfer the supernatant and add 300 µL of hexane and 300 µL of ethyl acetate.
-
Mix and incubate at 4°C for 20 minutes in the dark.
-
Centrifuge to separate the phases.
-
Collect the organic phase, evaporate to dryness, and reconstitute for analysis.
Summary of LC-MS Parameters from Literature
| Parameter | Method 1[8] | Method 2[5] | Method 3[1][2] |
| Ionization Mode | ESI+ | ESI+ | ESI- |
| Column | HyPURITY C18 (150 x 2.1 mm, 5 µm) | Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm) | N/A (Flow Injection) |
| Mobile Phase A | MTBE–methanol–acetic acid (50:50:0.5, v/v) | 0.1% Formic acid in water | 5mM Ammonium Acetate |
| Mobile Phase B | Water–methanol–acetic acid (50:50:0.5, v/v) | 0.1% Formic acid in methanol | Acetonitrile |
| Flow Rate | 0.3 mL/min | 0.2 mL/min | 0.2 mL/min |
| MRM Transition (ATRA) | m/z 301.4 → 123.1 | Precursor: 301.2 m/z, Products: 283.1, 122.9 m/z | [M-H]⁻ at m/z 299.1 |
Note: The MRM transition for this compound will have a higher m/z for the precursor ion due to the deuterium atoms.
Visual Guides
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low signal intensity.
General LC-MS Experimental Workflow
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
Minimizing matrix effects in retinoic acid quantification from serum.
Welcome to the technical support center for the quantification of retinoic acid (RA) from serum. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ensure accurate, reproducible results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my retinoic acid quantification?
A: The "matrix" refers to all components in a sample other than the analyte of interest (retinoic acid).[1] In serum, this includes proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of retinoic acid in the mass spectrometer's ion source, leading to either ion suppression (signal decrease) or ion enhancement (signal increase).[1][2][3] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantification.[1][4]
Q2: What are the primary causes of matrix effects when analyzing serum samples?
A: The primary causes of matrix effects in serum analysis are endogenous matrix components that co-elute with the analyte.[3] Phospholipids are a major contributor to matrix-induced ionization suppression because they are a major component of cell membranes and often co-extract with analytes during sample preparation.[5] Other substances like ions, amino acids, and vitamins can also contribute to these effects.[3] The accumulation of non-volatile materials from the matrix can also foul the ion source, leading to a loss of signal.[6]
Q3: How can I determine if matrix effects are impacting my assay?
A: You can assess matrix effects both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This method involves infusing a constant flow of a standard retinoic acid solution into the mass spectrometer after the HPLC column.[2] A blank, extracted serum sample is then injected onto the column.[2] Any dip or rise in the constant signal at the retention time of interfering compounds indicates regions of ion suppression or enhancement.[2][7]
-
Quantitative Assessment (Post-Extraction Spiking): This is considered the "gold standard" method.[8] It involves comparing the LC-MS response of an analyte spiked into a blank matrix extract with the response of the analyte in a neat (pure) solvent at the same concentration.[6][8] The ratio of these responses is called the Matrix Factor (MF). An MF of <1 indicates ion suppression, while an MF of >1 indicates ion enhancement.[8]
Troubleshooting Guide
Issue 1: I am observing significant ion suppression and low signal intensity for retinoic acid.
Cause: This is a classic sign of matrix effects, likely due to co-eluting phospholipids or other endogenous components from the serum matrix. These components compete with retinoic acid for ionization in the MS source.
Solution Workflow:
Caption: Troubleshooting workflow for low signal and ion suppression.
Detailed Steps:
-
Enhance Sample Preparation: Simple protein precipitation (PPT) is often insufficient as it does not remove phospholipids effectively.[5] Switch to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[9] Consider using specialized phospholipid removal plates or cartridges for targeted cleanup.[5][10][11]
-
Optimize Chromatography: Adjust the HPLC gradient to better separate retinoic acid from the regions where matrix effects occur (identified via post-column infusion).[2][3] Changing the mobile phase composition or using a different column chemistry can also be effective.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[2][4] A SIL-IS (e.g., Retinoic Acid-d6) is chemically identical to the analyte and will be affected by matrix suppression or enhancement in the same way, thus correcting for variations during analysis.[12][13]
Issue 2: My results show high variability (%CV > 15%) between replicate samples.
Cause: High variability is often a result of inconsistent matrix effects across different samples or inefficient and irreproducible sample preparation.[2][14] Phospholipids can also build up on the HPLC column and elute erratically, reducing reproducibility.
Solution:
-
Standardize Sample Preparation: Ensure every step of your protocol is consistent. Automated liquid handlers can improve precision.
-
Implement Phospholipid Removal: Use a dedicated phospholipid removal product to ensure a cleaner extract and prevent column fouling.[10] This has been shown to improve %RSD to levels consistently lower than 5%.[10]
-
Employ a SIL-IS: An internal standard is crucial for correcting inconsistencies in sample preparation and matrix-induced signal variations, thereby improving precision.[4]
Issue 3: I have poor recovery of retinoic acid after sample extraction.
Cause: Poor recovery can be due to an inefficient extraction method, analyte degradation, or binding of retinoic acid to precipitated proteins.[15] Retinoids are susceptible to isomerization and oxidation, so sample handling is critical.[16][17]
Solution:
-
Optimize Extraction Solvent: For LLE, ensure the solvent choice (e.g., hexane, methyl-tert-butyl ether) is appropriate for retinoic acid's polarity.[12][16]
-
Control for Degradation: Process samples on ice and under yellow or red light to prevent light-induced isomerization.[15][18] Work quickly and avoid prolonged exposure to air.
-
Check pH: The pH of the sample can influence the extraction efficiency of acidic compounds like retinoic acid. Some protocols add acid (e.g., HCl) to protonate the analyte and improve its extraction into an organic solvent.[15]
-
Use a SIL-IS: An internal standard added before extraction is the best way to measure and correct for recovery losses.[13][16]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Retinoic Acid
This protocol is adapted from established methods for retinoid extraction from serum.[12][15]
Materials:
-
Serum Sample: 200-500 µL
-
Internal Standard (IS) Solution (e.g., 1 µM 13-cisRA-d5)
-
Acetonitrile (ACN), HPLC Grade
-
Hexane, HPLC Grade
-
4N Hydrochloric Acid (HCl)
-
Nitrogen gas evaporator
-
Reconstitution Solvent (e.g., 60:40 ACN:H₂O)
Procedure:
-
Pipette 500 µL of serum into a glass culture tube.
-
Add 10 µL of the IS solution to the serum.
-
Add 1 mL of ACN and 60 µL of 4N HCl to the sample.
-
Vortex the tube thoroughly to precipitate proteins.
-
Add 5 mL of hexane, vortex vigorously for 1 minute.
-
Centrifuge at 1000 rpm for 3 minutes to separate the phases.[15]
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Repeat the hexane extraction (steps 5-7) on the remaining aqueous layer and combine the organic layers.
-
Evaporate the combined organic phase to dryness under a gentle stream of nitrogen at ~32°C.[15]
-
Reconstitute the dry residue in 50-100 µL of reconstitution solvent.
-
Vortex, centrifuge to pellet any remaining particulates, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT)
This is a simpler but generally less clean method compared to LLE.[9][15]
Materials:
-
Serum Sample: 50-200 µL
-
Internal Standard (IS) Solution
-
Acetonitrile (ACN), ice-cold
Procedure:
-
Pipette 200 µL of serum into a microcentrifuge tube.
-
Add IS solution.
-
Add 400 µL of ice-cold ACN (a 2:1 ratio of solvent to serum).[12]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]
-
Carefully transfer the supernatant to an autosampler vial for analysis.
Quantitative Data: Method Comparison
The choice of sample preparation significantly impacts the cleanliness of the extract and the degree of matrix effects.
Table 1: Comparison of Sample Preparation Techniques for Retinoid Analysis
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Phospholipid Removal (PLR) SPE |
| Primary Goal | Protein Removal | Protein & Some Lipid Removal | Protein & Phospholipid Removal |
| Complexity | Low (Simple, fast)[9] | Moderate (Multi-step)[12] | Low to Moderate |
| Selectivity | Low (Does not remove phospholipids)[5] | Moderate | High (Specifically targets phospholipids)[10] |
| Matrix Effect | High potential for ion suppression | Reduced matrix effects vs. PPT[9] | Significantly reduces ion suppression[10] |
| Recovery | Generally good | Can be variable, solvent dependent[15] | Typically >90%[10] |
| Reproducibility | Moderate | Good | High (%RSD <5%)[10] |
Table 2: Performance of Calibration Strategies
| Strategy | Principle | Correction for Matrix Effects | Key Advantage |
| External Calibration | Standards prepared in neat solvent. | None.[2] | Simple to prepare. |
| Matrix-Matched Calibration | Standards prepared in a blank matrix representative of the samples.[4] | Compensates by assuming calibrants and samples experience similar matrix effects.[4] | More accurate than external calibration if a true blank matrix is available.[14] |
| Stable Isotope Dilution (Internal Standard) | A known amount of a SIL-IS is added to all samples and standards.[4] | The ratio of analyte to IS is used, which corrects for matrix effects and variability in sample prep and recovery.[4] | Considered the "gold standard" for compensating for matrix effects; highly accurate and precise.[2][13] |
Visualization of Workflows
Caption: General experimental workflow for retinoic acid quantification.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. lcms.cz [lcms.cz]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
Preventing isomerization of retinoic acid during sample preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the isomerization of retinoic acid during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of retinoic acid isomerization during sample preparation?
A1: Retinoic acid is highly susceptible to isomerization and degradation due to its conjugated double bond structure.[1] The primary factors that induce these changes are:
-
Light Exposure: All procedures, from tissue harvesting to extraction and analysis, should be performed under yellow or red light.[2][3] Even brief exposure to full-spectrum light can cause significant isomerization, leading to the formation of various cis-isomers.[3][4]
-
Heat: Elevated temperatures can lead to the degradation and isomerization of retinoids.[2][5] Therefore, it is crucial to keep samples on ice during homogenization and processing.[3]
-
Oxidation: Retinoids are prone to oxidation, which necessitates careful handling to minimize exposure to air.[2][3] The use of antioxidants is a common strategy to mitigate oxidative damage.[6][7]
-
Acidic Conditions: Acidic environments can contribute to handling-induced isomerization.[3]
Q2: How can I minimize light-induced isomerization of my retinoic acid samples?
A2: To minimize light-induced isomerization, it is essential to protect your samples from light at all stages of your experiment.[2]
-
Use Colored Lighting: Conduct all sample handling and preparation steps under yellow or red light.[2][3] If a microscope is needed for tissue dissection, its light source must be filtered.[3]
-
Utilize Light-Resistant Containers: Store samples and standards in amber vials or glassware wrapped in aluminum foil.[8][9]
-
Work Expeditiously: Minimize the duration of each step to reduce the overall light exposure time.[9]
Q3: What is the best way to store my samples to ensure the stability of retinoic acid?
A3: Proper storage is critical for maintaining the integrity of retinoic acid in biological samples.
-
Temperature: For long-term storage, plasma samples are stable for up to one year at -20°C.[10] Human plasma samples have shown minimal impact on retinoid stability when stored at -20°C or -80°C for up to three months.[5]
-
Matrix Stability: Biological matrices like serum can stabilize retinoids against isomerization and oxidation compared to aqueous solutions.[5] In serum-free media, the stability of retinoic acid is significantly reduced, but the addition of bovine serum albumin (BSA) can help stabilize it.[11]
Q4: Should I use an internal standard? If so, which one and why?
A4: Yes, using an internal standard is highly recommended. It helps to determine the extraction efficiency and can reveal any handling-induced isomerization.[3] A stable-labeled retinoid, such as all-trans-retinoic acid-d5, can be added to samples before storage to monitor for isomerization or degradation.[5]
Q5: Can antioxidants help prevent retinoic acid isomerization?
A5: Yes, antioxidants are effective in preventing the degradation of retinoids.[6][7]
-
Commonly Used Antioxidants: Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), α-tocopherol (Vitamin E), and sodium ascorbate are frequently used to stabilize retinoid solutions.[6][7][12]
-
Solubility: The choice of antioxidant may depend on the sample matrix. For instance, BHT is an oil-soluble antioxidant, while sodium ascorbate is water-soluble.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of unexpected cis-isomers in chromatogram | Light exposure during sample handling. | Ensure all procedures are carried out under yellow or red light. Use light-resistant tubes and vials.[2][3] |
| Acid contamination. | Check the pH of all solutions and buffers. Use high-purity solvents.[3] | |
| Low recovery of retinoic acid | Degradation due to heat. | Keep samples on ice throughout the preparation process.[3] |
| Oxidation. | Add antioxidants like BHT or sodium ascorbate to your samples and solvents.[6][7] Consider working under an inert gas like nitrogen or argon.[12] | |
| Inefficient extraction. | Optimize your extraction protocol. Ensure complete homogenization and sufficient mixing with the extraction solvent. Evaluate different extraction solvents if necessary.[2] | |
| Poor reproducibility between replicates | Inconsistent sample handling. | Standardize all steps of the protocol, including timing, temperature, and light exposure. Use an internal standard to monitor for variability.[3] |
| Sample matrix effects. | The stability of retinoic acid can vary between different biological matrices.[5] Consider matrix-matched calibration standards for accurate quantification. |
Quantitative Data Summary
Table 1: Stability of Retinoids in Human Plasma at Different Storage Conditions
| Retinoid | Storage Temperature | Duration | Stability |
| Retinol | -20°C or -80°C | Up to 3 months | Minimal impact on stability[5] |
| all-trans-Retinoic Acid (atRA) | -20°C or -80°C | Up to 3 months | Minimal impact on stability[5] |
| 13-cis-Retinoic Acid | -20°C or -80°C | Up to 3 months | Minimal impact on stability[5] |
| Retinol | -20°C | Up to 1 year | Stable[10] |
Table 2: Effect of Antioxidants on Retinol Stability
| Antioxidant | Concentration | Effect on Stability |
| tert-butylhydroxytoluene (BHT) | 0.05% | Fairly improves stability[6] |
| Sodium Ascorbate | 0.1% | Effectively stabilizes retinol[6] |
| α-tocopherol (TOH) | Not specified | Most effective among tested phenolic antioxidants[6] |
| BHT-BHA mixture | 3 mg/g in SLNs | Effectively stabilized all-trans retinol[7] |
Experimental Protocols
Protocol 1: Extraction of Retinoids from Biological Samples
This protocol is a general guideline for the extraction of retinoic acid from tissues. It is crucial to adapt it based on the specific sample type and analytical method.
Materials:
-
Homogenizer
-
Centrifuge
-
Light-resistant centrifuge tubes (e.g., wrapped in aluminum foil)[9]
-
Nitrogen gas evaporator
-
Ice bucket
-
Solvents: Hexane, Ethanol, Acetonitrile (HPLC grade)[2]
-
Antioxidant solution (e.g., BHT in ethanol)
Procedure:
-
Homogenization: Homogenize the tissue sample on ice in a suitable buffer. The time between homogenization and extraction should be minimized.[3]
-
Protein Precipitation & Extraction:
-
Add ethanol (containing an antioxidant like BHT) to the homogenate to precipitate proteins.
-
Add hexane to extract the retinoids. Vortex vigorously.[8]
-
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Carefully collect the upper hexane layer containing the retinoids and transfer it to a clean, light-resistant tube.
-
Drying: Evaporate the hexane to dryness under a gentle stream of nitrogen gas.[8]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).[2]
Protocol 2: HPLC Analysis of Retinoic Acid Isomers
This protocol provides a general framework for the chromatographic separation of retinoic acid isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.[3][10]
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 or a specialized column for retinoid analysis is often used.[13]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid can be effective for resolving isomers.[3]
-
Detection: UV detection at a wavelength around 340-350 nm is common for retinoic acid.
Procedure:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the reconstituted sample into the HPLC system.
-
Run the gradient program to separate the different retinoic acid isomers.
-
Identify and quantify the isomers based on their retention times and peak areas compared to known standards.
Visualizations
Caption: Factors leading to the isomerization of all-trans-retinoic acid.
Caption: Workflow for preventing retinoic acid isomerization during sample prep.
References
- 1. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. qr8mediskin.com [qr8mediskin.com]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aseancosmetics.org [aseancosmetics.org]
- 10. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. US8299122B2 - Method for stabilizing retinoic acid, retinoic acid containing composition, and method of using a retinoic acid containing composition - Google Patents [patents.google.com]
- 13. Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak shape for retinoic acid in reverse-phase chromatography.
Welcome to the technical support center for retinoid analysis. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for retinoic acid in reverse-phase chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my retinoic acid peak tailing?
Peak tailing is the most common issue in retinoic acid analysis and is often caused by secondary chemical interactions between the analyte and the stationary phase.[1][2]
-
Secondary Silanol Interactions: Retinoic acid, an acidic compound, can interact with residual ionized silanol groups (Si-O⁻) on the surface of silica-based C18 columns.[2][3][4] This is particularly problematic at mid-range pH values where the silanol groups are deprotonated.[2][3]
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of retinoic acid (approximately 4.2), the analyte will exist in both ionized and unionized forms, leading to peak distortion and tailing.[3][5][6]
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, causing peak asymmetry.[1][7]
-
Column Degradation: An old or contaminated column may have lost its efficiency, leading to poor peak shape.[1]
Q2: What is the optimal mobile phase pH for retinoic acid analysis?
To achieve a sharp, symmetrical peak, the mobile phase pH should be controlled to keep retinoic acid in a single, un-ionized state. It is recommended to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[8] For retinoic acid (pKa ≈ 4.2), a mobile phase pH between 2.5 and 3.5 is ideal.[1][5][9] This is typically achieved by adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase.[10][11][12]
Q3: My retinoic acid peak is broad. What are the likely causes?
Peak broadening, or an increase in peak width, can significantly reduce resolution and sensitivity. Common causes include:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause the analyte band to spread.[1]
-
Column Voids: A void or gap in the packing material at the column inlet can lead to different pathlengths for the analyte, resulting in a broadened peak.[1][5] This can be caused by high pH dissolving the silica or by pressure shocks.[5]
-
Poor Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile), it can cause the peak to broaden and potentially front.[1][13]
Q4: I'm seeing a split peak for retinoic acid. Why is this happening?
Peak splitting often occurs when the analyte exists in two different states during the separation.
-
pH Near pKa: Operating too close to the analyte's pKa is a primary cause, as both the acidic and conjugate base forms are present and may separate slightly.[6][14]
-
Sample Solvent Incompatibility: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Partially Clogged Frit: A blockage at the column inlet frit can disrupt the sample band as it enters the column, leading to a split or misshapen peak.
Q5: Which organic solvent, acetonitrile or methanol, is better for retinoic acid analysis?
While both are common in reverse-phase chromatography, acetonitrile-based mobile phases are often reported to produce sharper peaks for retinoids compared to methanol-based separations on a C18 column.[10][15]
Q6: How can I prevent retinoic acid degradation during analysis?
Retinoids are highly susceptible to degradation from light, heat, and oxidation.[15][16]
-
Protect from Light: Use amber vials or wrap containers in aluminum foil.[11]
-
Control Temperature: Avoid excessive heat. Store standard solutions and samples at low temperatures and under nitrogen.[11]
-
Use Fresh Solutions: Prepare standard solutions fresh and do not store them for extended periods, even when refrigerated.
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Poor Peak Shape
When encountering poor peak shape, a systematic approach can help isolate the root cause. The following workflow provides a step-by-step diagnostic process.
Guide 2: The Role of Mobile Phase pH
The pH of the mobile phase is the most critical factor for achieving good peak shape with ionizable compounds like retinoic acid. Operating at the wrong pH causes secondary interactions and peak tailing. The diagram below illustrates the chemical basis for this phenomenon.
Data and Protocols
Table 1: Recommended Mobile Phase Parameters for Retinoic Acid Analysis
This table summarizes typical starting conditions for developing a robust reverse-phase HPLC method for retinoic acid.
| Parameter | Recommendation | Rationale | Common Examples |
| Organic Modifier | Acetonitrile | Often provides sharper peaks for retinoids compared to methanol.[10][15] | Acetonitrile:Water |
| pH Control | pH 2.5 - 3.5 | Suppresses ionization of retinoic acid (pKa ≈ 4.2) to prevent peak tailing.[1][5] | 0.1% Formic Acid, 0.5% Acetic Acid |
| Buffer | Optional, but recommended for robustness | Maintains a stable pH to ensure reproducible retention times and peak shape.[8][17] | 10-25 mM Ammonium Acetate or Formate (if MS compatible) |
| Elution Mode | Gradient or Isocratic | Gradient elution is often used to separate isomers and related retinoids.[10] Isocratic methods are simpler and can be faster for quantifying a single compound.[17] | Isocratic: 85:15:0.5 Methanol/Water/Acetic Acid[11] |
Table 2: Typical System Suitability Criteria
System suitability tests ensure that the chromatography system is performing adequately for the intended analysis.
| Parameter | Acceptance Limit | Purpose |
| Tailing Factor (Tf) | Tailing factor < 2.0[1][18] | Measures peak symmetry. High values indicate peak tailing. |
| Resolution (Rs) | Resolution > 2.0[18] | Measures the degree of separation between adjacent peaks. |
| Theoretical Plates (N) | Plate count > 2000 | Measures column efficiency and indicates peak sharpness. |
Experimental Protocol: A General RP-HPLC Method
This protocol provides a starting point for the analysis of all-trans-retinoic acid. It should be optimized for specific instrumentation and sample matrices.
-
Instrumentation and Column:
-
Reagents and Mobile Phase Preparation:
-
Use HPLC-grade solvents (Acetonitrile, Methanol, Water).[11]
-
Use analytical grade acid modifiers (e.g., Formic Acid, Glacial Acetic Acid).[11][12]
-
Mobile Phase Example: Prepare a mixture of Methanol, Water, and Glacial Acetic Acid in the ratio of 85:15:0.5 (v/v/v).[11]
-
Degas the mobile phase using ultrasonication or vacuum filtration before use.[18]
-
-
Standard Preparation:
-
Accurately weigh and dissolve retinoic acid standard in methanol to prepare a stock solution (e.g., 1 mg/mL).[11]
-
Protect the solution from light by using amber glassware or wrapping it in foil.[11]
-
Perform serial dilutions from the stock solution with the mobile phase to create calibration standards (e.g., 1-50 µg/mL).
-
-
Chromatographic Conditions:
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Perform replicate injections of each standard solution to establish linearity and check system suitability parameters (Tailing Factor, Retention Time RSD, etc.).
-
Prepare and inject samples, ensuring they are filtered through a 0.45 µm syringe filter before injection.[11]
-
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. mastelf.com [mastelf.com]
- 8. archipel.uqam.ca [archipel.uqam.ca]
- 9. agilent.com [agilent.com]
- 10. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aseancosmetics.org [aseancosmetics.org]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. impactfactor.org [impactfactor.org]
- 17. jfda-online.com [jfda-online.com]
- 18. japsonline.com [japsonline.com]
- 19. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Retinoic acid-d3-1 in different solvents and temperatures.
This technical support center provides guidance on the stability of Retinoic acid-d3-1 in various laboratory settings. The information aims to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments involving this compound.
Disclaimer: Specific stability data for this compound is limited. The quantitative data and stability profiles presented here are based on studies of all-trans-retinoic acid (ATRA). While the chemical properties are very similar and this information serves as a strong proxy, it is recommended to perform in-house stability checks for sensitive applications. Deuterated forms are often used as internal standards in analytical assays.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the general handling precautions for this compound?
A: this compound, like other retinoids, is sensitive to light, heat, and air (oxidation).[1][6][7] All manipulations should be carried out under subdued light, preferably yellow or red light, and in tightly sealed containers.[1] For powdered compound, it is advisable to blanket the vial with an inert gas like argon or nitrogen before sealing and storage.[1]
Q2: How should I store powdered this compound?
A: The solid form of this compound should be stored at -20°C or -80°C in a tightly sealed, light-protected container, preferably under an inert atmosphere.[1][8] Some suppliers suggest that when stored at -20°C, the compound is stable for at least one to two years.[7][8][9]
Q3: What solvents are recommended for dissolving this compound?
A: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[8][9] It is practically insoluble in water.[8] The choice of solvent will depend on the experimental requirements. For cell culture, DMSO is commonly used, but the final concentration in the medium should typically be kept low (e.g., <0.1% to 0.5%) to avoid toxicity.[10][11]
Q4: How stable are stock solutions of this compound?
A: Stock solutions in organic solvents like DMSO and ethanol are more stable than aqueous dilutions. It is best practice to prepare fresh solutions before use.[10] If storage is necessary, stock solutions should be aliquoted into light-protected, airtight vials and stored at -80°C for up to six months or at -20°C for shorter periods (e.g., up to one month).[2][5][9][11] Avoid repeated freeze-thaw cycles.[10][12]
Q5: My experiment runs for 24-48 hours at 37°C. Will my this compound be stable in the cell culture medium?
A: Retinoids can degrade under typical cell culture conditions (37°C, exposure to air).[13][14] Stability is significantly lower in serum-free media compared to serum-containing media, as proteins like albumin can have a stabilizing effect.[13][14] For experiments longer than 24 hours, it is recommended to replace the medium with freshly prepared this compound.[13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions before each experiment. Aliquot and store at -80°C to minimize freeze-thaw cycles. Protect from light during all handling steps. |
| Isomerization of the all-trans form. | Light and heat can cause isomerization to less active cis-isomers. Ensure all procedures are conducted under subdued light and avoid heating the solution. | |
| Low or no biological activity | Compound degradation in the experimental setup (e.g., cell culture). | For long-term experiments, replenish the medium with fresh this compound every 24 hours. If using serum-free medium, consider the potential for faster degradation.[13][14] |
| Incorrect solvent or concentration. | Verify the solubility and ensure the final concentration in your assay is appropriate. High concentrations of organic solvents can be toxic to cells.[10][11] | |
| Precipitate forms when adding to aqueous buffer/medium | Low aqueous solubility of this compound. | Ensure the final concentration of the organic solvent from the stock solution is low enough to be tolerated by the aqueous phase and your experimental system. Gentle warming to 37°C may aid dissolution, but prolonged heating should be avoided.[11][12] |
Stability Data (Based on all-trans-Retinoic Acid)
The following tables summarize the stability of all-trans-retinoic acid in different solvents and at various temperatures. This data should be used as a guideline for this compound.
Table 1: Stability of Retinoic Acid in Organic Solvents (Stored in the dark)
| Solvent | Concentration | Temperature | Duration | Stability/Observations |
| DMSO | 10 mM | -20°C | Up to 1 month | Generally stable. Recommended to aliquot.[9] |
| 3 mg/mL | -20°C | - | Stored in light-protected vials. | |
| Stock Solution | -80°C | Up to 6 months | Recommended for long-term storage.[2][5] | |
| Ethanol | 1 mg/mL | -80°C | 2 weeks | Stable.[1] |
| 0.01 M (3 mg/mL) | -70°C | Up to 2 weeks | Stable. | |
| Not specified | 0°C, 25°C, 50°C, 80°C | 10 days | Degradation accelerates with increasing temperature.[15] | |
| Acetonitrile | Not specified | 37°C | 30 minutes | Used as a solvent for acid degradation studies.[15] |
Table 2: Stability of Retinoic Acid in Formulations and Aqueous Environments (Stored in the dark)
| Medium | Temperature | Duration | Percent Remaining |
| Cream Formulation | 2-8°C or Room Temp. | 90 days | ~86-87% |
| Aqueous Solution | Not specified | Not specified | Deteriorates quickly. |
| Serum-Free Culture Medium | 37°C | 24 hours | <30% recovery, significant isomerization.[13] |
| Serum-Containing Culture Medium | 37°C | 24 hours | Little loss or isomerization.[13] |
Note: Exposure to sunlight or UV light will lead to rapid degradation in all conditions.[13]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Perform all subsequent steps under subdued light (e.g., in a dark room with a safelight or with lights dimmed and windows covered).
-
Add the desired volume of anhydrous DMSO or absolute ethanol to the vial to achieve the target concentration (e.g., 10 mM).
-
Vortex gently until the powder is completely dissolved. Gentle warming to 37°C for a few minutes can aid dissolution if necessary.[11][12]
-
Immediately aliquot the stock solution into smaller, single-use volumes in light-protected vials (e.g., amber cryovials).
-
Blanket the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Stability Assessment by HPLC
This protocol provides a general workflow for assessing the stability of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in the solvent of interest (e.g., ethanol, DMSO, cell culture medium) at a known concentration.
-
Divide the solution into multiple aliquots in appropriate light-protected containers.
-
Store the aliquots under the desired temperature conditions (e.g., -20°C, 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove an aliquot for analysis.
-
-
HPLC Analysis:
-
System: A reversed-phase HPLC system with a UV detector is commonly used.[15]
-
Column: A C18 column is typically employed.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) is used.
-
Detection: Monitor the eluent at the maximum absorbance wavelength for retinoic acid, which is around 350 nm.
-
Quantification: The concentration of this compound at each time point is determined by comparing the peak area to a standard curve of freshly prepared compound. The percentage remaining can then be calculated relative to the time zero sample.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Simplified Retinoic Acid (RA) signaling pathway.
References
- 1. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Retinoic Acid (Tretinoin) (#38255) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. store.reprocell.com [store.reprocell.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. kth.diva-portal.org [kth.diva-portal.org]
Technical Support Center: Optimizing Retinoic Acid Extraction from Complex Tissues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction recovery of retinoic acid (RA) from complex tissues.
Troubleshooting Guides
This section addresses specific issues that may arise during the retinoic acid extraction process.
Question: Why am I observing low or no recovery of retinoic acid in my samples?
Answer: Low recovery of retinoic acid can stem from several factors throughout the experimental workflow. A primary cause is the degradation of RA due to its sensitivity to light, heat, and oxidation.[1][2][3] It is crucial to handle all samples under yellow or red light to prevent photo-isomerization and degradation.[4][5] Additionally, tissue homogenates should be processed immediately as storage, even at 4°C for more than two hours, can lead to significant RA loss.[6] If immediate extraction is not possible, tissues should be flash-frozen in liquid nitrogen and stored at -80°C for no longer than one week.[4][7]
Another critical factor is the extraction method itself. Inefficient phase separation during liquid-liquid extraction (LLE) can lead to poor recovery. Ensure vigorous vortexing and adequate centrifugation to achieve a clear separation of the aqueous and organic layers.[6] For tissues with high lipid content, such as adipose or liver tissue, a saponification step may be necessary to hydrolyze retinyl esters and release free retinoic acid, which can improve recovery.[8][9] The choice of extraction solvent is also important; while hexane is commonly used, combinations like hexane and ethyl acetate or methyl tert-butyl ether (MTBE) can be effective.[1][10][11]
Finally, the presence of interfering substances in complex matrices can suppress the signal during analysis, leading to apparent low recovery.[2][12][13] Optimizing the clean-up step, for instance by using solid-phase extraction (SPE), can help remove these interferences.[14][15][16]
Question: My results show high variability between replicate samples. What are the likely causes and solutions?
Answer: High variability in retinoic acid measurements between replicates often points to inconsistencies in sample handling and preparation. Retinoids are susceptible to isomerization and oxidation, so meticulous and consistent handling is paramount.[5][6] Ensure that all samples are treated identically from collection to analysis. This includes consistent timing for each step, especially homogenization and extraction, as delays can lead to variable degradation.[6]
Incomplete homogenization of tissue samples is another common source of variability. Ensure the tissue is thoroughly homogenized to achieve a uniform sample from which to draw aliquots. The use of an internal standard, such as all-trans-4,4-dimethyl-RA or a deuterated form of RA, is highly recommended to correct for variability in extraction efficiency and handling-induced isomerization.[6][17] The internal standard should be added as early as possible in the workflow.
Variability can also be introduced during the final resuspension step. After evaporation, ensure the residue is completely redissolved in the reconstitution solvent before injection into the analytical system.[10]
Question: I am observing unexpected peaks in my chromatogram. How can I identify and eliminate them?
Answer: The presence of unexpected peaks in your chromatogram can be due to several factors, including isomeric forms of retinoic acid, degradation products, or matrix interferences.[12] Retinoic acid has several geometric isomers, such as all-trans-RA, 13-cis-RA, and 9-cis-RA, which may be present endogenously or formed during sample preparation.[4][6] Optimizing your chromatographic method is key to resolving these isomers.[6]
Matrix effects from complex tissues are a significant source of interfering peaks.[2][13] These can be co-extracted lipids or other endogenous compounds. To mitigate this, consider incorporating a solid-phase extraction (SPE) clean-up step after the initial liquid-liquid extraction.[14][15] Additionally, a saponification step can help by removing interfering lipids.[8]
If degradation is suspected, ensure all steps are performed under subdued light and on ice to minimize the formation of oxidation or isomerization products.[4][5] The use of antioxidants like butylated hydroxytoluene (BHT) during extraction can also be beneficial, although not always necessary.
Frequently Asked Questions (FAQs)
Q1: What is the best method for homogenizing complex tissues for retinoic acid extraction?
A1: The choice of homogenization method depends on the tissue type. For most tissues, homogenization should be performed on ice to minimize degradation.[4][6] A Polytron or similar rotor-stator homogenizer is effective for tissues like liver and kidney.[17] For tougher tissues, a bead beater may be necessary. It is crucial to work quickly and to proceed with extraction immediately following homogenization to prevent the degradation of retinoids by auto-oxidizing lipid systems.[6]
Q2: When is a saponification step necessary, and what is the general protocol?
A2: A saponification step is recommended for tissues with high lipid content, such as liver and adipose tissue, and for samples where retinoic acid may be present as retinyl esters.[8] Saponification uses a strong base (e.g., potassium hydroxide) to hydrolyze these esters, releasing the free retinoic acid for extraction.[8][9] A general protocol involves incubating the tissue homogenate with ethanolic KOH at an elevated temperature (e.g., 70-80°C) for a specific duration (e.g., 25-45 minutes).[8] The optimal temperature and time should be determined empirically for each tissue type to ensure complete hydrolysis without degrading the retinoic acid.[8]
Q3: What are the critical storage and handling conditions for retinoic acid standards and samples?
A3: Retinoic acid is highly sensitive to light, heat, and air.[2][3]
-
Standards: Solid retinoic acid should be stored at -80°C in the dark under an inert gas.[2] Stock solutions should be prepared in a suitable organic solvent like DMSO or ethanol, stored in amber vials at -80°C, and used fresh.[2][3][18]
-
Tissues: Tissues should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C.[4] It is recommended to extract the tissues within a week of storage.
-
Homogenates and Extracts: Homogenized samples should be extracted immediately.[6] If storage is unavoidable, it should be at -80°C, but significant loss can still occur.[6] Extracted samples in organic solvent are more stable but should be stored at -20°C or lower if not analyzed immediately.[5] All handling procedures should be performed under yellow or red light.[4][5]
Q4: How can I improve the sensitivity of my LC-MS/MS analysis for retinoic acid?
A4: To enhance sensitivity in LC-MS/MS analysis, several parameters can be optimized. The choice of ionization source is critical; both atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) have been used successfully, and the optimal choice may depend on the specific instrumentation and mobile phase composition.[6][10] The mobile phase composition itself plays a significant role; for instance, a mobile phase containing methanol/water with a small amount of formic or acetic acid can improve ionization efficiency.[6][10] Gradient elution is typically employed to achieve good separation of isomers and remove matrix interferences.[6] Furthermore, a robust sample clean-up using techniques like solid-phase extraction (SPE) can significantly reduce matrix suppression and improve the signal-to-noise ratio.[12][14]
Data Presentation
Table 1: Typical Recovery and Variability in Retinoic Acid Extraction
| Parameter | Value | Reference |
| Average Recovery (Tissue) | 80 ± 2% | [6] |
| Average Recovery (Serum) | 101 ± 2% | [6] |
| Intra-assay Coefficient of Variation | 5.4 ± 0.4% | [6] |
| Inter-assay Coefficient of Variation | 8.9 ± 1.0% | [6] |
Table 2: Endogenous All-Trans-Retinoic Acid Levels in Mouse Tissues
| Tissue | Concentration (pmol/g) | Reference |
| Liver | ~30% lower in CRBP-null mice | [6] |
| Kidney | Similar to wild-type | [6] |
| Testis | Similar to wild-type | [6] |
| Brain | 5.4 ± 0.4 | [6] |
| Cerebellum | 10.7 ± 0.3 | [6] |
| Cortex | 2.6 ± 0.4 | [6] |
| Hippocampus | 8.4 ± 1.2 | [6] |
| Striatum | 15.3 ± 4.7 | [6] |
| Serum | 1.9 ± 0.6 pmol/mL | [6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Retinoic Acid from Soft Tissues (e.g., Liver, Kidney)
-
Homogenization: Homogenize 10-50 mg of tissue on ice in a suitable buffer (e.g., PBS).[19]
-
Internal Standard Addition: Add a known amount of internal standard (e.g., all-trans-4,4-dimethyl-RA) to the homogenate.[6]
-
Alkaline Hydrolysis (Optional Saponification): For tissues with high lipid content, add 1 mL of 0.025 M KOH in ethanol and incubate at 70-80°C for 30-45 minutes.[6][8]
-
First Extraction (Neutral Lipids): Add 10 mL of hexane, vortex thoroughly, and centrifuge to separate the phases.[6] Carefully remove and discard the upper hexane layer, which contains neutral lipids like retinol and retinyl esters.[6]
-
Acidification: Acidify the remaining aqueous phase with 4 M HCl.[4]
-
Second Extraction (Retinoic Acid): Add 10 mL of hexane (or a mixture of hexane and ethyl acetate), vortex, and centrifuge.[1][4]
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.[10]
-
Reconstitution: Reconstitute the dried extract in a small volume of mobile phase (e.g., 100-200 µL) for LC-MS/MS analysis.[10][11]
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[16]
-
Sample Loading: Load the reconstituted extract from the LLE (ensure it is in a solvent compatible with the SPE sorbent).[16]
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.[16]
-
Elution: Elute the retinoic acid with a stronger organic solvent (e.g., methanol or acetonitrile).[16]
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.
Visualizations
Caption: General workflow for retinoic acid extraction from complex tissues.
Caption: Troubleshooting guide for low retinoic acid recovery.
Caption: Simplified overview of the retinoid metabolic pathway.
References
- 1. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agritrop.cirad.fr [agritrop.cirad.fr]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. sciex.com [sciex.com]
- 13. researchgate.net [researchgate.net]
- 14. On-line solid-phase extraction and isocratic separation of retinoic acid isomers in microbore column switching system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-phase extraction protocol for isolating retinol-d4 and retinol from plasma for parallel processing for epidemiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Genetic dissection of retinoid esterification and accumulation in the liver and adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.stemcell.com [cdn.stemcell.com]
- 19. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing contamination issues in trace-level retinoid analysis.
Welcome to the technical support center for trace-level retinoid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common contamination issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of contamination in my retinoid analysis?
A1: The most common indicators of contamination in trace-level retinoid analysis include:
-
Ghost Peaks: Unexpected peaks appearing in your chromatograms, especially during blank runs, that do not correspond to any of your analytes or standards.[1][2][3][4]
-
Elevated Baselines: A noisy or rising baseline in your chromatogram can indicate the presence of contaminants eluting from the column.
-
Poor Reproducibility: Inconsistent peak areas or retention times for the same sample across multiple injections can be a sign of intermittent contamination.
-
False Positives: Detection of retinoids in blank or negative control samples is a direct indication of contamination.
Q2: I suspect my glassware is contaminated. What is the best cleaning procedure?
A2: For trace-level analysis, a multi-step cleaning procedure is essential to remove residual retinoids and other organic contaminants. A rigorous cleaning protocol is more crucial than relying on a single method. Consider the following comprehensive procedure:
-
Initial Rinse: Immediately after use, rinse glassware with a suitable organic solvent (e.g., acetone or methanol) to remove the bulk of retinoid residues. Dispose of the rinse solvent as chemical waste.
-
Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent.[5] Use brushes to scrub the interior surfaces.
-
Tap Water Rinse: Rinse profusely with hot tap water to remove all traces of detergent.[6]
-
Acid Soak: Soak the glassware in an acid bath. A 0.5-10% nitric acid solution is effective for removing trace organic and inorganic residues.[6][7] Soaking for at least 4-8 hours is recommended.[6][7]
-
Deionized Water Rinse: After removing from the acid bath, rinse the glassware multiple times (at least 4-5 times) with high-purity deionized water.[6]
-
Final Rinse: Perform a final rinse with HPLC-grade water or the mobile phase used in your analysis.
-
Drying: Dry the glassware in an oven at a temperature that will not damage the vessel. Store in a clean, dust-free environment, and cover the openings with clean aluminum foil.
Q3: Can plasticware be a source of contamination?
A3: Yes, plasticware can be a significant source of contamination in two primary ways:
-
Leaching: Plasticizers, antioxidants, and other additives can leach from the plastic into your samples and solvents.[4][8][9][10] These compounds can interfere with your analysis by co-eluting with your target retinoids or causing ion suppression in mass spectrometry. Polypropylene tubes, for example, have been shown to leach various additives.[3][10]
-
Adsorption: Retinoids, being lipophilic, can adsorb to the surface of some plastics.[11] This can lead to loss of your analyte and cross-contamination between samples.
It is highly recommended to use glass or deactivated glass vials and labware whenever possible. If plasticware must be used, conduct thorough blank runs with the same plasticware to check for leachables.
Q4: How can I prevent cross-contamination from my high-concentration retinoid stock solutions?
A4: Cross-contamination from stock solutions is a major risk in trace-level analysis. Implement the following best practices:
-
Dedicated Equipment: Use a dedicated set of pipettes, glassware, and other equipment exclusively for handling high-concentration retinoid standards.
-
Separate Work Area: If possible, prepare stock solutions in a separate area from where you prepare your low-concentration samples and blanks.
-
Careful Handling: When preparing dilutions, be mindful of aerosols and droplets. Use positive displacement pipettes for viscous organic solvents.
-
Proper Storage: Store stock solutions in tightly sealed, amber glass vials at -80°C under an inert gas to prevent degradation and evaporation.[12]
-
Regular Cleaning: Thoroughly clean any surfaces where stock solutions have been handled immediately after use.
Troubleshooting Guides
Issue 1: Ghost Peaks in HPLC/LC-MS Analysis
Symptoms: You observe unexpected peaks in your chromatograms, particularly in blank injections that follow a high-concentration sample.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Autosampler Carryover | The autosampler needle and injection port are common sources of carryover.[6][13] Solution: Optimize the needle wash protocol. Use a strong solvent (in which retinoids are highly soluble) for the wash, and increase the wash volume and duration. A multi-solvent wash (e.g., methanol followed by mobile phase) can be effective.[6] |
| Contaminated Mobile Phase | Impurities in the solvents or additives used to prepare the mobile phase can accumulate on the column and elute as ghost peaks. Solution: Use only HPLC or LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases. |
| Column Contamination | Strongly retained compounds from previous injections can slowly elute, causing ghost peaks. Solution: Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) after each analytical batch. If contamination is severe, the column may need to be replaced. |
| Contaminated Vials or Caps | Leachables from vials or septa can be injected into the system. Solution: Use high-quality glass vials with PTFE-lined septa. Run a blank with just the mobile phase in a sealed vial to test for contamination from the vial itself. |
Issue 2: Retinoid Degradation and Isomerization
Symptoms: You observe lower than expected concentrations of your target retinoid, along with the appearance of additional, unexpected peaks that may be isomers.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps & Solutions |
| Exposure to Light | Retinoids are highly sensitive to UV and visible light, which can cause rapid isomerization and degradation.[12] Solution: Work under yellow or red light whenever possible.[12] Use amber glass vials and cover any clear glassware with aluminum foil.[12] |
| Oxidation | Retinoids are susceptible to oxidation from dissolved oxygen in solvents or exposure to air. Solution: Use freshly opened, high-purity solvents. Degas your mobile phase. Store stock solutions and samples under an inert gas like argon or nitrogen. |
| Heat Exposure | Elevated temperatures can accelerate the degradation of retinoids. Solution: Prepare samples on ice and store them in a cooled autosampler. Store stock solutions and samples at -80°C for long-term stability. |
| Acidic Conditions | Strong acids can cause the degradation of retinoids.[5] Solution: Avoid prolonged exposure to acidic conditions during sample preparation. Neutralize any acidic extracts as quickly as possible. |
Data Presentation
Table 1: Comparison of Cleaning Agent Efficacy on Various Surfaces
The following table summarizes the cleaning efficiency of different agents on various lab surfaces contaminated with pharmaceutical compounds, providing a model for evaluating retinoid decontamination protocols.
| Surface Material | Cleaning Agent | Contaminant | Average Cleaning Efficiency (%) |
| Glass | Distilled Water | Gemcitabine | 98-100% |
| SDS-2P Solution¹ | Gemcitabine | 99-100% | |
| Alcoholic Wipes | Gemcitabine | 95-99% | |
| Stainless Steel | Distilled Water | 5-Fluorouracil | 92-98% |
| SDS-2P Solution¹ | 5-Fluorouracil | 95-100% | |
| Alcoholic Wipes | 5-Fluorouracil | 89-95% |
¹SDS-2P Solution: 10 mM Sodium Dodecyl Sulfate in 2-propanol/water. Data adapted from a study on gemcitabine and 5-fluorouracil and should be validated for specific retinoid compounds.[9]
Experimental Protocols
Protocol 1: General Purpose Glassware Cleaning for Trace Retinoid Analysis
-
Pre-rinse: Immediately after use, rinse glassware three times with methanol or acetone to remove the bulk of organic residues.
-
Detergent Wash: Prepare a solution of laboratory-grade, phosphate-free detergent in hot water. Submerge and scrub all glassware surfaces with a suitable brush.
-
Tap Water Rinse: Rinse the glassware a minimum of five times with hot tap water.
-
Acid Soak: Submerge the glassware in a 1% (v/v) nitric acid bath for a minimum of 8 hours.
-
Deionized Water Rinse: Rinse the glassware five times with deionized water.
-
Final Rinse: Rinse three times with HPLC-grade methanol and allow to air dry in a clean environment.
-
Storage: Cover all openings with aluminum foil and store in an enclosed cabinet to prevent dust accumulation.
Protocol 2: Preparation of a Retinoid Stock Solution
Note: All procedures involving retinoids should be performed under yellow or red light to prevent degradation.[12]
-
Weighing: Accurately weigh the crystalline retinoid standard in an amber glass vial on an analytical balance.
-
Dissolution: Add a precise volume of an appropriate solvent (e.g., ethanol or DMSO) to achieve the desired concentration. Use a glass volumetric pipette for accurate solvent addition.
-
Mixing: Cap the vial tightly and vortex until the retinoid is completely dissolved. Gentle warming in a water bath may be necessary for some retinoids.
-
Inert Gas Purge: Gently blow a stream of nitrogen or argon gas into the headspace of the vial for 10-15 seconds to displace oxygen.
-
Sealing and Storage: Immediately cap the vial tightly and seal with parafilm. Store at -80°C in the dark.
-
Documentation: Clearly label the vial with the retinoid name, concentration, solvent, preparation date, and your initials. Record all details in your lab notebook.
Visualizations
Caption: A logical workflow for troubleshooting contamination issues.
Caption: Overview of the retinoic acid synthesis and signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. glassrailingstore.com [glassrailingstore.com]
- 4. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.formosapublisher.org [journal.formosapublisher.org]
- 6. Analysis and stability study of retinoids in pharmaceuticals by LC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cleaning Efficiencies of Three Cleaning Agents on Four Different Surfaces after Contamination by Gemcitabine and 5-fluorouracile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. corrective action SOP training – SOP Guide for Pharma [pharmasop.in]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. researchgate.net [researchgate.net]
How to reduce background noise in retinoic acid mass spectrometry.
Welcome to the technical support center for retinoic acid mass spectrometry analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and improve the quality of your experimental data.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of retinoic acid and its isomers using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in my retinoic acid LC-MS analysis?
High background noise in LC-MS can originate from various sources, including contaminated solvents, impurities in the mobile phase additives, sample matrix effects, and residues within the LC-MS system itself.[1][2] It is also possible for contaminants from laboratory air, equipment like solvent bottle caps, and even residual detergents from glassware to contribute to background signals.[2] Inadequate sample preparation that fails to remove interfering compounds from the biological matrix is another frequent cause.[3][4]
Q2: My baseline is excessively noisy. How can I identify the source of the noise?
A systematic approach is best for identifying the source of a noisy baseline. Start by checking the purity of your solvents and mobile phase additives, ensuring they are LC-MS grade.[1][5] You can infuse the mobile phase components individually into the mass spectrometer to see if a specific component is the source of contamination.[6] If the mobile phase is clean, the issue may lie with the LC system or the sample itself. A buildup of contaminants in the LC system can lead to elevated background noise.[1]
Q3: How can I reduce matrix effects when analyzing retinoic acid in complex biological samples?
Matrix effects, where co-eluting substances interfere with the ionization of the analyte, are a significant challenge in retinoic acid analysis.[3][7] To mitigate these effects:
-
Improve Sample Preparation: Employ robust sample preparation techniques like liquid-liquid extraction or protein precipitation to remove interfering substances.[8][9]
-
Utilize Advanced MS Techniques: Differential Mobility Spectrometry (DMS), such as SelexION™ technology, can be used as an orthogonal separation technique to filter out interfering ions before they enter the mass spectrometer, significantly reducing background noise and improving sensitivity.[3][7]
-
Optimize Chromatography: Ensure good chromatographic separation of retinoic acid isomers from matrix components.[7]
Q4: Which ionization technique is best for retinoic acid analysis to minimize background noise?
For retinoic acid analysis, Atmospheric Pressure Chemical Ionization (APCI) in the positive ion mode is often preferred.[10][11] It has been shown to provide greater sensitivity, a wider linear dynamic range, and lower background noise compared to negative ion APCI or Electrospray Ionization (ESI) for this class of compounds.[10][11] However, the optimal ionization method can be instrument-dependent and should be empirically verified.[11]
Q5: What role does the mobile phase composition play in background noise?
The mobile phase composition is critical and represents a balance between chromatographic resolution and ionization sensitivity.[10][11] For instance, a mobile phase of 0.1% methanoic acid in methanol/water may offer high sensitivity with APCI but poor resolution of isomers.[10] Conversely, using acetonitrile/water can improve resolution but decrease sensitivity.[10] A combination of solvents, such as acetonitrile/methanol/water, can be optimized to achieve a good signal-to-noise ratio and baseline resolution.[10] Using high-purity, LC-MS grade solvents and additives is crucial to prevent the introduction of contaminants that increase background noise.[1]
Data Presentation
Table 1: Comparison of Method Performance for Retinoic Acid Quantification
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Ionization | Key Feature | Reference |
| LC/MS/MS with SRM | 10 fmol | 20 fmol | Positive-ion APCI | High specificity reduces background noise by 100-1000 fold. | [10] |
| LC/MS/MS | 62.5 attomol | 250 attomol | Positive-ion APCI | Most sensitive assay to date with a wide linear range. | [11] |
| LC-MS/MS with DMS | Not specified | Not specified | Negative-ion ESI | DMS significantly reduces matrix interference. | [3][7] |
| LC-MS/MS | Sub ng/mL levels | 1 ng/mL | Positive/Negative ESI | Simple sample preparation with good linearity. | [8] |
| Chemical Derivatization and Paper Spray Ionization MS | 0.0013 µg·mL⁻¹ | 0.0043 µg·mL⁻¹ | ESI | Increases detection limit by ~50 times compared to non-derivatized compounds. | [12] |
Experimental Protocols
Protocol 1: Sample Extraction from Biological Tissues
This protocol is adapted from a method for quantifying endogenous retinoic acid in biological samples.[10]
-
Homogenization: Homogenize 10-20 mg of tissue.
-
Internal Standard: Add an internal standard (e.g., all-trans-4,4-dimethyl-RA) to account for extraction efficiency and handling-induced isomerization.[10]
-
Saponification: Add 1 ml of 0.025 M KOH in ethanol and vortex.
-
Initial Extraction (Neutral Lipids): Add 10 ml of hexane, vortex, and centrifuge to separate the phases. Remove the upper hexane layer which contains neutral lipids.
-
Acidification: To the remaining aqueous phase, add 60 µl of 4 M HCl and vortex.
-
Second Extraction (Retinoic Acid): Add another 10 ml of hexane, vortex, and centrifuge.
-
Drying: Transfer the hexane layer containing retinoic acid to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Resuspend the dried extract in the mobile phase for LC-MS/MS analysis.
Protocol 2: Mobile Phase Optimization for Isomer Resolution and Sensitivity
This protocol outlines a strategy for optimizing the mobile phase to achieve a good balance between the resolution of retinoic acid isomers and signal intensity.[10][11]
-
Initial Screening:
-
Ternary Gradient:
-
Develop a gradient using a combination of acetonitrile, methanol, and water with 0.1% formic acid.
-
A gradient varying the proportions of acetonitrile and water against a constant amount of methanol can provide a good compromise, yielding a strong signal-to-noise ratio and sharp baseline resolution of isomers.[10]
-
-
Gradient Program:
-
An example of a linear gradient could be: 0–5 min, 60% B to 95% B; 5–8 min, hold at 95% B; 8–9 min, 95% B to 60% B; 9–12 min, re-equilibrate with 60% B (where A is water with 0.1% formic acid and B is acetonitrile with 0.1% formic acid).[11]
-
Visualizations
Caption: A troubleshooting workflow for identifying and mitigating high background noise.
Caption: Experimental workflow for retinoic acid analysis from LC separation to MS/MS detection.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. sciex.com [sciex.com]
- 4. Background noise in UPLC-MS/MS experience? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 5. echemi.com [echemi.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. sciex.com [sciex.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Derivatization and Paper Spray Ionization Mass Spectrometry for Fast Screening of Retinoic Acid in Cosmetics - PMC [pmc.ncbi.nlm.nih.gov]
Impact of mobile phase composition on retinoic acid isomer separation.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of mobile phase composition on the separation of retinoic acid isomers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary HPLC modes used for separating retinoic acid isomers?
A1: The two primary HPLC modes for separating retinoic acid isomers are normal-phase (NP-HPLC) and reversed-phase (RP-HPLC). NP-HPLC typically utilizes a polar stationary phase (like silica) and a non-polar mobile phase, while RP-HPLC employs a non-polar stationary phase (like C18) and a polar mobile phase.[1][2] The choice between these methods depends on the specific isomers being separated and the sample matrix.
Q2: How does the mobile phase composition affect the retention of retinoic acid isomers in normal-phase HPLC?
A2: In NP-HPLC, the mobile phase is typically a mixture of a non-polar solvent (like n-hexane) and a small amount of a polar solvent (a modifier, such as 2-propanol or ethanol) and an acid (like acetic acid).[1][3] Increasing the proportion of the polar modifier will decrease the retention time of the retinoic acid isomers by increasing their affinity for the mobile phase. The acidic component helps to suppress the ionization of the carboxylic acid group of retinoic acid, leading to sharper peaks and better separation.
Q3: What is the role of pH in the mobile phase for reversed-phase HPLC separation of retinoic acid isomers?
A3: The pH of the mobile phase is a critical parameter in RP-HPLC for the separation of retinoic acid isomers. Since retinoic acid is an acidic compound, the pH of the mobile phase will influence its degree of ionization.[2] At a pH above its pKa, retinoic acid will be ionized and more polar, resulting in earlier elution. Buffering the mobile phase to an acidic pH (e.g., pH 5.2 with sodium acetate) can suppress this ionization, leading to increased retention and improved separation of the isomers.[2]
Q4: My retinoic acid isomers are co-eluting or showing poor resolution. What are the likely causes and solutions?
A4: Poor resolution or co-elution of retinoic acid isomers can be caused by several factors related to the mobile phase. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor resolution of isomers | In NP-HPLC, the mobile phase may be too strong (too much polar solvent). In RP-HPLC, the mobile phase may be too weak (not enough organic solvent) or the pH may not be optimal. | In NP-HPLC, decrease the percentage of the polar modifier (e.g., 2-propanol). In RP-HPLC, increase the percentage of the organic solvent (e.g., methanol or acetonitrile) or adjust the pH of the aqueous portion to be more acidic.[2] |
| Peak tailing | The acidic nature of retinoic acid can lead to interactions with the stationary phase. | Add a small amount of a competing acid, like acetic acid or formic acid, to the mobile phase in both NP-HPLC and RP-HPLC to improve peak shape.[1][4][5] |
| Inconsistent retention times | Fluctuations in mobile phase composition, temperature, or improper column equilibration. Retinoid degradation can also be a factor. | Ensure precise mobile phase preparation and temperature control. Allow sufficient time for column equilibration between runs. Always prepare fresh standards and samples and protect them from light to prevent isomerization and degradation.[6][7] |
| Loss of signal or low sensitivity | Degradation of retinoic acid in the sample or mobile phase. | Retinoic acid is sensitive to light and oxidation.[6][7] Prepare fresh mobile phases and samples daily. Use amber vials and protect solutions from light.[4][7] Degas the mobile phase to remove dissolved oxygen. |
Experimental Protocols
Normal-Phase HPLC (NP-HPLC) Method for Retinoic Acid Isomer Separation
This protocol is adapted from a method for the separation of all-trans-retinoic acid (ATRA) and 13-cis-retinoic acid (13CRA).[1]
-
Column: Silica gel column (e.g., 250 x 4.6 mm I.D., 5 µm particle size).[1]
-
Mobile Phase: n-hexane:2-propanol:glacial acetic acid (1000:4.3:0.675, v/v/v).[1]
-
Flow Rate: 1 mL/min.[1]
-
Detection: UV at 350 nm.[1]
-
Sample Preparation: Dissolve standards and samples in the mobile phase or a compatible solvent. Protect from light.
Reversed-Phase HPLC (RP-HPLC) Method for Retinoic Acid Isomer Separation
This protocol is based on a method for the rapid measurement of retinol and retinoic acid isomers.[2]
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm I.D., 5 µm particle size).[2]
-
Mobile Phase: 85% methanol and 15% 0.01 M sodium acetate buffer, pH 5.2.[2]
-
Flow Rate: 1.5 mL/min.[2]
-
Detection: UV detection at the most sensitive wavelength for the specific isomers.
-
Sample Preparation: Dissolve standards and samples in the mobile phase or a compatible solvent. Protect from light.
Quantitative Data Summary
The following table summarizes mobile phase compositions and retention times for the separation of retinoic acid isomers from various studies.
| HPLC Mode | Stationary Phase | Mobile Phase Composition | Analytes | Retention Time (min) | Reference |
| NP-HPLC | Silica | n-hexane:2-propanol:acetic acid (1000:5:1, v/v/v) | 13-cis-retinoic acid, all-trans-retinoic acid | 10.55, 11.65 | [1] |
| NP-HPLC | Silica | n-hexane:2-propanol:acetic acid (1000:4.3:0.675, v/v/v) | 13-cis-retinoic acid, all-trans-retinoic acid | Not specified | [1] |
| RP-HPLC | C18 | Methanol:Water:Acetic acid (85:15:0.5, v/v/v) | Retinoic acid | ~9 | [4][7] |
| RP-HPLC | C18 | 85% Methanol, 15% 0.01 M Sodium Acetate Buffer (pH 5.2) | 13-cis-retinoic acid, all-trans-retinoic acid | Not specified | [2] |
| RP-HPLC | C18 | Acetonitrile:1% Ammonium Acetate | 13-cis-retinoic acid, all-trans-retinoic acid | Not specified | [8] |
| NP-HPLC | Silica | Hexane:Dichloromethane:Dioxane (78:18:4, v/v/v) + 1% Acetic Acid | all-trans-RA, 13-cis-RA, and their 4-oxo metabolites | Not specified | [9] |
Visualizations
Caption: Troubleshooting workflow for poor retinoic acid isomer separation.
Caption: Logic of mobile phase adjustment on retention time.
References
- 1. sav.sk [sav.sk]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. aseancosmetics.org [aseancosmetics.org]
- 5. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asean.org [asean.org]
- 8. Improved and rapid high-performance liquid chromatographic assay for 13-cis-retinoic acid or all-trans-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of all-trans and 13-cis retinoic acids and their 4-oxo metabolites by adsorption liquid chromatography after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Light Sensitivity and Degradation of Retinoid Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with retinoid solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my retinoid solution changing color (e.g., turning yellow)?
A1: A color change, particularly a yellowing, is a common indicator of retinoid degradation. Retinoids are highly sensitive to light, oxygen, and heat.[1][2] Exposure to these elements can lead to oxidation and isomerization, forming degradation products that may be colored. To minimize this, always store your retinoid solutions in amber or opaque containers, purge the headspace with an inert gas like nitrogen or argon before sealing, and store at recommended low temperatures.
Q2: What are the primary pathways of retinoid degradation when exposed to light?
A2: Light exposure triggers two main degradation pathways for retinoids:
-
Photoisomerization: This is the conversion of one geometric isomer to another, for example, the conversion of all-trans-retinoic acid to its cis-isomers like 13-cis-retinoic acid.[3][4] This process can alter the biological activity of the retinoid.
-
Photooxidation: This involves the reaction of the retinoid with oxygen in the presence of light, leading to the formation of various oxidized products such as epoxides.[3] This is an irreversible process that leads to a loss of potency.
Q3: Which wavelengths of light are most damaging to retinoid solutions?
A3: Retinoids primarily absorb light in the UVA range (315–400 nm).[3] Studies have shown that the UVA component of simulated solar light is a major contributor to the photodegradation of tretinoin and isotretinoin.[5] Interestingly, for tretinoin, the most harmful wavelength has been identified as approximately 420 nm, which is in the visible light spectrum.[6][7] Therefore, protection from both UVA and visible light is crucial.
Q4: How does the choice of solvent affect the stability of my retinoid solution?
A4: The solvent can significantly impact the rate and pathway of retinoid degradation. For instance, the degradation of tretinoin and isotretinoin is considerably greater in cream formulations compared to ethanol solutions.[5] The polarity of the solvent can also play a role; some retinoids degrade more slowly in solvents with lower polarity.[8]
Q5: Are all retinoids equally sensitive to light?
A5: No, there are differences in the photostability of various retinoids. For example, tretinoin (all-trans-retinoic acid) is generally more susceptible to photodegradation than isotretinoin (13-cis-retinoic acid).[5] Retinyl palmitate is more thermally stable than retinol, but it can decompose faster than retinol when exposed to UVA radiation.[9] Newer synthetic retinoids, such as hydroxypinacolone retinoate, have been shown to possess greater stability.[10][11]
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays using a retinoid solution.
| Possible Cause | Troubleshooting Step |
| Retinoid Degradation | Prepare fresh dilutions of your stock solution for each experiment. Avoid using solutions that have been stored for extended periods, especially if not protected from light and oxygen. |
| Isomerization | Light exposure can cause isomerization, leading to a mixture of retinoid isomers with different activities.[3] Work under subdued light conditions (e.g., using a yellow or red safety light) when handling retinoid solutions. |
| Inaccurate Concentration | Verify the concentration of your stock solution using a validated analytical method like HPLC-UV before use, especially if it has been stored for some time. |
Problem: Rapid loss of retinoid concentration in a formulated product during stability testing.
| Possible Cause | Troubleshooting Step |
| Inadequate Protection from Light | Ensure the product is packaged in an opaque or UV-blocking container.[1] Airless pumps can also help minimize oxygen exposure.[1] |
| Oxidation | Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or tocopherol (Vitamin E), to the formulation to quench free radicals and inhibit oxidation.[12] |
| Incompatible Excipients | Some formulation components may promote retinoid degradation. Conduct compatibility studies with individual excipients to identify any detrimental interactions. |
| Inappropriate pH | The pH of the formulation can influence retinoid stability. For example, a change in the pH of a gel from 5.6 to 4.0 or 8.0 can decrease the stability of retinyl palmitate.[13] Optimize and buffer the pH of your formulation. |
Data Presentation
Table 1: Summary of Quantitative Data on Retinoid Degradation
| Retinoid | Formulation/Solvent | Exposure Condition | Degradation | Reference |
| Tretinoin (0.05% micronized gel) | Aqueous Gel | 8 hours UVA light | ~9% | [14] |
| Tretinoin (0.025% gel) | Gel | 8 hours UVA light | ~72% | [14] |
| Retinol (0.1%) | Formulation without EHMC | 5 MED** UV irradiation | 79% loss | [9] |
| Retinol (0.1%) | Formulation with 4% EHMC | 5 MED** UV irradiation | <5% loss | [9] |
| Retinyl Palmitate (0.25%) | Formulation without EHMC | 5 MED** UV irradiation | ~93% decline in peak UV absorbance | [9] |
| Retinyl Palmitate (0.25%) | Formulation with 5% EHMC | 5 MED** UV irradiation | No significant loss | [9] |
| Various Retinoids | Commercial Cosmetics | 6 months at 25°C | 0% - 80% decline | [10][11] |
| Various Retinoids | Commercial Cosmetics | 6 months at 40°C | 40% - 100% decline | [10][11] |
* EHMC: Ethylhexyl Methoxycrylene (a photostabilizer) ** MED: Minimal Erythemal Dose
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Retinoid Stability Testing
This protocol provides a general framework for assessing the stability of a retinoid solution. Specific parameters such as the mobile phase composition, column, and flow rate will need to be optimized for the specific retinoid being analyzed.[15]
1. Objective: To quantify the concentration of the parent retinoid and its major degradation products over time under specific stress conditions (e.g., light exposure, elevated temperature).
2. Materials:
- HPLC system with a UV or Diode Array Detector (DAD)
- Appropriate HPLC column (e.g., C18 reversed-phase)
- Retinoid standard of known purity
- HPLC-grade solvents (e.g., methanol, acetonitrile, water)
- Volumetric flasks and pipettes
- Amber HPLC vials
3. Method:
Mandatory Visualization
References
- 1. Formulating with Retinol: Stability Tips for Maximum Efficacy [letsmakebeauty.com]
- 2. scite.ai [scite.ai]
- 3. Photodecomposition and Phototoxicity of Natural Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UVA is the major contributor to the photodegradation of tretinoin and isotretinoin: implications for development of improved pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability of Topical Agents Applied to the Skin: A Review | MDPI [mdpi.com]
- 7. drbaileyskincare.com [drbaileyskincare.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 10. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kblcosmetics.com [kblcosmetics.com]
- 13. researchgate.net [researchgate.net]
- 14. jcadonline.com [jcadonline.com]
- 15. Bot Verification [rasayanjournal.co.in]
Validation & Comparative
A Comparative Guide to Method Validation for Retinoic Acid Analysis: Deuterated Internal Standard vs. Alternative Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of method validation parameters for the analysis of retinoic acid (RA) in biological matrices, with a primary focus on the use of a deuterated internal standard. We will explore the advantages of this approach and compare its performance with alternative methods, supported by experimental data from various studies. This document aims to assist researchers in selecting and validating the most appropriate analytical method for their specific needs.
Introduction
Retinoic acid, a critical metabolite of vitamin A, plays a vital role in numerous physiological processes, including cell growth, differentiation, and immune function.[1][2] Accurate quantification of RA isomers (such as all-trans-RA and 13-cis-RA) in biological samples is crucial for both clinical diagnostics and pharmaceutical research.[3][4] However, the analysis of these lipophilic and light-sensitive molecules presents several challenges, including potential isomerization and matrix effects.[1][2][5] The use of a stable isotope-labeled internal standard, such as a deuterated analog, is a widely accepted strategy to overcome these challenges and ensure the accuracy and reliability of the analytical method.[5]
This guide will delve into the validation of analytical methods for RA, comparing the performance of methods employing a deuterated internal standard with those using other internal standards or alternative quantification strategies.
Methodology Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of an internal standard (IS) is a critical step in the development of a robust bioanalytical method. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for any variability.[6]
Method 1: Retinoic Acid Analysis Using a Deuterated Internal Standard (e.g., atRA-d5)
This approach is considered the gold standard for quantitative bioanalysis by mass spectrometry.[5] The deuterated IS is structurally and chemically almost identical to the analyte, ensuring that it co-elutes and experiences similar ionization efficiency and matrix effects.[5]
Advantages:
-
High Accuracy and Precision: Effectively corrects for variations in sample extraction, recovery, and matrix-induced ion suppression or enhancement.[5]
-
Improved Specificity: The mass difference allows for clear differentiation between the analyte and the IS, even if they are not chromatographically resolved.
-
Reliable Quantification: Minimizes the impact of sample-to-sample variability.
Method 2: Retinoic Acid Analysis Using a Non-Deuterated Internal Standard (e.g., Acitretin, 4,4-dimethyl-RA)
When a deuterated standard is unavailable or cost-prohibitive, a structurally similar compound can be used as an IS.[3][7] While this approach can provide acceptable results, it is more susceptible to differential matrix effects and variations in extraction recovery compared to the analyte.
Advantages:
-
Cost-Effective: Non-deuterated analogs are generally less expensive.
-
Accessibility: A wider range of structurally similar compounds may be commercially available.
Method 3: Alternative Quantification Strategies (e.g., Standard Addition)
In instances of severe and unpredictable matrix effects, the standard addition method can be employed.[8] This technique involves adding known amounts of the analyte to aliquots of the sample and extrapolating to determine the endogenous concentration.[8]
Advantages:
-
Effective in Complex Matrices: Can overcome significant matrix effects where a suitable IS is not available.[8]
Disadvantages:
-
Labor-Intensive: Requires multiple analyses for each sample.
-
Requires More Sample Volume: Several aliquots of the same sample are needed.
Quantitative Performance Data
The following tables summarize typical validation parameters for the different analytical approaches. Data has been compiled from various studies to provide a comparative overview.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS | HPLC-UV Method |
| Analyte | All-trans-Retinoic Acid | All-trans-Retinoic Acid | All-trans-Retinoic Acid |
| Linear Range | 50 - 3200 pg/mL[9] | 0.45 - 217.00 ng/mL[7] | 1 - 10 ng/mL[10] |
| LLOQ | 50 pg/mL[9] | 0.45 ng/mL[7] | 1 ng/mL[10] |
| LLOD | 20 pg/mL[9] | Not Reported | 0.15 ng/mL[10] |
Table 2: Comparison of Accuracy and Precision
| Parameter | Method with Deuterated IS | Method with Non-Deuterated IS |
| Analyte | All-trans-Retinoic Acid | All-trans-Retinoic Acid |
| Intra-day Precision (%RSD) | < 15% | < 8%[7] |
| Inter-day Precision (%RSD) | < 15% | < 8%[7] |
| Accuracy (%RE) | ± 15% | 98.98% to 106.19%[7] |
Note: Acceptance criteria for precision and accuracy are often guided by regulatory bodies like the FDA and EMA, typically within ±15% (±20% at the LLOQ).[6][11][12][13]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for the analysis of retinoic acid.
Protocol 1: LC-MS/MS Analysis of Retinoic Acid with a Deuterated Internal Standard
This protocol is based on a method for the quantification of all-trans-retinoic acid in human plasma.[9]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 200 µL of plasma, add 100 pg of atRA-d5 (internal standard).
- Acidify with 5 µL of 10 M hydrochloric acid.
- Add 400 µL of methanol for protein precipitation and vortex.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube.
- Add 300 µL of hexane and 300 µL of ethyl acetate, and mix for 10 seconds.
- Incubate at 4°C for 20 minutes in the dark.
- Separate the organic and aqueous phases by centrifugation (10,000 x g for 10 minutes at 4°C).
- Evaporate the organic layer to dryness and reconstitute for analysis.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., HyPURITY C18, 150 mm × 2.1 mm, 5 µm).[7]
- Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[14]
- Flow Rate: 0.3 mL/min.[7]
- Column Temperature: 40°C.[7]
3. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- atRA: m/z 301.4 → 123.1[7]
- atRA-d5: Specific transition for the deuterated standard.
Protocol 2: LC-MS/MS Analysis of Retinoic Acid with a Non-Deuterated Internal Standard
This protocol utilizes acitretin as the internal standard.[7]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 500 µL of plasma, add 100 µL of acitretin working solution (114.40 ng/mL).
- Vortex for 30 seconds.
- Extract with 2 mL of methyl tert-butyl ether (MTBE) by vortexing for 1 minute.
- Centrifuge at 4,000 rpm for 10 minutes.
- Transfer the supernatant and evaporate to dryness at 37°C under nitrogen.
- Reconstitute the residue in 200 µL of mobile phase.
2. Chromatographic and Mass Spectrometry Conditions:
- Similar to the protocol with the deuterated internal standard, with the addition of the MRM transition for acitretin.
- MRM Transition for Acitretin (IS): m/z 326.9 → 177.1[7]
Visualizing Key Processes
To better understand the experimental workflow and the biological context of retinoic acid, the following diagrams are provided.
Conclusion
The validation of an analytical method is paramount to ensure the generation of reliable and reproducible data for retinoic acid quantification. The use of a deuterated internal standard in conjunction with LC-MS/MS offers the highest level of accuracy and precision by effectively compensating for analytical variability.[5] While alternative methods using non-deuterated internal standards or standard addition can be employed, they may require more extensive validation to demonstrate their suitability, particularly in complex biological matrices. The choice of method should be based on the specific requirements of the study, considering factors such as the desired level of accuracy, sample matrix complexity, and available resources.
References
- 1. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of vitamin A and retinoids in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. Standard addition - Wikipedia [en.wikipedia.org]
- 9. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 13. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Evaluating Retinoic Acid Assays: A Focus on Linearity, Accuracy, and Precision
For researchers, scientists, and professionals in drug development, the accurate quantification of retinoic acid is critical for understanding its complex roles in cellular processes and for the development of novel therapeutics. The selection of a reliable assay is paramount, and a thorough evaluation of its performance characteristics—specifically linearity, accuracy, and precision—is a necessary step. This guide provides a comparative overview of these key validation parameters for commercially available retinoic acid assays, alongside detailed experimental protocols to empower researchers in their own validation studies.
Performance Comparison of Commercial Retinoic Acid ELISA Kits
The following tables summarize the performance characteristics of retinoic acid ELISA kits from various suppliers based on publicly available data. It is important to note that direct, head-to-head comparative studies are not always available, and the data presented here is compiled from individual product datasheets.
Table 1: General Performance Characteristics
| Feature | Cusabio (CSB-E16712h) | MyBioSource (MBS705877) | MyBioSource (MBS167278) | MyBioSource (MBS773209) |
| Assay Type | Competitive ELISA | Competitive ELISA | Sandwich ELISA | Competitive ELISA |
| Sample Type | Serum, Plasma | Serum, Plasma | Serum, plasma, cell culture supernates, cell lysates, tissue homogenates | Serum, plasma, saliva, urine, tissue homogenate, cell culture supernates, other biological fluids |
| Detection Range | 6.25 - 100 pg/mL | 6.25 - 100 pg/mL | 0.05 - 9 ng/mL | 0.2 - 8 µmol/L |
| Sensitivity | < 3.12 pg/mL | < 3.12 pg/mL | 0.01 ng/mL | 0.1 µmol/L |
Table 2: Linearity Data
| Supplier (Kit Catalog #) | Dilution Factor | Average % of Expected Concentration | Range % |
| Cusabio (CSB-E16712h) | 1:100 | 93 | 86-100 |
| 1:200 | 88 | 81-95 | |
| 1:400 | 96 | 89-102 | |
| 1:800 | 85 | 81-90 | |
| MyBioSource | Not explicitly provided for retinoic acid kits. | ||
| Abcam | Not explicitly provided for retinoic acid kits. | ||
| Thermo Fisher Scientific | Not explicitly provided for retinoic acid kits. |
Table 3: Accuracy (Recovery) Data
| Supplier (Kit Catalog #) | Sample Matrix | Average % Recovery | Range % |
| Cusabio (CSB-E16712h) | Serum (n=5) | 90 | 83-97 |
| EDTA plasma (n=4) | 87 | 82-94 | |
| MyBioSource | Not explicitly provided for retinoic acid kits. | ||
| Abcam | Not explicitly provided for retinoic acid kits. | ||
| Thermo Fisher Scientific | Not explicitly provided for retinoic acid kits. |
Table 4: Precision Data
| Supplier (Kit Catalog #) | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) |
| Cusabio (CSB-E16712h) | < 8% | < 10% |
| MyBioSource (MBS705877) | < 8%[1] | < 10%[1] |
| MyBioSource (MBS167278) | < 8%[2] | < 10%[2] |
| MyBioSource (MBS773209) | < 7%[3] | < 10%[3] |
| Abcam | Not explicitly provided for retinoic acid kits. | |
| Thermo Fisher Scientific | Not explicitly provided for retinoic acid kits. |
Experimental Protocols for Assay Validation
The following are detailed methodologies for determining the linearity, accuracy, and precision of a retinoic acid assay. These protocols are based on established international guidelines.
Linearity Assessment
Objective: To determine the ability of the assay to produce results that are directly proportional to the concentration of retinoic acid in the sample.
Methodology:
-
Preparation of Standards: Prepare a series of at least five standards by diluting a high-concentration stock of retinoic acid in the assay buffer. The concentrations should span the expected range of the assay.
-
Sample Measurement: Analyze each standard in triplicate according to the assay protocol.
-
Data Analysis:
-
Plot the mean absorbance (or other signal) for each standard against its known concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and the coefficient of determination (R²).
-
Acceptance Criteria: A common acceptance criterion for linearity is a coefficient of determination (R²) of ≥ 0.99.
-
Accuracy (Recovery) Assessment
Objective: To determine the closeness of the measured concentration to the true concentration of retinoic acid in a sample. This is often assessed through spike and recovery experiments.
Methodology:
-
Sample Selection: Choose a representative sample matrix (e.g., serum, plasma) that is known to contain a low or undetectable level of endogenous retinoic acid.
-
Spiking: Spike the sample matrix with known concentrations of retinoic acid at a minimum of three levels: low, medium, and high, covering the assay's quantitative range.
-
Sample Measurement: Analyze the spiked and un-spiked samples in triplicate using the assay.
-
Data Analysis:
-
Calculate the mean concentration of the un-spiked and spiked samples.
-
Determine the percent recovery using the following formula:
-
[4]
Precision Assessment
Objective: To evaluate the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Methodology:
-
Repeatability (Intra-Assay Precision):
-
Prepare three quality control (QC) samples at low, medium, and high concentrations of retinoic acid within the assay's range.
-
Analyze at least three replicates of each QC sample in a single assay run.
-
Calculate the mean, standard deviation (SD), and the coefficient of variation (CV%) for the measured concentrations of each QC sample.
-
Acceptance Criteria: The intra-assay CV% should generally be ≤ 15%.
-
-
Intermediate Precision (Inter-Assay Precision):
-
Using the same three QC samples, repeat the assay on at least three different days, with different operators, and/or on different equipment if possible.
-
Analyze at least three replicates of each QC sample in each of these separate runs.
-
Calculate the overall mean, SD, and CV% for each QC sample across all runs.
-
Acceptance Criteria: The inter-assay CV% should generally be ≤ 15%.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental and biological contexts, the following diagrams have been generated using Graphviz.
Caption: Workflow for validating a retinoic acid assay.
References
Precision in Retinoic Acid Quantification: A Comparative Guide to Assay Variability
For researchers, scientists, and drug development professionals, the accurate measurement of retinoic acid (RA) is critical for understanding its physiological roles and therapeutic potential. This guide provides an objective comparison of the inter-assay and intra-assay variability associated with common analytical methods for RA quantification, supported by experimental data to aid in methodological selection.
Comparative Analysis of Assay Precision
The precision of an assay is typically expressed as the coefficient of variation (%CV), which is the ratio of the standard deviation to the mean. A lower %CV indicates higher precision. The following table summarizes the inter-assay and intra-assay variability reported for different methods of retinoic acid measurement.
| Analytical Method | Sample Matrix | Intra-Assay CV (%) | Inter-Assay CV (%) | Key Features |
| LC-MS/MS | Biological Samples | 5.4 ± 0.4 | 8.9 ± 1.0 | High sensitivity and specificity, requires no sample derivatization.[1][2][3] |
| LC-MS/MS | Biological Samples | 5.2 ± 0.7 (intraday) | 6.7 ± 0.9 (interday) | Improved sensitivity with a 62.5 attomol lower limit of detection.[4] |
| LC-MS/MS | Human Plasma | < 9.3 (intraday) | < 14.0 (interday) | Robust for hyperlipidemic samples.[5][6] |
| LC-MS/MS | Human Plasma | < 8.0 | < 8.0 | High throughput with a total running time of 15 minutes per injection.[7][8] |
| HPLC | Human Serum & Plasma | 4.31 (serum), 1.86 (plasma) | 9.55 (serum), 8.00 (plasma) | Measures all-trans retinoic acid (ATRA) and retinol simultaneously.[9] |
| HPLC | Topical Formulations | < 2.0 (intra-day & inter-day) | Not Reported | Suitable for quality control of pharmaceutical preparations.[10] |
| HPLC with Second-Order Data Modeling | Plasma | 1.5 - 5.2 (repeatability) | 2.4 - 3.8 (intermediate precision) | Rapid analysis (5.5 minutes) of multiple RA isomers.[11] |
Experimental Methodologies
The precision of retinoic acid measurements is intrinsically linked to the experimental protocol. Below are detailed summaries of methodologies employed in studies achieving high precision.
LC-MS/MS Protocol for Endogenous Retinoic Acid Quantification
This method is designed for high sensitivity and is applicable to small biological samples (10-20 mg of tissue).[1][2]
-
Sample Homogenization: Tissues are homogenized in a suitable buffer.
-
Internal Standard Addition: An internal standard, such as all-trans-4,4-dimethyl-RA, is added to account for extraction efficiency and handling-induced isomerization.[1][2]
-
Extraction: Retinoic acid is extracted from the sample using a liquid-liquid extraction procedure. A common method involves saponification with KOH in ethanol, followed by extraction with hexane to remove nonpolar retinoids. The aqueous phase is then acidified with HCl, and the polar retinoids (including RA) are extracted with hexane.[4]
-
Chromatographic Separation: The extracted RA is separated from its isomers using a C18 reverse-phase HPLC column. A gradient elution with a mobile phase consisting of acetonitrile, methanol, water, and formic acid is often employed.[2]
-
Mass Spectrometric Detection: Detection and quantification are performed using a triple-quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity.[4]
HPLC Protocol for All-Trans Retinoic Acid (ATRA) in Human Plasma
This method is suitable for clinical samples and allows for the simultaneous measurement of retinol.[9]
-
Sample Preparation: Plasma or serum samples are deproteinized with acetonitrile.
-
Internal Standard Addition: An appropriate internal standard, such as acitretin, is added.[9]
-
Extraction: ATRA is extracted from the deproteinized sample using a mixture of hexane and ethyl acetate (50:50).[9]
-
Solvent Evaporation and Reconstitution: The organic extract is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in methanol.[9]
-
Chromatographic Analysis: The reconstituted sample is injected into an HPLC system equipped with a C18 column. Detection is performed using a UV detector at 355 nm.[9]
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for retinoic acid measurement and the canonical retinoic acid signaling pathway.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Retinoid Analysis: Cross-Validation of HPLC-UV and LC-MS/MS Methods
For researchers, scientists, and drug development professionals navigating the complexities of retinoid analysis, the choice between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a critical decision. This guide provides a comprehensive cross-validation of these two powerful analytical techniques, offering a clear comparison of their performance, detailed experimental protocols, and visual workflows to inform your methodological choices.
Retinoids, a class of compounds derived from vitamin A, are pivotal in numerous physiological processes, including vision, immune function, and cellular differentiation.[1][2][3][4][5] Their accurate quantification in biological matrices is essential for both basic research and clinical drug development. While HPLC-UV has been a longstanding and reliable method, LC-MS/MS has emerged as a highly sensitive and specific alternative.[6][7] This guide aims to provide the necessary data to select the most appropriate method for your specific research needs.
Quantitative Performance: A Head-to-Head Comparison
The choice between HPLC-UV and LC-MS/MS often hinges on the required sensitivity and the complexity of the sample matrix. LC-MS/MS generally offers significantly lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-UV, making it the preferred method for analyzing trace levels of retinoids.[8]
| Performance Metric | HPLC-UV | LC-MS/MS | Key Considerations |
| Limit of Detection (LOD) | ~0.2 - 4.5 pmol[9] | As low as 4.2 fmol[8] | LC-MS/MS is substantially more sensitive, enabling the detection of very low abundance retinoids.[8] |
| Limit of Quantification (LOQ) | ~0.4 - 5 pmol[9] | Typically in the low fmol to pmol range[8][10] | For accurate quantification of trace amounts, LC-MS/MS is superior.[8][10] |
| **Linearity (R²) ** | >0.999[11] | >0.98[10] | Both methods demonstrate excellent linearity over a wide dynamic range.[10][11] |
| Precision (%CV) | Intra-day: 5.9–10.0% Inter-day: 5.9–11.0%[9] | <10%[10] | Both techniques offer good precision for reproducible measurements.[9][10] |
| Selectivity | Lower; potential for interference from co-eluting compounds.[6][11] | Higher; mass-to-charge ratio detection provides greater specificity.[6][7] | In complex matrices, the selectivity of LC-MS/MS is a significant advantage.[6][7] |
| Cost & Complexity | Lower initial investment and operational cost; simpler to operate.[11] | Higher initial investment and maintenance costs; requires more specialized expertise.[7] | Budgetary and personnel considerations are important factors in method selection. |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for the analysis of retinoids using both HPLC-UV and LC-MS/MS.
HPLC-UV Method for Retinoid Analysis
This protocol provides a general framework for the quantification of retinol and retinyl esters in biological samples.
1. Sample Preparation (Extraction):
-
To a 100-200 µL serum or tissue homogenate sample, add an internal standard (e.g., retinyl acetate).[9]
-
Perform a two-step liquid-liquid extraction. First, add 1-3 mL of 0.025 M KOH in ethanol, followed by 5-10 mL of hexane.[9][12]
-
Vortex the mixture and centrifuge to separate the phases.[12]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.[13]
2. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 × 100 mm, 3.5 µm) is commonly used.[9]
-
Mobile Phase: A gradient elution is often employed. For example, starting with 11% water/89% acetonitrile/0.1% formic acid, followed by a gradient to 100% acetonitrile.[9]
-
Flow Rate: A typical flow rate is 1 mL/min.[9]
-
Injection Volume: 100 µL.[9]
-
Detection: UV absorbance is monitored at 325 nm for retinol and retinyl esters.[9][13]
LC-MS/MS Method for Retinoid Analysis
This protocol outlines a general procedure for the sensitive quantification of various retinoids in serum.
1. Sample Preparation (Protein Precipitation & Extraction):
-
To 200 µL of serum, add an appropriate internal standard.[14]
-
Perform protein precipitation by adding acetonitrile and vortexing.[14]
-
Follow with a liquid-liquid extraction using a solvent like methyl-tert-butyl ether.[6][14]
-
Vortex and centrifuge to separate the layers.[14]
-
Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.[14]
-
Reconstitute the extract in a suitable solvent mixture (e.g., 1:3 water and methanol).[10][14]
2. Chromatographic Conditions:
-
Column: A C18 column (e.g., Thermo Scientific™ Accucore™ C18 100 x 2.1 mm, 2.6 µm) is a suitable choice.[14]
-
Mobile Phase: A gradient of water and methanol containing 0.1% formic acid is often used.[14]
-
Flow Rate: A flow rate of 0.3 mL/min is typical.[6]
-
Injection Volume: 10-20 µL.[13]
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used depending on the retinoid.[14][15]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[6][14]
Visualizing the Workflow and Biological Context
To further clarify the processes involved, the following diagrams illustrate the experimental workflow for method cross-validation and the canonical retinoid signaling pathway.
Conclusion
The cross-validation of HPLC-UV and LC-MS/MS methods for retinoid analysis reveals distinct advantages for each technique. HPLC-UV remains a robust and cost-effective method suitable for applications where high sensitivity is not a primary concern.[9][11] In contrast, LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for the analysis of low-abundance retinoids in complex biological matrices.[7][8] By carefully considering the performance characteristics, experimental requirements, and the specific goals of your research, you can confidently select the most appropriate analytical method to advance your studies on the vital roles of retinoids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 4. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
- 7. jpps.ukaazpublications.com [jpps.ukaazpublications.com]
- 8. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Quantitative Retinoic Acid Analysis: Evaluating Method Robustness
For researchers, scientists, and drug development professionals, the accurate quantification of retinoic acid (RA) is critical for understanding its diverse roles in cellular processes and for the development of novel therapeutics. The robustness of the analytical method chosen is paramount to ensure reliable and reproducible data. This guide provides a comparative evaluation of common quantitative retinoic acid methods, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), and includes supporting experimental data and detailed protocols.
Quantitative Method Performance
The selection of an appropriate analytical method for retinoic acid quantification depends on the specific requirements of the study, such as sensitivity, sample matrix, and throughput. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and LC-MS/MS are the most prevalent techniques. While HPLC-UV offers simplicity and cost-effectiveness, it generally has a higher limit of quantification (LOQ) of around 1 pmol and lacks mass identification.[1][2] LC-MS/MS provides superior sensitivity and specificity, making it the method of choice for analyzing endogenous RA levels in complex biological matrices.[3][4]
Table 1: Comparison of Quantitative Retinoic Acid Analysis Methods
| Parameter | LC-MS/MS | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Limit of Detection (LOD) | As low as 62.5 attomoles[4] | ~0.2 pmol[5] | <250 fmol[3] |
| Limit of Quantification (LOQ) | 250 attomoles[4] | ~1 pmol[1] | Not consistently reported |
| Linearity (Range) | > 4 orders of magnitude (250 amol - 10 pmol)[4] | > 3 orders of magnitude[5] | Wide range, but requires derivatization[3] |
| Precision (%RSD) | Intra-day: 5.2% ± 0.7%; Inter-day: 6.7% ± 0.9%[4] | Intra-day: 5.9–10.0%; Inter-day: 5.9–11.0%[5] | Not consistently reported |
| Accuracy (% Recovery) | 98.98% to 106.19%[6] | 99.0% - 100.6%[7] | Not consistently reported |
| Specificity | High (mass identification) | Moderate (UV absorbance)[2] | High (mass identification), but requires derivatization |
| Sample Derivatization | Not required[1] | Not required | Required[3] |
Experimental Protocols
Protocol 1: Quantification of Retinoic Acid by LC-MS/MS
This protocol provides a robust method for the sensitive quantification of all-trans-retinoic acid (atRA) and its isomers in biological samples.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add an internal standard (e.g., Acitretin or 4,4-dimethyl-RA).[1][6]
-
Perform protein precipitation by adding acetonitrile.
-
Extract the retinoids using a suitable organic solvent such as methyl tert-butyl ether (MTBE) or hexane.[1][6]
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Separation
-
Column: A C18 column, such as a HyPURITY C18 (150 mm × 2.1 mm, 5 µm), is commonly used.[6]
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid is often employed.[6][8]
-
Flow Rate: A typical flow rate is 0.3 mL/min.[6]
-
Column Temperature: Maintain the column at 40°C.[6]
3. Mass Spectrometric Detection
-
Ionization Mode: Positive electrospray ionization (ESI) is frequently used.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for high specificity and sensitivity.[6]
-
MRM Transitions: For ATRA, the transition m/z 301.4 → 123.1 is monitored. For an internal standard like acitretin, the transition is m/z 326.9 → 177.1.[6]
Protocol 2: Robustness Testing of the LC-MS/MS Method
Robustness testing ensures that minor, deliberate variations in method parameters do not significantly affect the results, indicating the method's reliability during normal usage.[9] This evaluation should be considered during the development phase of the analytical procedure.[9][10]
1. Identification of Critical Parameters Based on ICH guidelines, the following parameters are typically evaluated for an LC-MS/MS method:[11][12]
-
pH of the mobile phase
-
Composition of the mobile phase (e.g., percentage of organic solvent)
-
Different columns (e.g., different lots or suppliers)
-
Flow rate
-
Column temperature
2. Experimental Design A one-factor-at-a-time (OFAT) approach can be used, where one parameter is varied while others are kept constant.[9]
3. Data Analysis The effect of these variations on the analytical results (e.g., peak area, retention time, and calculated concentration) is evaluated. The system suitability parameters (e.g., peak symmetry, resolution) should also be monitored. The results are typically assessed by calculating the relative standard deviation (%RSD) of the results obtained under the varied conditions.
Visualizations
Retinoic Acid Signaling Pathway
Retinoic acid, a metabolite of vitamin A, plays a crucial role in regulating gene transcription.[13] It binds to nuclear receptors, namely the retinoic acid receptor (RAR) and the retinoid X receptor (RXR).[13][14] This ligand-receptor complex then binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.[13][15] This signaling cascade is integral to various biological processes, including cell differentiation, proliferation, and apoptosis.[13]
Caption: Overview of the retinoic acid synthesis and signaling pathway.
Experimental Workflow for Robustness Evaluation
The following diagram illustrates a typical workflow for evaluating the robustness of a quantitative analytical method.
Caption: A stepwise workflow for assessing the robustness of an analytical method.
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a liquid chromatography-electrospray ionization-tandem mass spectrometry method for determination of all-trans retinoic acid in human plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. database.ich.org [database.ich.org]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. scribd.com [scribd.com]
- 13. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 14. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of retinoic acid signalling and its roles in organ and limb development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Retinoid Extraction Techniques for Analytical Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is crucial for understanding their roles in various biological processes and for the development of retinoid-based therapeutics. The choice of extraction method from complex biological matrices is a critical first step that significantly impacts the reliability and sensitivity of subsequent analysis. This guide provides a comprehensive comparison of three commonly employed techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE).
This document outlines the performance of these methods, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs. Detailed methodologies for key experiments are provided, along with visualizations of experimental workflows and the retinoic acid signaling pathway.
Performance Comparison of Extraction Techniques
The selection of an optimal extraction technique for retinoid analysis depends on a multitude of factors, including the specific retinoid of interest, the nature of the biological matrix, the required sensitivity, and throughput needs. Below is a summary of quantitative data for LLE, SPE, and SFE, compiled from various studies.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supercritical Fluid Extraction (SFE) |
| Recovery | Retinol: ~95% (Plasma/Serum)[1] Retinoic Acid: 80±2% (Tissues), 101±2% (Serum)[1] 13-cis Retinoic Acid: >90%[2] | Retinol: 47.2% ± 1.8% (Plasma)[3][4] Retinoids (general): 80-90%[5] Retinol & α-tocopherol: >90%[6] | 13-cis Retinoic Acid: 98.8-100% (Pharmaceuticals)[7] Vitamin A Palmitate: >91.6% (Cosmetics)[8] Fat-soluble Vitamins: >85% (Supplements)[9] |
| Limit of Detection (LOD) | Retinoic Acid: 10 fmol[1] | Retinol: 0.01 µg/mL[6] | Not available for biological samples |
| Limit of Quantitation (LOQ) | Retinoic Acid: 20 fmol[1] Retinol: 0.09 µmol/L[10] | Retinol: 0.05 µg/mL[6] | Retinol: 0.09 µmol/L (using SFC-MS/MS)[10] |
| Precision (%RSD/CV) | Intra-assay: 5.4±0.4% Inter-assay: 8.9±1.0% (Retinoic Acid)[1] | <6% (Retinol & α-tocopherol)[6] | 0.6-0.9% (13-cis Retinoic Acid in pharmaceuticals)[7] |
| Sample Throughput | Generally lower, can be laborious and difficult to automate[11] | High, amenable to automation[5] | High, can be coupled online with chromatography (SFE-SFC)[9] |
| Solvent Consumption | High | Low | Very Low (primarily CO2)[9] |
| Selectivity | Lower, co-extraction of interfering substances is common | High, tunable by sorbent selection | High, tunable by pressure and temperature |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. It is important to note that all procedures involving retinoids should be performed under yellow or red light to prevent photo-isomerization and degradation.[6]
Liquid-Liquid Extraction (LLE) for Retinoic Acid from Serum
This protocol is adapted from a method for the sensitive quantification of multiple retinoids in human serum.
Materials:
-
Serum sample
-
Acetonitrile (ACN)
-
4 N Hydrochloric Acid (HCl)
-
Hexane
-
Internal standards (e.g., 13-cisRA-d5, 4oxo-13-cisRA-d3)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 500 µL of serum, add 10 µL of a mixture of internal standards.
-
Add 1 mL of ACN and 60 µL of 4 N HCl to the sample.
-
Vortex the sample thoroughly.
-
Extract the retinoids twice with 5 mL of hexane.
-
Separate the organic phase by centrifugation at 1000 rpm for 3 minutes.
-
Evaporate the combined organic phases to dryness under a stream of nitrogen at 32°C.
-
Reconstitute the dry residue in 50 µL of 60:40 ACN:H2O.
-
Transfer the reconstituted sample to an amber autosampler vial for analysis (e.g., by UHPLC-MS/MS).
Solid-Phase Extraction (SPE) for Retinol from Plasma
This protocol describes the isolation of retinol from plasma for parallel processing.[3][4]
Materials:
-
Plasma sample
-
C18 silica-based sorbent cartridge
-
Aminopropyl silica-based sorbent cartridge
-
Acetonitrile (CH3CN)
-
Methanol (MeOH)
-
Hexane
-
Centrifuge
-
Argon or Nitrogen gas for drying
Procedure:
-
Protein Precipitation: Precipitate proteins from the plasma sample using acetonitrile.
-
C18 Sorbent Extraction:
-
Apply the supernatant from the protein precipitation step to a C18 sorbent cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the retinol from the C18 sorbent using a mixture of methanol in acetonitrile.
-
-
Solvent Evaporation: Dry the eluate under a stream of argon or nitrogen gas.
-
Hexane Resuspension: Redissolve the residue in hexane.
-
Aminopropyl Sorbent Cleanup:
-
Apply the hexane solution to an aminopropyl sorbent cartridge to remove lipid contaminants.
-
Elute the purified retinol.
-
-
The final eluate is then ready for analysis (e.g., by GC/MS).
Supercritical Fluid Extraction (SFE) for 13-cis Retinoic Acid from Pharmaceutical Formulations
Materials:
-
Pharmaceutical sample (e.g., cream, gel)
-
Supercritical fluid extractor
-
Supercritical grade carbon dioxide (CO2)
-
Methanol (as a modifier)
-
HPLC system for analysis
Procedure:
-
Sample Preparation: Place the sample into the extraction vessel of the SFE system.
-
Extraction Conditions:
-
Use supercritical CO2 modified with 5% methanol as the mobile phase.
-
Set the pump pressure to 325 atm and the extraction chamber and restrictor temperature to 45°C.
-
-
Extraction Cycle:
-
Perform a static extraction for 2.5 minutes.
-
Follow with a dynamic extraction for 5 minutes.
-
-
Analyte Trapping: Trap the SFE eluent in methanol.
-
Analysis: Inject the trapped solution into an HPLC system for quantification.
Visualizations
To further elucidate the processes involved in retinoid analysis, the following diagrams have been generated using Graphviz (DOT language).
Retinoic Acid Signaling Pathway
The biological activity of retinoids is primarily mediated through the retinoic acid (RA) signaling pathway. Retinol (Vitamin A) is converted to RA, which then acts as a ligand for nuclear receptors (RAR and RXR) to regulate gene expression.[3][4][8]
Caption: Retinoic Acid Signaling Pathway.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
The following diagram illustrates the general workflow for extracting retinoids from a biological sample using LLE.
Caption: LLE Experimental Workflow.
Experimental Workflow: Solid-Phase Extraction (SPE)
The diagram below outlines the typical steps involved in an SPE procedure for retinoid extraction.
Caption: SPE Experimental Workflow.
Conclusion
The choice of an extraction technique for retinoid analysis is a critical decision that influences the quality and reliability of research data.
-
Liquid-Liquid Extraction (LLE) is a classic and effective method, often yielding high recoveries for certain retinoids. However, it can be time-consuming, requires larger volumes of organic solvents, and is less amenable to high-throughput applications.
-
Solid-Phase Extraction (SPE) offers a more automated and high-throughput alternative with reduced solvent consumption and high selectivity. While recovery rates can be variable depending on the specific sorbent and protocol, it is a powerful technique for cleaning up complex biological samples.
-
Supercritical Fluid Extraction (SFE) stands out as a "green" and efficient technique, utilizing environmentally benign supercritical CO2. It demonstrates excellent recovery for retinoids in pharmaceutical and food matrices and holds great promise for biological sample analysis, particularly with online SFE-SFC-MS/MS systems that offer high speed and automation. However, more research is needed to establish standardized and widely validated protocols for a broad range of retinoids in diverse biological matrices to allow for direct quantitative comparison with LLE and SPE.
Ultimately, the optimal method will depend on the specific research question, the available instrumentation, and the desired balance between recovery, selectivity, throughput, and environmental impact. This guide provides a foundation for making an informed decision to ensure the generation of high-quality data in the field of retinoid research.
References
- 1. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of vitamin A and retinoids in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. Rapid supercritical fluid chromatography–tandem mass spectrometry (SFC-MS/MS) for the routine quantification of retinol and α-tocopherol in human serum and plasma - Clinical Laboratory int. [clinlabint.com]
- 10. Vitamin A Update: Forms, Sources, Kinetics, Detection, Function, Deficiency, Therapeutic Use and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoic Acid Signaling Pathways in Development and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking Retinoic Acid: A Comparative Guide to Ionization Sources in Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate quantification of retinoic acid is paramount. This guide provides an in-depth comparison of two common ionization sources, Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI), for the analysis of retinoic acid by liquid chromatography-mass spectrometry (LC-MS), supported by experimental data and detailed protocols.
Retinoic acid, a pivotal signaling molecule derived from vitamin A, plays a crucial role in cellular growth, differentiation, and embryonic development. Its analysis, however, is often challenged by its low endogenous concentrations and susceptibility to isomerization and oxidation. The choice of ionization source in LC-MS is a critical determinant of analytical sensitivity and robustness. This guide will objectively compare the performance of APCI and ESI for retinoic acid analysis.
Performance Comparison: APCI vs. ESI
The selection of an appropriate ionization source is a critical step in developing a robust and sensitive LC-MS method for retinoic acid analysis. Both APCI and ESI have been successfully employed, with the optimal choice often depending on the specific analytical requirements, such as desired sensitivity and the complexity of the sample matrix.
Generally, studies indicate that positive-ion APCI offers superior sensitivity and a greater linear dynamic range for retinoic acid analysis.[1][2] This is attributed to the efficient gas-phase ion-molecule reactions in the APCI source.[1][2] Conversely, other studies have demonstrated that negative-ion ESI provides excellent results, forming abundant deprotonated molecules ([M-H]⁻) with minimal fragmentation, and is particularly effective for ionizing retinoic acid.[3][4] Some researchers have even found ESI to be more efficient than APCI for their specific applications.[5]
Comparative analyses have also highlighted that while ESI may offer enhanced detection capabilities, APCI can demonstrate superior tolerance to matrix effects in complex formulations.[6][7]
The following table summarizes quantitative data from various studies to facilitate a direct comparison of the two ionization sources.
| Performance Metric | APCI | ESI | Source |
| Ionization Mode | Positive Ion (+) | Negative Ion (-) | [1][3][4] |
| Sensitivity | Generally higher signal intensity and greater linear dynamic range reported in some studies.[1][2] Some reports indicate APCI is less sensitive than ESI.[6][7] | High sensitivity, forming abundant deprotonated molecules.[3] Selected for better ionization efficiency in some cases.[5] | |
| Limit of Detection (LOD) | A method using positive-ion APCI reported a limit of detection of 10 fmol.[1] | A method using negative-ion ESI reported a limit of detection of 23 pg.[3] | |
| Linear Dynamic Range | 20 fmol to 10 pmol | Not explicitly stated in the provided results. | [1] |
| Matrix Effects | Reported to have better tolerance to adverse matrix effects such as ionization suppression.[8] Demonstrates superior matrix tolerance in complex cosmetic formulations.[6][7] | Can be sensitive to matrix effects, where substances like oils and emulsifiers can suppress ionization.[6][7] | |
| Fragmentation | Minimal fragmentation, preserving the pseudomolecular species.[2] | Abundant deprotonated molecules ([M-H]⁻) without significant fragmentation.[3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the analysis of retinoic acid using both APCI and ESI sources.
APCI-MS/MS Method
This protocol is based on a sensitive LC/MS/MS assay for the quantification of endogenous retinoic acid.[1]
-
Sample Preparation: Tissues are homogenized, and retinoic acid is extracted using a liquid-liquid extraction procedure. An internal standard is added to improve accuracy.[1]
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS):
ESI-MS/MS Method
This protocol is adapted from a validated LC-MS/MS method for the determination of all-trans retinoic acid in human plasma.[5]
-
Sample Preparation: Liquid-liquid extraction of plasma samples using methyl tert-butyl ether (MTBE).[5]
-
Liquid Chromatography (LC):
-
Column: HyPURITY C18 column (150 mm × 2.1 mm, 5 µm).[5]
-
Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.
-
Flow Rate: Not explicitly stated.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode was found to be more sensitive than negative ion mode in this particular study.[5]
-
MS System: Triple quadrupole mass spectrometer.
-
Key ESI Parameters: The specific parameters were optimized for the determination of ATRA and the internal standard.[5]
-
Visualizing the Workflow and Biological Context
To better illustrate the experimental process and the biological significance of retinoic acid, the following diagrams are provided.
Caption: Experimental workflow for retinoic acid analysis.
Caption: Simplified signaling pathway of retinoic acid.
Conclusion
The choice between APCI and ESI for retinoic acid analysis is not absolute and should be guided by the specific goals of the study. While positive-ion APCI has been reported to offer excellent sensitivity and robustness, particularly in complex matrices, negative-ion ESI also provides a highly sensitive and reliable method for quantification. Researchers should consider factors such as the required limit of detection, the nature of the sample matrix, and the available instrumentation when selecting the most appropriate ionization source. The experimental protocols and comparative data presented in this guide serve as a valuable resource for developing and optimizing LC-MS methods for the critical analysis of retinoic acid.
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
- 6. Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sciex.com [sciex.com]
A Comparative Guide to the Bioequivalence of All-Trans Retinoic Acid Formulations
For Researchers, Scientists, and Drug Development Professionals
All-trans retinoic acid (ATRA), a crucial derivative of vitamin A, is a cornerstone in the treatment of various dermatological conditions and certain cancers, most notably acute promyelocytic leukemia. The therapeutic efficacy of ATRA is intrinsically linked to its formulation, which governs its bioavailability and, consequently, its bioequivalence. This guide provides an objective comparison of different ATRA formulations, supported by experimental data, to aid researchers and drug development professionals in their understanding and evaluation of this vital compound.
Executive Summary
The bioequivalence of different all-trans retinoic acid (ATRA) formulations is a critical factor in ensuring comparable therapeutic outcomes between a generic product and a reference product. For topical formulations, bioequivalence is often established through clinical endpoint studies, evaluating efficacy and safety in patients with the target condition, such as acne vulgaris. Key parameters include the mean percent change in inflammatory and non-inflammatory lesion counts. In vitro release testing (IVRT) also serves as a valuable tool to compare the release rates of ATRA from different topical formulations.
For oral ATRA formulations, bioequivalence is primarily assessed through pharmacokinetic studies in healthy volunteers. The pivotal parameters for comparison are the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve (AUC), and the time to reach maximum concentration (Tmax). These studies are crucial for ensuring that different oral formulations deliver ATRA to the systemic circulation at a similar rate and extent. Novel formulations, such as liposomal carriers and solid lipid nanoparticles, have been developed to enhance the oral bioavailability and stability of ATRA.
Data Presentation: A Comparative Analysis of ATRA Formulations
The following tables summarize quantitative data from various studies on different ATRA formulations.
Table 1: Pharmacokinetic Parameters of Oral ATRA Formulations
| Formulation | Dosage | Subjects | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Bioavailability | Reference |
| Tretinoin Capsules (Test) | 10 mg | 60 healthy male volunteers | 34.29 ± 10.45 | 87.28 ± 30.99 | 2.55 ± 0.84 | Bioequivalent to Reference | [1] |
| Tretinoin Capsules (Reference) | 10 mg | 60 healthy male volunteers | 32.77 ± 9.16 | 80.81 ± 24.68 | 2.40 ± 0.86 | Bioequivalent to Test | [1] |
| Isotretinoin Soft Gel Capsules (Test) | 20 mg | 38 healthy male volunteers | 98.77% of Reference (90% CI: 94.81-102.90%) | 99.10% of Reference (AUC0-last) (90% CI: 95.20-103.20%) | Not statistically different from Reference | Bioequivalent to Reference | [2] |
| Isotretinoin Soft Gel Capsules (Reference) | 20 mg | 38 healthy male volunteers | - | - | - | Bioequivalent to Test | [2] |
| ATRA Solid Lipid Nanoparticles (SLNs) | - | Rats | - | 35.03 times higher than free ATRA | - | Significantly Enhanced | [3] |
Note: The study on Isotretinoin, a stereoisomer of ATRA, is included to provide a representative example of a bioequivalence study for an oral retinoid.
Table 2: Clinical Efficacy of Topical Tretinoin Formulations in Acne Vulgaris (12-Week Study)
| Formulation | Primary Endpoint | Result | Bioequivalence | Reference |
| Tretinoin Gel 0.05% (Test) | Mean percent change in inflammatory and non-inflammatory lesion counts | - | To be determined by the study | [4] |
| Tretinoin Gel 0.05% (Brand) | Mean percent change in inflammatory and non-inflammatory lesion counts | - | To be determined by the study | [4] |
| Gel Vehicle (Placebo) | Mean percent change in inflammatory and non-inflammatory lesion counts | - | N/A | [4] |
Note: This table is based on the protocol of a clinical bioequivalence study. The results of such studies are typically submitted to regulatory agencies for approval and may not always be publicly available in detail.
Table 3: In Vitro Release of Tretinoin from Topical Formulations
| Formulation | Release Rate | Method | Conclusion | Reference |
| Tretinoin Emulgel (Optimized Batch F3) | 98.84% release after 4 hours | Prehydrated cellophane membrane | Follows first-order kinetics | [5] |
| Tretinoin Microemulsion Gels | Significantly different release profiles depending on the microemulsion composition | Synthetic membrane and pig's ear skin using Franz cells | Lecithin-containing microemulsion enhanced release | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioequivalence studies. Below are summaries of key experimental protocols.
Pharmacokinetic Bioequivalence Study of Oral ATRA Capsules
A typical pharmacokinetic bioequivalence study for oral ATRA capsules involves a randomized, two-way crossover design in healthy adult male volunteers under fasting conditions.
-
Subject Selection: Healthy male volunteers, typically between 18 and 45 years of age, are screened for inclusion and exclusion criteria. Key exclusion criteria include a history of hypersensitivity to retinoids, any clinical condition that might affect drug absorption, and recent use of any prescription or over-the-counter medications.
-
Study Design: A single-dose, two-period, two-sequence, crossover randomized design is commonly employed. This means each subject receives both the test and reference formulations on separate occasions, with a washout period in between to ensure the complete elimination of the drug from the body before the next administration.
-
Dosing and Blood Sampling: After an overnight fast, subjects receive a single oral dose of either the test or reference ATRA capsule. Blood samples are collected at predetermined time points before and after dosing (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Bioanalytical Method: Plasma concentrations of ATRA are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method. This method must be sensitive, specific, accurate, and precise.
-
Pharmacokinetic Analysis: The key pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the plasma concentration-time data for each subject and formulation.
-
Statistical Analysis: The log-transformed Cmax and AUC values are statistically analyzed using an analysis of variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (test/reference) for these parameters are calculated. For bioequivalence to be concluded, these confidence intervals must fall within the predetermined range of 80% to 125%.[1][2]
Clinical Endpoint Bioequivalence Study of Topical Tretinoin Gel
For topical formulations where systemic absorption is low, bioequivalence is often established through a comparative clinical study.
-
Subject Selection: Male and female subjects (typically 12 years of age or older) with a clinical diagnosis of acne vulgaris of a certain severity (e.g., at least Grade 2) are enrolled.[4] Inclusion criteria often specify a minimum number of inflammatory and non-inflammatory lesions.[7]
-
Study Design: A double-blind, randomized, parallel-group, placebo-controlled design is typically used. Subjects are randomly assigned to receive the test formulation, the reference formulation, or a vehicle (placebo).
-
Treatment: Subjects apply the assigned treatment to the entire face once daily for a specified duration, commonly 12 weeks.[4][7]
-
Efficacy Assessment: The primary efficacy endpoints are the mean percent change from baseline in inflammatory (papules and pustules) and non-inflammatory (open and closed comedones) lesion counts at the end of the treatment period.[7] Lesion counts are performed by a blinded evaluator at baseline and at specified follow-up visits.
-
Safety and Tolerability Assessment: Safety is evaluated by monitoring adverse events and assessing local skin irritation (e.g., erythema, scaling, burning).
-
Statistical Analysis: The efficacy data from the test and reference groups are compared to establish therapeutic equivalence. The comparison to the placebo group demonstrates the efficacy of both active treatments.
In Vitro Release Test (IVRT) for Topical Tretinoin Formulations
IVRT is a key in vitro method to assess the performance of topical formulations.
-
Apparatus: A vertical diffusion cell system, such as a Franz cell, is used.[6]
-
Membrane: A synthetic, semi-permeable membrane is mounted between the donor and receptor chambers of the diffusion cell.[6][8]
-
Receptor Medium: The receptor chamber is filled with a suitable medium that ensures sink conditions. For tretinoin, a mixture of water and ethanol (1:1) can be used.[6] The temperature is maintained at 32 ± 0.5 °C to simulate skin surface temperature.
-
Sample Application: A precise amount of the topical formulation is applied to the membrane in the donor chamber.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor medium and analyzed for the concentration of the released drug using a validated analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against time. The release rate is then calculated from the slope of the linear portion of the curve. The release profiles of the test and reference formulations are compared for equivalence.[8]
Mandatory Visualizations
ATRA Signaling Pathway
Caption: Simplified signaling pathway of all-trans retinoic acid (ATRA).
Experimental Workflow for a Pharmacokinetic Bioequivalence Study
Caption: Typical workflow of a crossover pharmacokinetic bioequivalence study.
Logical Relationship for Establishing Bioequivalence of Topical Formulations
Caption: Approaches to establish bioequivalence for topical ATRA formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative bioequivalence study of two isotretinoin soft gel capsule formulations in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced Oral Absorption of All-trans Retinoic Acid upon Encapsulation in Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioequivalence Study of Tretinoin Gel 0.05% to Brand Tretinoin Gel [ctv.veeva.com]
- 5. internationaljournal.org.in [internationaljournal.org.in]
- 6. Release of Tretinoin Solubilized in Microemulsion from Carbopol and Xanthan Gel: In Vitro versus Ex Vivo Permeation Study | MDPI [mdpi.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of Retinoic Acid-d3-1
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical reagents is paramount. Retinoic acid-d3-1, a deuterated form of retinoic acid, requires careful disposal to mitigate risks to personnel and the environment. Adherence to established protocols is not just a matter of compliance but a cornerstone of responsible research.
Immediate Safety Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Protective Clothing: Long-sleeved lab coat.
-
Eye Protection: Safety glasses or goggles.
-
Face Protection: Use a face shield if there is a risk of splashing.
Step-by-Step Disposal Procedure
This procedure outlines the recommended steps for the safe disposal of this compound.
-
Waste Identification and Collection:
-
Treat all this compound waste as hazardous chemical waste.
-
Collect waste, including unused product and residues, in a designated, properly labeled, and sealed container.
-
Avoid mixing with other incompatible wastes.
-
-
Spill Management:
-
In case of a spill, prevent it from entering drains or water courses.[1]
-
For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2]
-
For solid spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material.
-
Place all contaminated materials into a sealed container for disposal.[1][3]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
-
-
Container Management:
-
Ensure waste containers are kept tightly closed when not in use.[3]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
Do not reuse empty containers.[4] They must be decontaminated and disposed of as hazardous waste.[1]
-
-
Final Disposal:
-
Dispose of the waste through a licensed and approved waste disposal company.[5]
-
Disposal methods may include incineration in a licensed facility, potentially after mixing with a combustible material, or burial in a designated landfill.[1]
-
All disposal activities must be in strict accordance with local, regional, and national environmental regulations.[2][4][6] It is crucial for the chemical waste generator to consult these regulations to ensure complete and accurate classification and disposal.[6]
-
Regulatory and Transport Information
Retinoic acid is classified as an environmentally hazardous substance for transport. While some deuterated forms may have different regulations, it is safest to handle this compound according to the classification of the parent compound.
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT | 3077 | Environmentally hazardous substance, solid, n.o.s. (all-trans Retinoic Acid) | 9 | III |
| IATA | 3077 | Environmentally hazardous substance, solid, n.o.s. (all-trans Retinoic Acid) | 9 | III |
| IMDG | 3077 | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (all-trans Retinoic Acid) | 9 | III |
Data sourced from STEMCELL Technologies Safety Data Sheet.[4]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Retinoic acid-d3-1
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling Retinoic acid-d3. Adherence to these guidelines is essential to ensure personal safety and proper disposal of hazardous materials.
Retinoic acid and its isotopologues, such as Retinoic acid-d3, are hazardous substances that require careful handling.[1] They are known to be harmful if swallowed, cause skin irritation, and may pose a risk to the unborn child.[2][3][4] The compound is also sensitive to light and air.[5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling Retinoic acid-d3.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves. Inspect for tears or holes before use. Use proper glove removal technique to avoid skin contact.[6] | Prevents direct skin contact with the chemical, which can cause irritation and absorption.[1][2][7] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles.[7] In situations with a higher risk of splashing, a face shield is recommended.[6] | Protects eyes from dust particles and accidental splashes of solutions containing Retinoic acid-d3. |
| Body Protection | A lab coat is mandatory.[8] For larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or a complete protective suit should be considered.[6] | Protects skin and personal clothing from contamination. |
| Respiratory | When handling the powder form, a NIOSH-approved respirator (e.g., N100) is necessary to prevent inhalation of dust particles.[1][6] Work should be conducted in a well-ventilated area or a fume hood.[9] | Retinoic acid-d3 powder can become airborne and be inhaled, which is a primary route of exposure. |
Operational Plan: Step-by-Step Handling Procedures
Follow these procedures to ensure the safe handling of Retinoic acid-d3 from receipt to disposal.
-
Preparation and Environment :
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[5][8]
-
Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[9]
-
The work area should be dimly lit as retinoic acid is light-sensitive.[8]
-
Assemble all necessary equipment, including PPE, weighing tools, solvents, and waste containers, before starting.
-
-
Weighing the Compound :
-
Handle the solid powder within a fume hood or a ventilated balance enclosure.
-
Use a microbalance for accurate measurement of small quantities.
-
Avoid generating dust. If any dust is generated, use a HEPA-filtered vacuum for cleanup; do not dry sweep.[1]
-
-
Dissolving the Compound :
-
Retinoic acid is not water-soluble and requires a solvent like DMSO for dissolution.[8]
-
Add the solvent to the weighed powder slowly and carefully to avoid splashing.
-
Cap the container tightly and mix by gentle swirling or vortexing. The container may be wrapped in paper towels to prevent stray droplets.[8]
-
-
Storage of Solutions :
Disposal Plan
Proper disposal of Retinoic acid-d3 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Retinoic Acid-d3 | Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste according to your institution's and local regulations.[1][3] |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a designated hazardous waste bag and then into a sealed container. Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous waste. |
| Liquid Waste (Solutions) | Collect all solutions containing Retinoic acid-d3 in a labeled, sealed, and chemically resistant waste container. Do not pour down the drain.[1][3] Dispose of as hazardous chemical waste. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling Retinoic acid-d3.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. ambystoma.uky.edu [ambystoma.uky.edu]
- 9. lgcstandards.com [lgcstandards.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
